molecular formula C4H6O B8639501 Butynol CAS No. 11069-20-8

Butynol

Cat. No.: B8639501
CAS No.: 11069-20-8
M. Wt: 70.09 g/mol
InChI Key: DBAMUTGXJAWDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butynol is a chemical compound with significant applications across industrial and pharmaceutical research sectors. The this compound market is anticipated to experience a compound annual growth rate (CAGR) of XX% from 2025 to 2033, reflecting its ongoing importance in various fields . In industrial research, this compound serves as a key intermediate and solvent. It is extensively used in the formulation of coatings, adhesives, and plastics . Its properties make it a valuable component in the production of polymers and other advanced materials. Within pharmaceutical research, this compound is recognized as a distinct grade of compound . While detailed pharmacological data for this compound itself is sparse in public literature, related compounds like n-butanol have been the subject of advanced scientific study. For instance, n-butanol extracts from medicinal plants are actively investigated for their potential bioactivity, utilizing modern techniques such as network pharmacology and molecular docking to elucidate mechanisms for conditions like type 2 diabetes . This highlights the broader research context into butanol compounds for therapeutic discovery. This compound is offered in various grades, including industrial and pharmaceutical, to meet specific research requirements . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers are encouraged to consult the safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11069-20-8

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

IUPAC Name

but-1-yn-1-ol

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h5H,2H2,1H3

InChI Key

DBAMUTGXJAWDEA-UHFFFAOYSA-N

SMILES

CCC#CO

Canonical SMILES

CCC#CO

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile of 3-Butyn-1-ol: A Guide to Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-butyn-1-ol (B147353), a versatile building block in organic synthesis. By detailing its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, this document serves as an essential resource for the precise identification and characterization of this compound. The methodologies outlined herein are foundational for ensuring the quality and integrity of starting materials in research and development, particularly within the pharmaceutical industry.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for 3-butyn-1-ol, facilitating straightforward comparison and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.81Triplet2H-CH₂-OH
2.49Triplet of Triplets2H-C≡C-CH₂-
1.98Triplet1H-C≡CH
1.75 (variable)Singlet (broad)1H-OH
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmAssignment
80.5-C≡CH
70.0-C≡CH
60.8-CH₂-OH
23.5-C≡C-CH₂-
Solvent: CDCl₃[1]
Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
3300 (broad)StrongO-H stretch (alcohol)
3290Strong, Sharp≡C-H stretch (alkyne)
2940, 2880MediumC-H stretch (alkane)
2120WeakC≡C stretch (alkyne)
1050StrongC-O stretch (primary alcohol)
Sample Preparation: Liquid Film/Neat[1]
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
705[M]⁺ (Molecular Ion)
6930[M-H]⁺
Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-butyn-1-ol was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[1][2] To ensure homogeneity, the sample was gently agitated.[1] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).[1]

¹H NMR Spectroscopy: A 400 MHz NMR spectrometer was utilized.[1] A standard single-pulse sequence was employed for the acquisition.[1]

¹³C NMR Spectroscopy: For qualitative analysis, a standard proton-decoupled pulse sequence is used. For quantitative analysis, inverse-gated decoupling is necessary to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (5-10 times the longest T1) should be used to ensure full relaxation of all carbon nuclei.[3][4]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: The diamond crystal of the ATR accessory was cleaned with a suitable solvent, such as isopropanol, and a background spectrum was collected.[1] A small drop of neat 3-butyn-1-ol was then placed directly onto the crystal.[1] The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1][5] To improve the signal-to-noise ratio, 16-32 scans were typically co-added.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: A dilute solution of 3-butyn-1-ol was prepared in a volatile solvent like methanol (B129727) or dichloromethane.[1] The sample was introduced into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation from potential impurities.[1] The molecules were then bombarded with a beam of high-energy electrons, typically at 70 eV, which caused ionization and fragmentation.[1] The resulting positively charged ions were accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[1]

Compound Identification Workflow

The following diagram illustrates the logical workflow for the identification and confirmation of 3-butyn-1-ol using the spectroscopic techniques described.

Compound_Identification_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_confirmation Confirmation Sample Unknown Sample (Presumed 3-butyn-1-ol) IR_Spec IR Spectroscopy Sample->IR_Spec MS_Spec Mass Spectrometry Sample->MS_Spec H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR Data_Analysis Data Analysis and Comparison to Reference IR_Spec->Data_Analysis Functional Groups (O-H, C≡C, C≡C-H) MS_Spec->Data_Analysis Molecular Weight and Fragmentation Pattern H_NMR->Data_Analysis Proton Environment and Connectivity C_NMR->Data_Analysis Carbon Skeleton Confirmation Compound Identity Confirmed Data_Analysis->Confirmation

Caption: Workflow for the spectroscopic identification of 3-butyn-1-ol.

References

An In-depth Technical Guide to 2-Butyn-1-ol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyn-1-ol (B121050), a member of the propargyl alcohol family, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-butyn-1-ol, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in the development of therapeutic agents.

Chemical and Physical Properties

2-Butyn-1-ol is a colorless to light yellow liquid with a characteristic odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

General Properties
PropertyValueReference(s)
Molecular FormulaC₄H₆O[2]
Molecular Weight70.09 g/mol [2]
IUPAC NameBut-2-yn-1-ol[2]
CAS Number764-01-2[2]
AppearanceColorless to light yellow liquid[1]
Physical Properties
PropertyValueReference(s)
Boiling Point142-143 °C[1][3]
Melting Point-2.2 °C[1][4]
Density0.937 g/mL at 25 °C[1][3]
Refractive Index (n20/D)1.453[1][3]
SolubilityMiscible with water, ethanol (B145695), ether, chloroform, and methanol.[5]
Flash Point51.7 °C[4]
Vapor Pressure1.7 ± 0.6 mmHg at 25°C[4]
Spectral Data
SpectroscopyKey Peaks/ShiftsReference(s)
¹H NMRData available[6]
¹³C NMRData available[2]
Infrared (IR)Data available[7]
Mass Spectrometry (MS)Data available[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-butyn-1-ol and some of its key chemical transformations.

Synthesis of 2-Butyn-1-ol

A common laboratory-scale synthesis of 2-butyn-1-ol involves the reaction of 3-chloro-2-buten-1-ol (B1141498) with sodium amide in liquid ammonia (B1221849).

Procedure:

  • Preparation of Sodium Amide: In a well-ventilated fume hood, prepare a solution of sodium amide in liquid ammonia. This is a highly exothermic reaction and requires careful handling.

  • Reaction: To the sodium amide solution, slowly add 3-chloro-2-buten-1-ol. The reaction mixture is typically stirred overnight.

  • Quenching and Extraction: The reaction is quenched by the careful addition of solid ammonium (B1175870) chloride. After the ammonia has evaporated, the residue is extracted with diethyl ether.

  • Purification: The ether extracts are combined, and the solvent is removed by distillation. The crude 2-butyn-1-ol is then purified by vacuum distillation.

Key Reactions of 2-Butyn-1-ol

The oxidation of 2-butyn-1-ol to the corresponding aldehyde, 2-butynal (B73574), can be achieved using various oxidizing agents. Pyridinium chlorochromate (PCC) and Swern oxidation are common methods that offer good yields and selectivity.

1. Pyridinium Chlorochromate (PCC) Oxidation:

  • Procedure: To a stirred suspension of PCC and a buffering agent such as Celite or sodium acetate (B1210297) in dichloromethane (B109758) (CH₂Cl₂), add a solution of 2-butyn-1-ol in CH₂Cl₂. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts, and the solvent is evaporated to yield the crude 2-butynal, which can be further purified by distillation.[4][8]

2. Swern Oxidation:

  • Procedure: This method involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C) in an inert solvent like dichloromethane. 2-Butyn-1-ol is then added to this activated mixture, followed by the addition of a hindered base such as triethylamine (B128534) or diisopropylethylamine. The reaction is allowed to warm to room temperature, and after an aqueous workup, the 2-butynal is extracted and purified.[2][9][10]

The selective reduction of the alkyne in 2-butyn-1-ol to an alkene yields 2-buten-1-ol. The stereochemistry of the resulting double bond (cis or trans) can be controlled by the choice of reducing agent.

1. Catalytic Hydrogenation (for cis-2-Buten-1-ol):

  • Procedure: Hydrogenation of 2-butyn-1-ol over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), in a suitable solvent like ethanol or hexane, will selectively produce cis-2-buten-1-ol. The reaction is carried out under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed.

2. Reduction with Lithium Aluminum Hydride (for trans-2-Buten-1-ol):

  • Procedure: The reduction of 2-butyn-1-ol with lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) typically yields trans-2-buten-1-ol. The reaction is usually performed by adding a solution of 2-butyn-1-ol to a suspension of LiAlH₄ at a controlled temperature, followed by a careful workup to decompose the excess hydride and the aluminum salts.[11][12]

2-Butyn-1-ol can participate in Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Since 2-butyn-1-ol is not a terminal alkyne, it would first need to be converted to a terminal alkyne, or more commonly, a related propargyl alcohol is used. However, the butynyl moiety is a key structural feature in some drug molecules, and its introduction is often achieved through Sonogashira coupling of a suitable precursor. A generalized protocol for a Sonogashira coupling is provided below.

  • Procedure: To a solution of the aryl or vinyl halide and a terminal alkyne in a suitable solvent (e.g., tetrahydrofuran, diethylamine, or a mixture), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine like triethylamine or diisopropylamine, is also required. The reaction is stirred at room temperature or with gentle heating until completion. The workup usually involves filtration to remove the catalyst, followed by extraction and purification of the coupled product by chromatography.[13][14]

Role in Drug Development

The unique chemical reactivity of 2-butyn-1-ol and its derivatives makes it a valuable synthon in the synthesis of several important pharmaceutical compounds. The butynyl group can play a crucial role in the binding of a drug to its target receptor, contributing to potency and selectivity.[15][16][17]

Linagliptin (Tradjenta®)

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[8][18][19] The synthesis of Linagliptin involves the use of a 2-butyn-1-ol derivative to introduce the butynyl side chain onto the xanthine (B1682287) core of the molecule.[7][10][20]

Mechanism of Action: Linagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][11][18] By preventing their breakdown, Linagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control.[2][8][18]

Linagliptin_Mechanism cluster_pancreas Pancreatic Islets Pancreatic β-cell Pancreatic β-cell Insulin Release ↑ Insulin Release ↑ Pancreatic β-cell->Insulin Release ↑ Pancreatic α-cell Pancreatic α-cell Glucagon Release ↓ Glucagon Release ↓ Pancreatic α-cell->Glucagon Release ↓ Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Incretins (GLP-1, GIP)->Pancreatic β-cell stimulates Incretins (GLP-1, GIP)->Pancreatic α-cell inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 degraded by Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Linagliptin Linagliptin Linagliptin->DPP-4 inhibits Blood Glucose ↓ Blood Glucose ↓ Insulin Release ↑->Blood Glucose ↓ Glucagon Release ↓->Blood Glucose ↓

Caption: Mechanism of action of Linagliptin.

Sorafenib (Nexavar®)

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[21] While the direct synthesis from 2-butyn-1-ol is not as commonly cited, the core structure of Sorafenib contains functionalities that can be accessed through reactions involving alkyne precursors.

Mechanism of Action: Sorafenib exerts its anti-cancer effects through a dual mechanism. It inhibits the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer cells, thereby reducing cell proliferation and inducing apoptosis.[1][4] Additionally, Sorafenib inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[4] This anti-angiogenic activity helps to starve the tumor of nutrients and oxygen.

Sorafenib_Mechanism cluster_cell Tumor Cell Growth Factors (VEGF, PDGF) Growth Factors (VEGF, PDGF) Receptor Tyrosine Kinases (VEGFR, PDGFR) Receptor Tyrosine Kinases (VEGFR, PDGFR) Growth Factors (VEGF, PDGF)->Receptor Tyrosine Kinases (VEGFR, PDGFR) Ras Ras Receptor Tyrosine Kinases (VEGFR, PDGFR)->Ras Angiogenesis Angiogenesis Receptor Tyrosine Kinases (VEGFR, PDGFR)->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Sorafenib Sorafenib Sorafenib->Receptor Tyrosine Kinases (VEGFR, PDGFR) inhibits Sorafenib->Raf inhibits Terconazole_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol 14α-demethylase (CYP51) 14α-demethylase (CYP51) Lanosterol->14α-demethylase (CYP51) Ergosterol Ergosterol 14α-demethylase (CYP51)->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane component of Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis disruption leads to Terconazole Terconazole Terconazole->14α-demethylase (CYP51) inhibits

References

An In-depth Technical Guide to the Structural Isomers of Butynol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural isomers of butynol (C₄H₆O), tailored for researchers, scientists, and drug development professionals. It covers their chemical structures, physicochemical properties, synthesis methodologies, and spectroscopic data.

Introduction to this compound Isomers

This compound, with the molecular formula C₄H₆O, is an unsaturated alcohol containing a four-carbon chain and a carbon-carbon triple bond. There are four potential structural isomers of this compound. However, one of these, but-1-yn-1-ol, is an unstable ynol that rapidly tautomerizes to its more stable carbonyl isomer, butanal. The three stable structural isomers of this compound are:

This guide will focus on the properties, synthesis, and characterization of these three stable isomers, with a discussion on the instability of but-1-yn-1-ol.

Physicochemical Properties

The physical and chemical properties of the stable this compound isomers are summarized in the table below for easy comparison.

Property2-Butyn-1-ol3-Butyn-1-ol3-Butyn-2-ol
CAS Number 764-01-2927-74-22028-63-9
Molecular Weight 70.09 g/mol 70.09 g/mol 70.09 g/mol
Appearance Colorless to light yellow liquidColorless to pale yellow liquidColorless to light yellow liquid
Boiling Point 142-143 °C128.9 °C66-67 °C at 150 mmHg
Melting Point -2.2 °C-63.6 °CNot available
Density 0.937 g/mL at 25 °C0.926 g/mL at 25 °C0.894 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4531.4411.426
Solubility Miscible with water, ethanol, ether, chloroform, and methanol.Moderately soluble in water; miscible with alcohols and organic solvents. Immiscible with aliphatic hydrocarbons.Soluble in water.

Chemical Structures and Isomerism

The structural differences between the this compound isomers arise from the position of the triple bond and the hydroxyl group on the four-carbon chain.

Figure 1: Chemical structures of the stable this compound isomers.
The Instability of But-1-yn-1-ol: Keto-Enol Tautomerism

But-1-yn-1-ol belongs to a class of compounds known as ynols (or alkynols), which have a hydroxyl group directly attached to a carbon atom of a carbon-carbon triple bond. These compounds are generally unstable and readily tautomerize to their more stable α,β-unsaturated carbonyl counterparts. In the case of but-1-yn-1-ol, it undergoes a rapid rearrangement to but-1-en-1-one, which in turn isomerizes to the more stable conjugated system, but-2-enal (crotonaldehyde). This process is analogous to the well-known keto-enol tautomerism.[1][2][3][4][5]

Tautomerism But1yn1ol But-1-yn-1-ol (Ynol) But1en1one But-1-en-1-one (Ketone) But1yn1ol->But1en1one Tautomerization

Figure 2: Tautomerization of But-1-yn-1-ol.

Experimental Protocols: Synthesis of this compound Isomers

The synthesis of this compound isomers often involves the reaction of an appropriate acetylenic precursor with a carbonyl compound or an epoxide. Below are representative experimental protocols for the synthesis of the three stable this compound isomers.

Synthesis of 2-Butyn-1-ol

A common method for the preparation of 2-butyn-1-ol is through the dehydrohalogenation of a dihalo-butene derivative, followed by reaction with a suitable agent to introduce the hydroxyl group. A specific example from Organic Syntheses involves the reaction of 3-chloro-2-buten-1-ol (B1141498) with sodium amide in liquid ammonia (B1221849).[6]

Protocol: Synthesis of 2-Butyn-1-ol from 3-Chloro-2-buten-1-ol [6]

  • Preparation of Sodium Amide Solution: In a Dewar flask equipped with a mechanical stirrer and under a fume hood, prepare a solution of sodium amide in approximately 3 L of anhydrous liquid ammonia. This is achieved by adding 1.5 g of hydrated ferric nitrate (B79036) to the liquid ammonia, followed by the portion-wise addition of 65 g (2.8 g-atoms) of freshly cut sodium. Stir the mixture until the blue color disappears, indicating the complete formation of sodium amide.

  • Reaction with 3-Chloro-2-buten-1-ol: Over a period of 30 minutes, add 134 g (1.26 moles) of 3-chloro-2-buten-1-ol to the sodium amide suspension.

  • Reaction Quenching: After stirring the mixture overnight, quench the reaction by the careful, portion-wise addition of 148 g (2.8 moles) of solid ammonium (B1175870) chloride, controlling the exothermic reaction.

  • Work-up and Extraction: Allow the ammonia to evaporate overnight in the fume hood. Extract the remaining residue with five 250-mL portions of diethyl ether.

  • Purification: Remove the ether by distillation. The resulting residue is then distilled under reduced pressure to yield 2-butyn-1-ol.

Synthesis2Butyn1ol start 3-Chloro-2-buten-1-ol product 2-Butyn-1-ol start->product Dehydrohalogenation reagents 1. NaNH₂, liq. NH₃ 2. NH₄Cl reagents->product

Figure 3: Synthesis of 2-Butyn-1-ol.
Synthesis of 3-Butyn-1-ol

The synthesis of 3-butyn-1-ol is commonly achieved by the reaction of an acetylide with ethylene (B1197577) oxide.[7][8]

Protocol: Synthesis of 3-Butyn-1-ol via Grignard Reagent

  • Preparation of Ethynylmagnesium Bromide: In a reaction flask under an inert atmosphere, prepare ethynylmagnesium bromide from ethylmagnesium bromide and a stream of acetylene (B1199291) gas in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction with Ethylene Oxide: Cool the solution of ethynylmagnesium bromide and add a solution of ethylene oxide in anhydrous THF dropwise over several hours, maintaining the reaction temperature.

  • Reaction Quenching and Work-up: After the addition is complete, stir the mixture for an additional period. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Synthesis3Butyn1ol start Acetylene + Ethylene Oxide product 3-Butyn-1-ol start->product Nucleophilic Opening reagents 1. EtMgBr, THF 2. H₃O⁺ reagents->product

Figure 4: Synthesis of 3-Butyn-1-ol.
Synthesis of 3-Butyn-2-ol

3-Butyn-2-ol can be synthesized by the reaction of acetaldehyde (B116499) with an acetylide.[9]

Protocol: Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol (a protected form of 3-butyn-2-ol) [9]

  • Lithiation of Alkyne: In a flame-dried, round-bottomed flask under an argon atmosphere, dissolve triisopropylsilyl acetylene (26.0 mmol) in dry THF (54 mL). Cool the mixture to -40 °C and add tert-butyllithium (B1211817) (1.7 M in pentane, 32.3 mmol) dropwise. Stir the resulting yellow mixture at -40 °C for 30 minutes.

  • Reaction with Acetaldehyde: Add acetaldehyde (39.2 mmol) in one portion to the reaction mixture. Stir for 20 minutes at -40 °C.

  • Work-up: Pour the reaction mixture into a rapidly stirring solution of saturated aqueous ammonium chloride (75 mL) at room temperature. After 15 minutes, separate the phases.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (2 x 40 mL). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by bulb-to-bulb distillation to yield the racemic alcohol. The triisopropylsilyl protecting group can be subsequently removed using standard methods (e.g., with a fluoride (B91410) source like TBAF) to give 3-butyn-2-ol.

Synthesis3Butyn2ol start Protected Acetylene + Acetaldehyde product 3-Butyn-2-ol start->product Nucleophilic Addition reagents 1. t-BuLi, THF 2. H₃O⁺ 3. Deprotection reagents->product

Figure 5: Synthesis of 3-Butyn-2-ol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the stable this compound isomers, which are crucial for their identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
IsomerNucleusChemical Shift (δ, ppm)MultiplicityAssignment
2-Butyn-1-ol ¹H~4.2t-CH₂OH
~2.5q-C≡C-CH₂-
~1.8tCH₃-C≡C-
¹³C~85-C≡C-CH₂-
~75CH₃-C≡C-
~51-CH₂OH
~4CH₃-
3-Butyn-1-ol ¹H3.81t-CH₂-OH
2.49tt-C≡C-CH₂-
1.98t-C≡CH
1.75 (broad)s-OH
¹³C80.5-C≡CH
70.0-C≡CH
60.8-CH₂-OH
23.5-C≡C-CH₂-
3-Butyn-2-ol ¹H~4.5q-CH(OH)-
~2.4d-C≡CH
~1.4dCH₃-CH(OH)-
~(variable)s-OH
¹³C~85-C≡CH
~72-C≡CH
~58-CH(OH)-
~24CH₃-

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[10][11][12][13][14][15][16][17][18][19][20][21][22]

Infrared (IR) Spectroscopy
IsomerWavenumber (cm⁻¹)IntensityAssignment
2-Butyn-1-ol ~3350Strong, BroadO-H stretch
~2920MediumC-H stretch (sp³)
~2250WeakC≡C stretch (internal)
~1020StrongC-O stretch
3-Butyn-1-ol ~3300Strong, BroadO-H stretch
~3290Strong, Sharp≡C-H stretch (sp)
~2940, 2880MediumC-H stretch (sp³)
~2120WeakC≡C stretch (terminal)
~1050StrongC-O stretch
3-Butyn-2-ol ~3350Strong, BroadO-H stretch
~3290Strong, Sharp≡C-H stretch (sp)
~2980MediumC-H stretch (sp³)
~2110WeakC≡C stretch (terminal)
~1100StrongC-O stretch

Note: Absorption frequencies are approximate.[2][10][15][23][24][25][26][27][28][29]

Applications in Research and Drug Development

The this compound isomers, with their bifunctional nature, are valuable intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty materials.

  • 2-Butyn-1-ol is used as an intermediate in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.[30] It is also utilized in the production of polymers and as a corrosion inhibitor.

  • 3-Butyn-1-ol is a key building block in the synthesis of the antihistamine fexofenadine.[7] Its terminal alkyne group makes it suitable for use in click chemistry reactions, which are widely employed in drug discovery and development.[24]

  • 3-Butyn-2-ol serves as an intermediate in the preparation of compounds with potential therapeutic activity, such as anti-Alzheimer's agents.[23]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Butynol Isomers

This technical guide provides a comprehensive overview of the synthesis and characterization of the primary this compound isomers: 3-butyn-1-ol, 2-butyn-1-ol, and but-3-yn-2-ol. These compounds, with the shared molecular formula C₄H₆O, are versatile bifunctional building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] This document details common synthetic routes, provides step-by-step experimental protocols, and summarizes key analytical data to aid researchers in their selection and application.

Synthesis of this compound Isomers

The synthesis of this compound isomers relies on distinct chemical strategies that leverage the unique reactivity of acetylenic compounds. The most prevalent methods involve nucleophilic attack by an acetylide anion or the manipulation of functional groups adjacent to the alkyne.

Synthesis of 3-Butyn-1-ol

3-Butyn-1-ol is a valuable intermediate, notably used in the synthesis of the antihistamine Fexofenadine.[2] The most efficient synthetic methods involve the reaction of an acetylide anion with ethylene (B1197577) oxide.[2]

Route 1: Ethynyl (B1212043) Grignard Reagent with Ethylene Oxide

This method is favored for its good yield and operational simplicity.[2] It involves the formation of an ethynyl Grignard reagent, which then acts as a nucleophile to open the ethylene oxide ring.

G A Acetylene (B1199291) + Ethylmagnesium Bromide B Ethynylmagnesium Bromide (Grignard Reagent) A->B In THF D Addition Reaction B->D C Ethylene Oxide in THF C->D E Acidic Workup D->E Intermediate Salt F 3-Butyn-1-ol E->F Yield: ~75%

Caption: Synthesis of 3-Butyn-1-ol via the Grignard pathway.

Experimental Protocol (Ethynyl Grignard Reagent Route): A detailed patented procedure involves the following steps[4]:

  • Grignard Reagent Formation: To a reaction kettle, add 800-1200 parts by mass of chlorobutane, 200-300 parts by mass of magnesium chips, and 1-5 parts by mass of bromoethane. Heat the mixture to 60°C to initiate the reaction.

  • Acetylene Addition: Introduce 250-300 parts by mass of acetylene gas into the kettle to form monoethynyl magnesium chloride.

  • Reaction with Ethylene Oxide: In a separate dropping kettle, prepare a solution of 400-500 parts by mass of ethylene oxide in 2000-3000 L of tetrahydrofuran (B95107) (THF).

  • Addition and Quenching: Slowly add the ethylene oxide solution to the Grignard reagent at a temperature of 0-10°C. After the addition is complete, allow the reaction to proceed for 2 hours under insulation, with the temperature rising to 20-25°C.

  • Workup: Quench the reaction by adding water. The resulting liquid is then introduced to a rectifying tower to recover the THF and obtain the target 3-butyn-1-ol.[4]

Alternative Route: Sodium/Lithium Acetylide An older method involves reacting sodium or lithium acetylide with ethylene oxide in liquid ammonia (B1221849).[2][5] However, this route often suffers from inconsistent yields (15-45%) and requires the handling of cryogenic liquid ammonia.[2][5]

Synthesis of 2-Butyn-1-ol

2-Butyn-1-ol is a key intermediate in the synthesis of various pharmaceuticals, including antifungal and antitumor agents, as well as agrochemicals.[3][6] A common laboratory-scale synthesis starts from 1,3-dichloro-2-butene (B238901).

Route: Dehydrohalogenation of a Chlorinated Intermediate This two-step process involves hydrolysis followed by a strong-base-induced elimination.

G A 1,3-Dichloro-2-butene B Hydrolysis (10% Na₂CO₃, reflux) A->B C 3-Chloro-2-buten-1-ol (B1141498) B->C Yield: 63% D Dehydrohalogenation (NaNH₂ in liq. NH₃) C->D E 2-Butyn-1-ol D->E Yield: 75-85%

Caption: Synthesis of 2-Butyn-1-ol via dehydrohalogenation.

Experimental Protocol (Dehydrohalogenation Route): [7] Caution: This procedure involves liquid ammonia and should be conducted in a well-ventilated fume hood.

  • Synthesis of 3-Chloro-2-buten-1-ol: In a 3-L three-necked round-bottomed flask, reflux a mixture of 250 g (2 moles) of 1,3-dichloro-2-butene and 1.25 L of 10% sodium carbonate solution for 3 hours. After cooling, extract the product with three 300-mL portions of ether. Dry the combined ether extracts over anhydrous magnesium sulfate, remove the ether by distillation, and distill the residue to yield 134 g (63%) of 3-chloro-2-buten-1-ol.[7]

  • Synthesis of 2-Butyn-1-ol: Prepare a solution of sodium amide in 3 L of anhydrous liquid ammonia using 65 g (2.8 g atoms) of sodium and 1.5 g of hydrated ferric nitrate (B79036) as a catalyst in a 4-L Dewar flask. Over 30 minutes, add 134 g (1.26 moles) of 3-chloro-2-buten-1-ol to the stirred sodium amide solution. Stir the mixture overnight.

  • Workup: Add 148 g (2.8 moles) of solid ammonium (B1175870) chloride in portions to quench the reaction. Allow the ammonia to evaporate overnight in the hood. Extract the residue with five 250-mL portions of ether. Remove the ether by distillation and distill the residue under reduced pressure (b.p. 55°C/8 mm) to yield 66–75 g (75–85%) of 2-butyn-1-ol.[7]

Synthesis of But-3-yn-2-ol

But-3-yn-2-ol, also known as 1-butyn-3-ol, is a chiral alcohol used as a building block for more complex molecules in the pharmaceutical industry.[8][9] Its synthesis typically involves the addition of an ethynyl nucleophile to acetaldehyde (B116499).

Route: Nucleophilic Addition to Acetaldehyde A common method for preparing a racemic mixture of the silyl-protected derivative involves the reaction of a lithium acetylide with acetaldehyde.

G A Triisopropylsilylacetylene in THF B Addition of n-BuLi (-78°C to 0°C) A->B C Lithium (triisopropylsilyl)acetylide B->C D Addition of Acetaldehyde (-78°C) C->D E Aqueous Workup (NH₄Cl) D->E F (rac)-4-Triisopropylsilyl-3-butyn-2-ol E->F Yield: 98%

Caption: Synthesis of a protected But-3-yn-2-ol derivative.

Experimental Protocol (Racemic Silyl-Protected Derivative): [10]

  • Acetylide Formation: In a flame-dried, 250-mL round-bottomed flask under argon, dissolve triisopropylsilyl acetylene (4.75 g, 26.0 mmol) in dry THF (54 mL). Cool the solution to -78°C and add n-butyllithium (1.6 M in hexanes, 15.3 mL, 24.5 mmol) dropwise. Warm the mixture to 0°C and stir for 30 minutes before re-cooling to -78°C.

  • Acetaldehyde Addition: Add acetaldehyde (1.4 mL, 1.1 g, 25.0 mmol) to the lithium acetylide solution. Stir the reaction mixture at -78°C for 30 minutes.

  • Workup: Pour the reaction mixture into a rapidly stirring solution of saturated aqueous NH₄Cl (75 mL). After 15 minutes, separate the phases and extract the aqueous layer with diethyl ether (2 x 40 mL).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and remove the solvent via rotary evaporation. Purify the residue by bulb-to-bulb distillation (95°C, 0.2 mmHg) to yield the racemic alcohol (5.8 g, 98%).[10] The triisopropylsilyl (TIPS) protecting group can be removed under standard conditions (e.g., using TBAF) to yield but-3-yn-2-ol.

Characterization of this compound Isomers

The structural confirmation of this compound isomers is achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular structure, functional groups, and molecular weight.[1][11]

G cluster_methods Analytical Techniques NMR NMR Spectroscopy (¹H, ¹³C) Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR IR Spectroscopy IR->Data MS Mass Spectrometry MS->Data GC Gas Chromatography GC->Data Sample This compound Isomer (Purified Sample) Sample->NMR Sample->IR Sample->MS Sample->GC Analysis Data Interpretation & Comparison Data->Analysis Structure Structure Elucidation & Purity Assessment Analysis->Structure

Caption: General workflow for the characterization of this compound isomers.
Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[12]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer using a standard single-pulse sequence.[12]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) should be co-added to achieve an adequate signal-to-noise ratio.[11]

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS or residual solvent signal.[11]

Infrared (IR) Spectroscopy:

  • Sample Preparation (ATR-FTIR): Clean the ATR crystal (e.g., diamond) with a suitable solvent like isopropanol (B130326) and collect a background spectrum. Place a single drop of the neat liquid sample directly onto the crystal.[12]

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[12]

Mass Spectrometry (MS):

  • Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol). Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purity analysis (GC-MS).[12]

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and characteristic fragments.[11]

  • Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern for structural clues.[11]

Data Presentation

The following tables summarize key quantitative data for the this compound isomers, facilitating easy comparison.

Table 1: Physical Properties of this compound Isomers
Property3-Butyn-1-ol2-Butyn-1-olBut-3-yn-2-ol
CAS Number 927-74-2764-01-2[13]2028-63-9
Molecular Weight 70.09 g/mol 70.09 g/mol [6]70.09 g/mol [9]
Boiling Point 128.9 °C148.0 °C[6]108-111 °C[9]
Melting Point -63.6 °C-2.2 °C[6]N/A
Density (at 25°C) 0.926 g/mL~0.9 g/cm³[6]0.894 g/mL

Note: Physical properties can vary slightly based on the source and purity.

Table 2: Key Spectroscopic Data for this compound Isomers
IsomerTechniqueKey Signals / Peaks
3-Butyn-1-ol ¹H NMR (CDCl₃)[11]δ 3.79 (t, 2H, -CH₂OH), δ 2.49 (td, 2H, C≡CCH₂), δ 1.98 (t, 1H, C≡CH )
¹³C NMR (CDCl₃)[11]δ 80.5 (C≡CH), δ 69.1 (C ≡CH), δ 60.9 (CH₂OH), δ 22.8 (C≡CC H₂)
IR (Neat)[12]~3330 cm⁻¹ (O-H stretch, broad), ~3290 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch)
MS (EI, m/z)[1]70 (M⁺), 40 (base peak), 39 , 31
2-Butyn-1-ol ¹H NMR (CDCl₃)δ 4.23 (q, 2H, -CH₂OH), δ 1.85 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ 83.1 (C≡C), δ 76.5 (C≡C), δ 51.1 (CH₂OH), δ 3.5 (CH₃)
IR (Neat)~3350 cm⁻¹ (O-H stretch, broad), ~2280 cm⁻¹ (C≡C stretch, internal)
MS (EI, m/z)[14]70 (M⁺), 55 , 39 , 31
But-3-yn-2-ol ¹H NMR (CDCl₃)[15]δ 4.55 (q, 1H, -CH(OH)-), δ 2.45 (d, 1H, C≡CH ), δ 1.48 (d, 3H, -CH₃)
¹³C NMR [16]δ 84.3 (C≡CH), δ 72.8 (C ≡CH), δ 58.7 (CHOH), δ 24.5 (CH₃)
IR (Neat)~3380 cm⁻¹ (O-H stretch, broad), ~3295 cm⁻¹ (≡C-H stretch), ~2115 cm⁻¹ (C≡C stretch)
MS (EI, m/z)70 (M⁺), 55 , 43

Note: NMR chemical shifts are approximate and can vary with solvent and concentration. IR frequencies are characteristic ranges.

References

Navigating the Energetic Landscape of Butanol Isomers: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The four structural isomers of butanol—n-butanol, sec-butanol, isobutanol, and tert-butanol (B103910)—share the same chemical formula (C₄H₁₀O) but exhibit distinct physical and chemical properties. These differences, driven by their unique molecular architectures, are fundamentally rooted in their relative thermodynamic stabilities. Understanding this stability hierarchy is critical for applications ranging from biofuel development, where combustion efficiency is key, to chemical synthesis and drug formulation, where isomer purity and reactivity are paramount. This technical guide provides a comprehensive overview of the theoretical principles and computational methodologies used to study and determine the relative stabilities of butanol isomers, supported by both experimental and calculated thermochemical data.

Theoretical Framework: The Basis of Molecular Stability

From a computational chemistry perspective, the stability of a molecule is inversely related to its total energy. A lower total energy corresponds to a more stable system. For isomers, which have the same set of atoms, their relative stability can be determined by comparing their calculated heats of formation (ΔHf°), Gibbs free energies (ΔG°), or electronic energies (E₀). The most stable isomer is the one with the most negative (or least positive) heat of formation.

Computational methods determine these energies by locating the minimum-energy structure of a molecule on its potential energy surface. This is achieved through a process called geometry optimization . Subsequently, frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to derive thermochemical properties like enthalpy and Gibbs free energy by accounting for zero-point vibrational energy (ZPVE) and thermal contributions.

Experimental and Computational Protocols

Experimental Determination: Calorimetry

The benchmark for thermochemical data comes from experimental measurements. The standard enthalpies of formation for the butanol isomers are typically determined indirectly from heats of combustion measured via bomb calorimetry.

Key Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precise mass of a pure butanol isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.

  • Immersion: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature is recorded precisely.

  • Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The final equilibrium temperature is recorded.

  • Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, utilizing the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).

Computational Methodologies

A variety of computational methods are employed to calculate the energies of butanol isomers. The choice of method represents a trade-off between accuracy and computational cost.

1. Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density.

  • Functional: The B3LYP hybrid functional is a popular choice for organic molecules as it provides a good balance of accuracy and efficiency.
  • Basis Set: The 6-31G(d) or larger basis sets (e.g., cc-pVTZ) are commonly used. These sets describe the atomic orbitals used to build the molecular orbitals. The "(d)" indicates the addition of polarization functions, which are essential for accurately describing chemical bonds.

2. Composite Methods (e.g., G3, G4): These are high-accuracy multi-step methods that approximate the results of very high-level calculations at a more manageable cost. They typically involve:

  • An initial geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP/6-31G(d)).
  • A series of single-point energy calculations at higher levels of theory (e.g., MP2, QCISD(T)) with larger basis sets.
  • An empirical correction to account for remaining deficiencies. The G3(MP2)//B3LYP method, for instance, uses geometries from B3LYP and refines the energy using a G3(MP2) scheme.

Relative Stability of Butanol Isomers: Data and Discussion

Computational and experimental studies consistently show that the stability of butanol isomers increases with the degree of branching in the carbon chain. The tertiary structure of tert-butanol is the most stable, followed by the secondary and branched primary isomers, with the linear primary isomer being the least stable. This trend is primarily attributed to hyperconjugation and steric effects. More branched alkanes generally have more negative heats of formation.

Quantitative Stability Data

The following tables summarize key experimental and computational data on the gas-phase stability of butanol isomers at 298.15 K.

Table 1: Experimental Standard Gas-Phase Enthalpies of Formation (ΔHf°)

IsomerIUPAC NameStructureΔHf° (kJ/mol)Reference
n-ButanolButan-1-olPrimary, linear-275.2 ± 0.6--INVALID-LINK--[1]
Isobutanol2-Methylpropan-1-olPrimary, branched-283.5 ± 0.7--INVALID-LINK--[2]
sec-ButanolButan-2-olSecondary, linear-292.3 ± 0.7--INVALID-LINK--[3][4]
tert-Butanol2-Methylpropan-2-olTertiary, branched-301.9 ± 0.8--INVALID-LINK--[5]

Table 2: Calculated Relative Stabilities (Relative to n-Butanol)

IsomerRelative Enthalpy (kJ/mol) - Experimental
n-Butanol0.0
Isobutanol-8.3
sec-Butanol-17.1
tert-Butanol-26.7

Note: Relative enthalpies are derived from the experimental ΔHf° values in Table 1.

The experimental data clearly establishes the stability order: tert-butanol > sec-butanol > isobutanol > n-butanol .

Computational Workflow Visualization

The following diagram illustrates a typical workflow for the computational determination of isomer stability.

G Computational Workflow for Isomer Stability Analysis cluster_input 1. Input Definition cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis and Results a Define Isomers (n-butanol, isobutanol, sec-butanol, tert-butanol) b Select Level of Theory (e.g., B3LYP/6-31G(d)) c Geometry Optimization (Find Energy Minima) b->c d Frequency Calculation c->d e Verify True Minima (No Imaginary Frequencies) d->e f Extract Thermochemical Data (Enthalpy, Gibbs Free Energy) e->f g Calculate Relative Energies (ΔE = E_isomer - E_reference) f->g h Determine Stability Order g->h

References

Exploring the Reactivity of the Hydroxyl Group in 3-Butyn-2-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Butyn-2-ol (B105428) is a versatile bifunctional molecule featuring a secondary alcohol and a terminal alkyne. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the development of complex pharmaceutical compounds. The hydroxyl group, in particular, offers a rich landscape of chemical transformations, allowing for the strategic introduction of various functional groups and the construction of intricate molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the hydroxyl group in 3-butyn-2-ol, focusing on key reactions, experimental protocols, and their applications in drug discovery and development.

The Dual Nature of 3-Butyn-2-ol's Reactivity

The chemical behavior of 3-butyn-2-ol is governed by the interplay between its two functional groups. The hydroxyl group engages in typical alcohol reactions, while the terminal alkyne participates in a variety of coupling and addition reactions.[1] This dual reactivity allows for a modular approach to synthesis, where each functional group can be addressed sequentially or in concert to achieve the desired molecular complexity.[2] For multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent unwanted side reactions while manipulating the alkyne terminus.[3]

Key Reactions of the Hydroxyl Group

The hydroxyl group of 3-butyn-2-ol can undergo a range of transformations, including oxidation, esterification, etherification, and substitution. These reactions are fundamental to its utility as a synthetic intermediate.

Oxidation to α,β-Acetylenic Ketones

The oxidation of the secondary alcohol in 3-butyn-2-ol yields the corresponding α,β-acetylenic ketone, 3-butyn-2-one. These ynones are valuable intermediates in their own right, serving as Michael acceptors and participating in various cycloaddition reactions. Several methods are effective for this transformation, each with its own advantages in terms of mildness, selectivity, and scalability.[4]

Common oxidizing agents for this conversion include pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents, and Dess-Martin periodinane (DMP).[5][6] The choice of oxidant is crucial to avoid side reactions involving the triple bond.

Table 1: Quantitative Data for the Oxidation of 3-Butyn-2-ol and its Analogs

Oxidizing AgentSubstrateProductSolventReaction TimeTemperatureYieldReference
MnO₂4-Triisopropylsilyl-3-butyn-2-ol4-Triisopropylsilyl-3-butyn-2-oneCH₂Cl₂30 minRoom Temp.87-89%[7]
Oxalyl Chloride, DMSO, Et₃N (Swern)Secondary Alkynyl Alcohol (General)α,β-Acetylenic Ketone (General)CH₂Cl₂45 min-78 °CHigh[8]
Dess-Martin Periodinane (DMP)Hept-3-yn-2-olHept-3-yn-2-oneCH₂Cl₂1-4 hRoom Temp.>95%

Experimental Protocol: Oxidation of a Silyl-Protected 3-Butyn-2-ol Derivative [7]

This protocol describes the oxidation of 4-triisopropylsilyl-3-butyn-2-ol to 4-triisopropylsilyl-3-butyn-2-one.

  • A flame-dried 250-mL round-bottomed flask equipped with a magnetic stir bar is charged sequentially with CH₂Cl₂ (54 mL), 4-triisopropylsilyl-3-butyn-2-ol (5.8 g, 25.6 mmol), and technical grade MnO₂ (85%, 34.4 g, 336.9 mmol).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The mixture is then filtered through a short pad of Celite. The Celite is washed with CH₂Cl₂ (2 x 30 mL).

  • The solvent is removed on a rotary evaporator (40 °C, water aspirator pressure).

  • The resulting yellow oil is purified by bulb-to-bulb distillation (80 °C, 0.2 mmHg) to yield the ketone as a clear oil (5.0–5.1 g, 87–89%).

Diagram 1: General Workflow for Swern Oxidation

Swern_Oxidation_Workflow A Prepare solution of Oxalyl Chloride in CH₂Cl₂ at -78°C B Add DMSO in CH₂Cl₂ dropwise at -78°C A->B Activation of DMSO C Add 3-Butyn-2-ol in CH₂Cl₂ dropwise at -78°C B->C Formation of Alkoxysulfonium Salt D Add Triethylamine (Et₃N) dropwise C->D Deprotonation E Warm to Room Temperature D->E Ylide Formation & Rearrangement F Aqueous Work-up E->F G Purification F->G H 3-Butyn-2-one G->H

Caption: A simplified workflow for the Swern oxidation of 3-butyn-2-ol.

Esterification: Accessing Propargyl Esters

Esterification of the hydroxyl group is a common transformation that can be used to introduce a variety of functionalities or to act as a protecting group. Standard methods, such as reaction with acyl chlorides or anhydrides in the presence of a base like pyridine, are effective.[9] For substrates sensitive to acidic or basic conditions, or when stereochemical inversion is desired, the Mitsunobu reaction is a powerful alternative.[10]

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol carbon.[11] This is particularly valuable in the synthesis of chiral drug molecules. The reaction proceeds under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Table 2: Quantitative Data for Esterification of Alcohols

Reaction TypeAlcohol SubstrateReagentsProductSolventTemperatureYieldReference
AcylationGeneral AlcoholAcyl Chloride, PyridineEsterCH₂Cl₂0 °C to RTHigh[9]
Mitsunobu(1R,2S,5R)-(-)-Menthol4-Nitrobenzoic acid, PPh₃, DEADInverted EsterTHF0 °C to 40°C>95%[13]
MitsunobuGeneral Secondary AlcoholBenzoic Acid, PPh₃, DIADInverted EsterTHF0 °C to RTGood[14]

Experimental Protocol: General Procedure for the Mitsunobu Reaction [14]

  • To a solution of the alcohol (1 eq.) in THF (10 Vol) is added triphenylphosphine (1.5 eq.) and the carboxylic acid (1.5 eq.).

  • The mixture is cooled to 0 °C.

  • DIAD (1.5 eq.) is then added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 6 to 8 hours and monitored by TLC.

  • The reaction mixture is diluted with EtOAc or DCM and filtered to remove the triphenylphosphine oxide byproduct.

  • The filtrate is washed successively with water, aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Diagram 2: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_sn2 SN2 Displacement PPh3 PPh3 Betaine [PPh₃⁺-N⁻-N=C(OEt)O] PPh3->Betaine attacks DEAD DEAD DEAD Alkoxyphosphonium [R-O-PPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH Alcohol R-OH (3-Butyn-2-ol) Alcohol->Alkoxyphosphonium Ester R-O-COR' (Inverted Stereochemistry) Alkoxyphosphonium->Ester attack by Nu⁻ Nucleophile R'COO⁻ Nucleophile->Ester Erlotinib_Pathway A 3-Bromoaniline C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B 2-Methyl-3-butyn-2-ol B->C D 4-(3-Aminophenyl)-2-methyl- 3-butyn-2-ol C->D E Deprotection (Base, Heat) D->E Removal of acetone F 3-Ethynylaniline (Erlotinib Precursor) E->F

References

But-3-yn-1-ol: A Versatile Terminal Acetylenic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-1-ol is a bifunctional organic compound that has emerged as a critical and versatile building block in the landscape of modern organic synthesis.[1] Its structure, which uniquely incorporates both a terminal alkyne and a primary alcohol, provides two reactive centers for a diverse array of chemical transformations.[1][2] This dual functionality makes it an invaluable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][3] Its utility ranges from being a key precursor in the synthesis of blockbuster drugs to a fundamental component in advanced synthetic methodologies like "click chemistry" and the construction of antibody-drug conjugates (ADCs).[2] This guide provides a comprehensive overview of its properties, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral characteristics of But-3-yn-1-ol is fundamental for its application in synthesis.

Table 1: Physicochemical Properties of But-3-yn-1-ol

PropertyValue
Molecular Formula C₄H₆O[4]
Molecular Weight 70.09 g/mol [4]
Boiling Point 128-129 °C[5][6]
Melting Point -63.6 °C[5][7]
Density 0.926 g/mL at 25 °C[5][7]
Refractive Index (n²⁰/D) 1.441[5][7]
CAS Number 927-74-2[4]

Table 2: Spectroscopic Data of But-3-yn-1-ol [8]

Spectroscopy Parameter Value (ppm or cm⁻¹) Assignment
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)3.81 (t)-CH₂-OH
2.49 (tt)-C≡C-CH₂-
1.98 (t)-C≡CH
1.75 (s, broad)-OH
¹³C NMR (CDCl₃)Chemical Shift (δ)80.5-C≡CH
70.0-C≡CH
60.8-CH₂-OH
23.5-C≡C-CH₂-
IR Spectroscopy (Neat)Frequency (cm⁻¹)3300 (broad)O-H stretch (alcohol)
3290 (strong, sharp)≡C-H stretch (alkyne)
2940, 2880 (medium)C-H stretch (alkane)
2120 (weak)C≡C stretch (alkyne)
1050 (strong)C-O stretch (primary alcohol)
Mass Spectrometry (EI)m/z (Relative Intensity %)70 (5%)[M]⁺
41 (100%)[C₃H₅]⁺ (Propargyl cation)
31 (70%)[CH₂OH]⁺
Experimental Protocols for Spectroscopic Analysis[8]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg of But-3-yn-1-ol was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Infrared (IR) Spectroscopy: The IR spectrum was obtained from a neat liquid film of But-3-yn-1-ol using an ATR-FTIR spectrometer. The spectrum was recorded from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry was performed by introducing a dilute solution of But-3-yn-1-ol in a volatile solvent into the mass spectrometer. The molecules were ionized by a 70 eV electron beam.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of But-3-yn-1-ol stems from the differential reactivity of its two functional groups, which can be addressed sequentially.

Protection and Deprotection of the Hydroxyl Group

To prevent the acidic proton of the hydroxyl group from interfering with reactions at the alkyne terminus (e.g., with organometallic reagents), it must first be protected.[9][10][11] Silyl ethers are the most common protecting groups for alcohols due to their ease of installation, stability under a wide range of conditions, and mild removal.[9][12]

Protection_Workflow cluster_main Butynol But-3-yn-1-ol Protected Silyl-Protected But-3-yn-1-ol This compound->Protected  Protection   (e.g., TBSCl, Imidazole (B134444), DMF) Deprotected But-3-yn-1-ol Protected->Deprotected  Deprotection   (e.g., TBAF, THF)

Caption: Workflow for hydroxyl group protection and deprotection.

  • General Protocol for Protection (TBS Ether Formation):

    • Dissolve But-3-yn-1-ol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • General Protocol for Deprotection (TBS Ether Cleavage): [13]

    • Dissolve the silyl-protected But-3-yn-1-ol (1.0 equiv.) in tetrahydrofuran (B95107) (THF).

    • Add a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.2 equiv.).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography to yield the deprotected alcohol.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[14][15] But-3-yn-1-ol (or its protected form) is an excellent substrate for this reaction, enabling the introduction of a hydroxybutyl-ethynyl moiety onto various scaffolds.[16] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[15][17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 R-Pd(II)L₂-X Pd_Complex2 R-Pd(II)L₂-C≡CR' Product R-C≡CR' (Coupled Product) Pd_Complex2->Product Reductive Elimination RX R-X (Aryl/Vinyl Halide) RX->Pd_Complex1 Oxidative Addition CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->Pd_Complex2 Transmetalation Alkyne H-C≡CR' (Terminal Alkyne) Alkyne->Cu_Acetylide Acetylide Formation Base Base CuAAC_Reaction cluster_product Alkyne But-3-yn-1-ol (or derivative) Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole dummy + Azide Organic Azide (R-N₃) Azide->Triazole catalyst Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) Solvent (e.g., tBuOH/H₂O) dummy->catalyst Hydrogenation_Workflow cluster_main cluster_conditions This compound But-3-yn-1-ol Hydrogenation Reaction Vessel This compound->Hydrogenation  Substrate   Butenol 3-Buten-1-ol Hydrogenation->Butenol  Purification   Catalyst Lindlar's Catalyst Solvent Ethanol/Hexane Atmosphere H₂ Balloon Pharma_Applications cluster_reactions cluster_products This compound But-3-yn-1-ol Sonogashira Sonogashira Coupling This compound->Sonogashira Click Click Chemistry (CuAAC) This compound->Click Hydrogenation Selective Hydrogenation This compound->Hydrogenation APIs API Intermediates (e.g., for Fexofenadine) Sonogashira->APIs ADCs ADC Linkers Click->ADCs Libraries Compound Libraries Click->Libraries Butenol 3-Buten-1-ol (Intermediate) Hydrogenation->Butenol OtherDrugs Antitumor, Anti-AIDS Drugs Butenol->OtherDrugs

References

An In-depth Technical Guide to the Physical Properties and Solubility of 3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties and solubility of 3-butyn-2-ol (B105428) (CAS No: 2028-63-9), a versatile acetylenic alcohol widely utilized as a key building block in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide presents quantitative data in structured tables, details relevant experimental protocols for property determination, and includes a visualization of its role in synthetic pathways.

Introduction

3-Butyn-2-ol, also known as 1-methylpropargyl alcohol, is a chiral secondary alcohol containing a terminal alkyne functionality. Its unique bifunctional nature makes it a highly valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and fine chemicals.[1][2] Notably, it serves as a precursor in the preparation of aminoindanes, which have shown inhibitory activity against acetylcholine (B1216132) esterase and monoamine oxidase, indicating potential applications as anti-Alzheimer's agents.[3][4][5] A thorough understanding of its physical properties and solubility is paramount for its effective use in reaction design, process development, purification, and formulation.

Physical Properties

The physical characteristics of 3-butyn-2-ol are well-documented in the scientific literature. A summary of these key properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₆O[3]
Molecular Weight 70.09 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Melting Point -3 °C[4]
Boiling Point 107-111 °C (at 760 mmHg)[2][6]
66-67 °C (at 150 mmHg)[4]
Density 0.894 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.426[2][4]

Solubility Profile

3-Butyn-2-ol's solubility is governed by the presence of both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a nonpolar butynyl group. This dual character influences its miscibility with various solvents.

SolventSolubilityReference(s)
Water Completely miscible[7]
Chloroform Soluble[5]
Methanol Miscible[7]
Other Alcohols & Polar Organic Solvents Generally miscible[7]

While quantitative solubility data in a broader range of organic solvents such as ethers and ketones is not extensively reported in readily available literature, its structural features suggest good solubility in many common polar organic solvents.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical properties and solubility of liquid organic compounds like 3-butyn-2-ol.

Determination of Melting Point

The melting point of a low-melting-point substance like 3-butyn-2-ol can be determined using a capillary method with a suitable cooling apparatus.

  • Apparatus: Thiele tube or a commercial melting point apparatus equipped with a cooling system, thermometer, and sealed capillary tubes.

  • Procedure:

    • A small amount of 3-butyn-2-ol is introduced into a sealed capillary tube.

    • The capillary tube is attached to a thermometer and placed in the cooling bath of the melting point apparatus.

    • The temperature is slowly lowered until the liquid solidifies.

    • The temperature is then slowly raised (approximately 1-2 °C per minute) as the melting point is approached.

    • The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.

Determination of Boiling Point

The boiling point can be accurately measured using the distillation method or the reflux method.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure (Distillation Method):

    • A sample of 3-butyn-2-ol (approximately 5-10 mL) and a few boiling chips are placed in the distillation flask.

    • The apparatus is assembled for simple distillation.

    • The flask is gently heated.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature represents the boiling point at the recorded atmospheric pressure.

Determination of Density

The density of 3-butyn-2-ol can be determined using a pycnometer or a hydrometer, following OECD Guideline 109.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

  • Procedure (Pycnometer Method):

    • The empty pycnometer is weighed.

    • The pycnometer is filled with distilled water and weighed to determine its volume.

    • The pycnometer is emptied, dried, and then filled with 3-butyn-2-ol.

    • The pycnometer filled with the sample is weighed.

    • The density is calculated by dividing the mass of the 3-butyn-2-ol by its volume.

Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

  • Apparatus: Abbe refractometer with a light source and a temperature-controlled prism.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of 3-butyn-2-ol are placed on the prism of the refractometer.

    • The prism is closed, and the temperature is allowed to equilibrate to 20 °C.

    • The light source is adjusted, and the knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read from the scale.

Determination of Solubility

A general protocol for determining the solubility of a liquid in various organic solvents is as follows:

  • Apparatus: Vials with caps, graduated pipettes, vortex mixer.

  • Procedure (Qualitative):

    • To a vial, add a known volume (e.g., 1 mL) of the solvent.

    • Add a small, measured volume (e.g., 0.1 mL) of 3-butyn-2-ol.

    • Cap the vial and vortex for 1-2 minutes.

    • Observe the mixture. If it is a single, clear phase, the compound is soluble at that concentration. If two phases are present, it is insoluble. If the mixture is cloudy, it is partially soluble.

  • Procedure (Quantitative):

    • Prepare a series of vials with a known volume of the solvent.

    • Add incrementally increasing volumes of 3-butyn-2-ol to each vial.

    • After each addition, cap and vortex the vial until the solution is homogeneous.

    • The maximum volume of 3-butyn-2-ol that can be added to the solvent while maintaining a single phase represents the solubility.

Role in Synthetic Chemistry

3-Butyn-2-ol is not directly involved in signaling pathways in a biological context. Instead, its significance lies in its utility as a versatile synthetic intermediate. The following diagram illustrates its logical relationship as a building block in the synthesis of more complex molecules, such as pharmaceutical agents.

G Logical Workflow: 3-Butyn-2-ol in Chemical Synthesis cluster_start Starting Material cluster_reactions Chemical Transformations cluster_intermediates Intermediate Products cluster_end Final Products 3_Butyn_2_ol 3-Butyn-2-ol Functional_Group_Manipulation Functional Group Manipulation (e.g., Oxidation, Esterification) 3_Butyn_2_ol->Functional_Group_Manipulation Alkyne_Reactions Alkyne Reactions (e.g., Coupling, Cycloaddition) 3_Butyn_2_ol->Alkyne_Reactions Chiral_Intermediates Chiral Intermediates Functional_Group_Manipulation->Chiral_Intermediates Complex_Scaffolds Complex Molecular Scaffolds Alkyne_Reactions->Complex_Scaffolds APIs Active Pharmaceutical Ingredients (APIs) Chiral_Intermediates->APIs Complex_Scaffolds->APIs Fine_Chemicals Fine Chemicals Complex_Scaffolds->Fine_Chemicals

Caption: Synthetic utility of 3-butyn-2-ol.

Conclusion

3-Butyn-2-ol is a valuable and versatile building block in modern organic synthesis. This guide has summarized its key physical properties and solubility characteristics, providing a quick reference for laboratory use. The detailed experimental protocols offer a foundation for the accurate determination of these properties. A comprehensive understanding of these fundamental characteristics is essential for leveraging the full potential of this important chemical intermediate in the development of new pharmaceuticals and other advanced materials.

References

Basic reaction mechanisms involving butynol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reaction Mechanisms Involving Butynol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the fundamental reaction mechanisms involving this compound isomers, with a focus on 2-butyn-1-ol (B121050) and 3-butyn-2-ol. These compounds, characterized by the presence of both a hydroxyl group and a carbon-carbon triple bond, serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This document outlines the core principles of their hydrogenation, oxidation, and esterification reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Hydrogenation of this compound Isomers

Catalytic hydrogenation is a pivotal reaction for this compound isomers, allowing for the selective reduction of the alkyne functionality to either an alkene (semi-hydrogenation) or a fully saturated alkane. The choice of catalyst and reaction conditions is critical to control the selectivity of this process.

Mechanism of Catalytic Hydrogenation

The hydrogenation of alkynes typically proceeds in a stepwise manner on the surface of a metal catalyst, most commonly palladium. The reaction involves the sequential addition of two moles of hydrogen. The first addition results in the formation of a butenol (B1619263) (an unsaturated alcohol with a double bond), and the second addition yields the corresponding saturated butanol.

The process for 2-butyn-1-ol is as follows:

  • Step 1 (Semi-hydrogenation): 2-Butyn-1-ol is reduced to 2-buten-1-ol.

  • Step 2 (Full hydrogenation): 2-Buten-1-ol is further reduced to 1-butanol.

Similarly, for 3-butyn-2-ol, the reaction proceeds via 3-buten-2-ol (B146109) to 2-butanol. Achieving high selectivity for the intermediate butenol is often a key objective, as these compounds are valuable synthetic intermediates. This is typically achieved by using "poisoned" catalysts, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), or by carefully controlling reaction parameters like temperature, pressure, and substrate concentration.

Hydrogenation_Mechanism cluster_0 Hydrogenation of 2-Butyn-1-ol cluster_1 Hydrogenation of 3-Butyn-2-ol 2-Butyn-1-ol 2-Butyn-1-ol 2-Buten-1-ol 2-Buten-1-ol 2-Butyn-1-ol->2-Buten-1-ol + H₂ (cat.) 1-Butanol 1-Butanol 2-Buten-1-ol->1-Butanol + H₂ (cat.) 3-Butyn-2-ol 3-Butyn-2-ol 3-Buten-2-ol 3-Buten-2-ol 3-Butyn-2-ol->3-Buten-2-ol + H₂ (cat.) 2-Butanol 2-Butanol 3-Buten-2-ol->2-Butanol + H₂ (cat.)

Caption: Stepwise catalytic hydrogenation pathways for this compound isomers.
Quantitative Data for Hydrogenation

The selectivity and conversion rates in this compound hydrogenation are highly dependent on the catalyst and reaction conditions. The following table summarizes key quantitative data from various studies.

SubstrateCatalystConditionsConversion (%)Selectivity to Alkenol (%)Reference
2-Methyl-3-butyn-2-ol1 wt.% Pd/γ-Al₂O₃Continuous-flow, 400°C catalyst reduction>9997[1]
2-Methyl-3-butyn-2-ol5 wt% Pd/ZnOSolvent-free, 50-70°C, ambient pressure~75-85~98[2]
2-Butyne-1,4-diol (B31916)0.5 wt% Pd/CBatch slurry, 303 K, atmospheric pressure10070 (to Butane-1,4-diol)[3]
2-Butyne-1,4-diol1% Pd/CaCO₃–NH₃Batch reactor, 323–353 KHighHigh (to cis-2-butene-1,4-diol)[4][5]

Note: 2-Methyl-3-butyn-2-ol and 2-butyne-1,4-diol are used as representative alkynols, demonstrating typical catalyst performance.

Experimental Protocol: Continuous Flow Hydrogenation

This protocol is based on the continuous gas-phase hydrogenation of C4 alkynols.[6]

  • Catalyst Preparation: A 1 wt.% Pd/Al₂O₃ catalyst is prepared by incipient wetness impregnation of γ-Al₂O₃ with a palladium(II) chloride solution, followed by drying and calcination.

  • Reactor Setup: A fixed-bed reactor is loaded with the catalyst. The system is equipped with mass flow controllers for hydrogen and an inert gas (e.g., Argon), a liquid pump for the this compound isomer, and a heating system for the reactor.

  • Catalyst Reduction: The catalyst is reduced in situ by flowing a mixture of 10% H₂ in Ar at a specified temperature (e.g., 400°C) for several hours.[1]

  • Reaction Execution: The this compound isomer is fed into the reactor as a liquid, where it vaporizes and mixes with a continuous flow of hydrogen gas at a defined temperature and pressure (e.g., 373 K, 1 atm).

  • Product Analysis: The reactor effluent is cooled, and the liquid products are collected in a cold trap. The composition of the product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.

Oxidation of this compound Isomers

The oxidation of this compound isomers targets the hydroxyl group, converting it into a carbonyl functionality. The nature of the product depends on whether the starting alcohol is primary or secondary.

Mechanism of Oxidation
  • Primary Alcohols (e.g., 2-Butyn-1-ol): Primary alcohols can be oxidized to form aldehydes. If a strong oxidizing agent is used in the presence of water, the reaction can proceed further to form a carboxylic acid.[7][8][9] To stop the reaction at the aldehyde stage, milder, anhydrous reagents such as Pyridinium Chlorochromate (PCC) are typically used.

  • Secondary Alcohols (e.g., 3-Butyn-2-ol): Secondary alcohols are oxidized to ketones.[7][8] This reaction is generally straightforward and does not proceed further under standard oxidation conditions. Common reagents for this transformation include Jones reagent (CrO₃/H₂SO₄/acetone), PCC, and Swern oxidation (DMSO, oxalyl chloride, and a hindered base).[7]

  • Tertiary Alcohols: Tertiary alkynols, such as 2-methyl-3-butyn-2-ol, cannot be oxidized without breaking carbon-carbon bonds, as they lack a hydrogen atom on the carbon bearing the hydroxyl group.[7]

The general mechanism for chromium-based oxidations involves the formation of a chromate (B82759) ester, followed by an E2-like elimination where a base removes the α-hydrogen, leading to the formation of the C=O double bond.

Oxidation_Pathways cluster_primary Primary Alcohol Oxidation cluster_secondary Secondary Alcohol Oxidation 2-Butyn-1-ol 2-Butyn-1-ol 2-Butynal 2-Butynal 2-Butyn-1-ol->2-Butynal [O] (mild) 2-Butynoic acid 2-Butynoic acid 2-Butynal->2-Butynoic acid [O] (strong) 3-Butyn-2-ol 3-Butyn-2-ol 3-Butyn-2-one 3-Butyn-2-one 3-Butyn-2-ol->3-Butyn-2-one [O]

Caption: General oxidation pathways for primary and secondary this compound isomers.
Quantitative Data for Oxidation

Specific kinetic data for the oxidation of this compound isomers is not extensively available. However, the choice of oxidizing agent dictates the product for primary and secondary alcohols with generally high yields.

Alcohol TypeOxidizing AgentTypical ProductGeneral Yield
Primary (e.g., 2-Butyn-1-ol)PCC in CH₂Cl₂AldehydeGood to Excellent
Primary (e.g., 2-Butyn-1-ol)Jones Reagent (CrO₃/H₂SO₄)Carboxylic AcidGood to Excellent
Secondary (e.g., 3-Butyn-2-ol)Jones Reagent (CrO₃/H₂SO₄)KetoneExcellent
Secondary (e.g., 3-Butyn-2-ol)Swern OxidationKetoneExcellent
Experimental Protocol: Oxidation of 3-Butyn-2-ol to 3-Butyn-2-one

This protocol describes a standard laboratory procedure for the oxidation of a secondary alcohol using manganese dioxide (MnO₂), a mild oxidizing agent suitable for allylic and propargylic alcohols.

  • Apparatus Setup: A round-bottomed flask is equipped with a magnetic stir bar and flushed with an inert gas (e.g., argon).

  • Reagent Addition: The flask is charged with a suitable solvent (e.g., CH₂Cl₂) followed by the secondary alcohol, 3-butyn-2-ol.

  • Oxidant Addition: Activated manganese dioxide (MnO₂) is added in excess (e.g., 10-15 equivalents) to the stirring solution. The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed. This may take several hours at room temperature.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese solids. The filter cake is washed with additional solvent.

  • Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield the pure ketone, 3-butyn-2-one.

Esterification of this compound Isomers

This compound isomers, as alcohols, readily undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is fundamental in modifying the properties of the molecule, for instance, in the synthesis of fragrances or pharmaceutical intermediates.

Mechanism of Esterification

Fischer Esterification: This is the most common method, involving the reaction of a this compound with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, p-TsOH).[1] The mechanism is a reversible nucleophilic acyl substitution:

  • The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

  • The hydroxyl group of the this compound acts as a nucleophile, attacking the carbonyl carbon.

  • A tetrahedral intermediate is formed.

  • Proton transfers occur, resulting in a water molecule as a good leaving group.

  • Elimination of water and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[1]

Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of this compound isomers. This method offers high selectivity and proceeds under mild conditions, avoiding the need for strong acids. The reaction typically involves the formation of an acyl-enzyme intermediate.

Fischer_Esterification Carboxylic Acid R-COOH Protonated Acid R-C(OH)₂⁺ Carboxylic Acid->Protonated Acid + H⁺ Tetrahedral Int. R-C(OH)₂(O⁺HR') Protonated Acid->Tetrahedral Int. + R'-OH This compound R'-OH Proton Transfer R-C(OH)(OH₂⁺)(OR') Tetrahedral Int.->Proton Transfer Proton Transfer Ester R-COOR' Proton Transfer->Ester - H₂O, - H⁺ H2O H2O Proton Transfer->H2O H+ H+ Ester->H+

Caption: Mechanism of Fischer Esterification for a generic this compound (R'-OH).
Quantitative Data for Esterification

Esterification of acetylenic alcohols can be challenging under certain conditions. Enzymatic methods, in particular, show strong substrate specificity.

AlcoholAcyl DonorBiocatalyst (Lipase)Yield (%)Reference
3-Butyn-1-olPentanoic/Stearic AcidCandida cylindracea<26
3-Butyn-1-olPentanoic/Stearic AcidPorcine Pancreatic Lipase (PPL)<5
3-Butyn-1-olStearic AcidCandida rugosa (AY-30)No Reaction
Long-chain acetylenic alcoholsPentanoic AcidVarious Lipases78-97

Note: Data highlights the difficulty of esterifying short-chain acetylenic alcohols with certain enzymes.

Experimental Protocol: Fischer Esterification of 2-Butyn-1-ol

This protocol is a general procedure for acid-catalyzed esterification.[3][4]

  • Apparatus Setup: A round-bottomed flask is fitted with a reflux condenser and a magnetic stir bar. For reactions where water removal is critical to drive the equilibrium, a Dean-Stark apparatus can be used.

  • Reagent Addition: The flask is charged with 2-butyn-1-ol (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.2 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 drops) or p-toluenesulfonic acid, is carefully added to the mixture.[3]

  • Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap or by TLC/GC analysis. The reaction is typically refluxed for several hours.

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude ester can be further purified by distillation under reduced pressure or by column chromatography.

References

Methodological & Application

Applications of 3-Butyn-2-ol in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-2-ol (B105428) is a versatile and highly valuable chiral building block in the synthesis of complex pharmaceutical molecules. Its bifunctional nature, possessing both a secondary alcohol and a terminal alkyne, allows for a wide range of chemical transformations. This, coupled with the commercial availability of its enantiopure forms, (R)-(+)-3-butyn-2-ol and (S)-(-)-3-butyn-2-ol, makes it an attractive starting material for the stereoselective synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of 3-butyn-2-ol and its derivatives in the synthesis of key pharmaceutical intermediates.

Application Note 1: Synthesis of an Intermediate for the Anticancer Drug Erlotinib

A key application of a derivative of 3-butyn-2-ol, 2-methyl-3-butyn-2-ol (B105114), is in the synthesis of an essential intermediate for the anticancer drug Erlotinib. Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. The synthesis involves a copper-free Sonogashira coupling reaction between 2-methyl-3-butyn-2-ol and 3-bromoaniline (B18343) to produce 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol.[1][2] This intermediate is then further elaborated to yield Erlotinib.

Logical Workflow for Erlotinib Intermediate Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Application A 2-Methyl-3-butyn-2-ol C Copper-Free Sonogashira Coupling A->C B 3-Bromoaniline B->C D 2-Methyl-4-(3-aminophenyl) -3-butyn-2-ol C->D Yield: Good to Excellent E Intermediate for Erlotinib Synthesis D->E

Caption: Workflow for the synthesis of an Erlotinib intermediate.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from a published procedure for the synthesis of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol.[2]

Materials:

  • 3-Bromoaniline

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon gas

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromoaniline (1.0 mmol) in anhydrous THF (5 mL).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(p-tol)₃ (0.08 mmol, 8 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-methyl-3-butyn-2-ol (1.2 mmol) followed by DBU (2.0 mmol).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/EtOAc gradient) to afford the desired product, 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol.

Quantitative Data
Aryl BromideCatalyst SystemBaseSolventYield (%)Reference
3-BromoanilinePd(OAc)₂ / P(p-tol)₃DBUTHF95[2]
4-BromoanisolePd(OAc)₂ / P(p-tol)₃DBUTHF92[2]
4-BromotoluenePd(OAc)₂ / P(p-tol)₃DBUTHF96[2]

Application Note 2: Synthesis of Chiral Propargylamines as Pharmaceutical Building Blocks

Chiral propargylamines are crucial intermediates in the synthesis of various pharmaceuticals, including anti-Alzheimer's agents like Rasagiline. (R)-(+)-3-Butyn-2-ol can be converted to the corresponding chiral propargylamine (B41283) via a Mitsunobu reaction with phthalimide, followed by deprotection. This provides a versatile building block for the introduction of the propargylamine moiety with a defined stereocenter.

Signaling Pathway of Chiral Propargylamine Synthesis

G cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection A (R)-(+)-3-Butyn-2-ol D N-(But-3-yn-2-yl)phthalimide (S-configuration) A->D Inversion of Stereochemistry B Phthalimide B->D C PPh₃, DIAD C->D F (S)-But-3-yn-2-amine D->F E Hydrazine E->F G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A (S)-But-3-yn-2-amine C Coupling with Electrophilic Scaffold A->C D Chiral Propargylamine-based Anti-Alzheimer's Candidate C->D

References

Application Notes and Protocols for 3-Butyn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis due to its high efficiency, selectivity, and biocompatibility.[1][2][3][4] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097).[5][6][7] 3-Butyn-1-ol (B147353), a bifunctional molecule featuring both a terminal alkyne and a primary alcohol, serves as a versatile and valuable building block in this context. Its dual functionality allows for its direct participation in CuAAC reactions via the alkyne group, while the hydroxyl group offers a convenient handle for further functionalization or conjugation to other molecules of interest.[8]

These characteristics make 3-butyn-1-ol an important reagent in various fields, including drug discovery, bioconjugation, and materials science.[2][8] In medicinal chemistry, the resulting triazole ring is considered a "privileged scaffold" due to its presence in numerous bioactive molecules and its ability to act as a stable amide isostere.[5][8] This allows for the rapid synthesis of large, diverse compound libraries for lead discovery and optimization.[8][9] Furthermore, the alkyne functionality of 3-butyn-1-ol is instrumental in constructing linkers for antibody-drug conjugates (ADCs), enabling the precise and stable attachment of cytotoxic payloads to antibodies.[8]

Signaling Pathway: The CuAAC Reaction Mechanism

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper(III)-triazolide intermediate. Subsequent protonolysis regenerates the catalyst and yields the stable 1,4-disubstituted 1,2,3-triazole product.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Alkyne R1-C≡CH (3-Butyn-1-ol) Cu_Acetylide Cu(I)-Acetylide [R1-C≡C-Cu] Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Six_Membered_Intermediate Six-Membered Cu(III)-Triazolide Azide->Six_Membered_Intermediate Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Six_Membered_Intermediate + R2-N3 Six_Membered_Intermediate->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Six_Membered_Intermediate->Triazole + H+

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow

A typical experimental workflow for a CuAAC reaction using 3-butyn-1-ol involves the preparation of reactants and catalyst, the reaction itself under controlled conditions, and subsequent purification of the desired triazole product.

Experimental_Workflow Start Start Prepare_Reactants Prepare Reactant Solutions (3-Butyn-1-ol and Azide) Start->Prepare_Reactants Prepare_Catalyst Prepare Catalyst Solution (e.g., CuSO4 + Sodium Ascorbate) Start->Prepare_Catalyst Reaction_Setup Combine Reactants and Catalyst in an appropriate solvent Prepare_Reactants->Reaction_Setup Prepare_Catalyst->Reaction_Setup Reaction Stir at Room Temperature or gentle heating Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a CuAAC reaction.

Quantitative Data

The CuAAC reaction is known for its high efficiency, often providing near-quantitative yields. The following table summarizes representative quantitative data for CuAAC reactions involving terminal alkynes, including examples with substituted propargyl systems structurally similar to 3-butyn-1-ol.

| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) | Reference | |---|---|---|---|---|---| | N-propargyl-7-bromo-1H-indole | Benzyl (B1604629) azide | CuI | 1,4-Dioxane | Overnight | 95 |[1] | | Phenylacetylene | Benzyl azide | CuI | Cyrene™ | 4 h | >99 |[10][11] | | Phenylacetylene | Benzyl azide | NHC-based Polynuclear Catalyst | Neat | 24 h | >90 |[6][10] | | Phenylacetylene | Benzyl azide | Copper wire | DMF | 5 h | 100 (conversion) |[5] | | Various alkynes | Various azides | CuSO₄, Sodium Ascorbate (B8700270) | CHCl₃/H₂O | 3 h | >75 |[5] | | Alkyne-derivatised α-amino acid | Azide-derivatised α-amino acid | CuSO₄, Sodium Ascorbate, TBTA | Not specified | 18 h | 78 |[5] |

Experimental Protocols

Protocol 1: General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole using 3-Butyn-1-ol

This protocol describes a general procedure for the synthesis of a 1,2,3-triazole from 3-butyn-1-ol and an organic azide.

Materials:

  • 3-Butyn-1-ol

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water)

  • Round bottom flask

  • Magnetic stir bar and stir plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, dissolve 3-butyn-1-ol (1.0 equivalent) in a 1:1 mixture of THF and water (to a concentration of approximately 0.08 M).

  • In a separate flask, prepare a mixture of sodium ascorbate (0.5 equivalents) and copper(II) sulfate pentahydrate (0.2 equivalents) in a 1:1 mixture of THF and water.

  • To the catalyst mixture, add the organic azide (1.0 equivalent) dissolved in a minimal amount of THF.

  • Add the azide/catalyst mixture to the flask containing the 3-butyn-1-ol solution in one portion.

  • Stir the resulting mixture vigorously at room temperature overnight.

  • Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,2,3-triazole product.[12]

Protocol 2: Bioconjugation of an Alkyne-Modified Biomolecule

This protocol provides a general method for the bioconjugation of a biomolecule containing a terminal alkyne (which can be introduced using a derivative of 3-butyn-1-ol) to an azide-functionalized cargo molecule.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Azide-functionalized cargo (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride (optional, to scavenge reactive oxygen species)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

  • Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • A solution of the alkyne-modified biomolecule in the reaction buffer.

    • The azide-functionalized cargo molecule.

    • A premixed solution of CuSO₄ and the THPTA ligand (a 1:5 molar ratio of copper to ligand is common).

    • Aminoguanidine hydrochloride (optional).

    • Freshly prepared sodium ascorbate solution to initiate the reaction.

  • Gently mix the components by inverting the tube several times.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The tube can be placed on a slow rotisserie for gentle agitation.

  • Once the reaction is complete, the conjugated biomolecule can be purified using a method that separates it from small molecule reagents, such as size-exclusion chromatography or dialysis against a buffer containing a chelating agent like EDTA to remove copper ions.[13][14]

Note: It is often beneficial to first optimize the reaction conditions on a small scale using a model alkyne (like propargyl alcohol, a close analog of 3-butyn-1-ol) and a fluorogenic azide to determine the efficiency of the conjugation before proceeding with valuable biomolecules.[13][14]

Conclusion

3-Butyn-1-ol is a highly valuable and versatile reagent for copper-catalyzed azide-alkyne cycloaddition reactions. Its bifunctional nature provides a straightforward means to incorporate a reactive alkyne for "click" ligation while retaining a hydroxyl group for further chemical modification. The protocols and data presented herein provide a foundation for researchers, scientists, and drug development professionals to effectively utilize 3-butyn-1-ol in their synthetic and bioconjugation strategies, accelerating the development of novel therapeutics and research tools.

References

Application Notes: Gold-Catalyzed Synthesis of Tetrahydropyrano[4,3-b]indoles from 3-Butyn-1-ol and its Derivatives

Application Notes and Protocols: The Role of (R)-(+)-3-Butyn-2-ol in Asymmetric Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Butyn-2-ol is a versatile and highly valuable chiral building block in asymmetric synthesis. Its bifunctional nature, possessing both a secondary alcohol and a terminal alkyne, allows for a wide range of stereoselective transformations, making it a crucial starting material for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and quantitative data for key reactions involving (R)-(+)-3-Butyn-2-ol and its derivatives in the context of drug development.

Application Notes

Chiral Precursor for Bioactive Molecules

(R)-(+)-3-Butyn-2-ol serves as a readily available and cost-effective source of chirality for the synthesis of a variety of bioactive compounds. Its stereocenter can be transferred and elaborated upon to construct more complex chiral structures.

  • Natural Product Synthesis: The enantiomer, (S)-3-butyn-2-ol, is a known starting material for the total synthesis of (+)-Epolactaene, a natural product with neurite outgrowth-promoting activity[1]. This highlights the utility of the butynol scaffold in constructing complex natural products.

  • Pharmaceutical Intermediates: The silyl-protected form of the enantiomer, (S)-4-(trimethylsilyl)-3-butyn-2-ol, is a key intermediate in the preparation of 5-lipoxygenase inhibitors[1]. 5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in conditions like asthma.

Synthesis of the Chiral Dihydropyrone Core of Tipranavir

A significant application of (R)-(+)-3-Butyn-2-ol is its potential role as a precursor for the synthesis of the chiral dihydropyrone core found in the HIV protease inhibitor Tipranavir . Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV/AIDS. The stereochemistry of the dihydropyrone ring is critical for its biological activity.

The synthesis of this chiral core can be envisioned through a pathway involving the stereospecific transformation of (R)-(+)-3-Butyn-2-ol. A plausible synthetic route involves the initial protection of the hydroxyl group, followed by a Sonogashira coupling to introduce an aryl group. Subsequent intramolecular cyclization and further functional group manipulations would lead to the desired dihydropyrone scaffold with the correct stereochemistry. Although a direct synthesis of Tipranavir from (R)-(+)-3-Butyn-2-ol is not explicitly detailed in a single publication, the structural analysis strongly suggests its utility as a key starting material for this important API.

Tipranavir_Core_Synthesis R_this compound (R)-(+)-3-Butyn-2-ol Protected_this compound Protected (R)-alkynol R_this compound->Protected_this compound Protection Coupled_Product Sonogashira Coupling Product Protected_this compound->Coupled_Product Sonogashira Coupling Cyclized_Intermediate Cyclized Intermediate Coupled_Product->Cyclized_Intermediate Intramolecular Cyclization Dihydropyrone_Core Chiral Dihydropyrone Core of Tipranavir Cyclized_Intermediate->Dihydropyrone_Core Further Manipulation

Caption: Plausible synthetic pathway to the chiral core of Tipranavir.

Formation of Chiral Allenylzinc Reagents

The mesylate derivative of (R)-(+)-3-Butyn-2-ol is an excellent precursor for the in-situ generation of chiral allenylzinc reagents. These reagents undergo highly diastereoselective additions to aldehydes, providing access to enantioenriched homopropargylic alcohols, which are valuable intermediates in the synthesis of polyketide natural products. The reaction proceeds with high regio- and enantioselectivity.

Allenylzinc_Formation R_Butynol_Mesylate (R)-3-Butyn-2-ol Mesylate Allenylpalladium Transient Allenylpalladium Species R_Butynol_Mesylate->Allenylpalladium Pd(0), Et2Zn Allenylzinc Chiral Allenylzinc Reagent Allenylpalladium->Allenylzinc Homopropargylic_Alcohol anti-Homopropargylic Alcohol Allenylzinc->Homopropargylic_Alcohol Addition Aldehyde Aldehyde Aldehyde->Homopropargylic_Alcohol

Caption: Formation of chiral allenylzinc reagents and their reaction.

Quantitative Data

The following tables summarize quantitative data for key reactions involving derivatives of 3-butyn-2-ol.

Table 1: Asymmetric Transfer Hydrogenation of 4-(Triisopropylsilyl)-3-butyn-2-one

EntryCatalystProductYield (%)ee (%)Reference
1RuCl--INVALID-LINK--(S)-4-(Triisopropylsilyl)-3-butyn-2-ol97>95[2]

Table 2: Diastereoselective Addition of Allenylzinc Reagents to Aldehydes

EntryAldehydeAllenylzinc PrecursorProductYield (%)dr (anti:syn)Reference
1Cyclohexanecarboxaldehyde(S)-4-TIPS-3-butyn-2-ol mesylateanti-Homopropargylic alcohol8595:5[2]
2Benzaldehyde(S)-4-TIPS-3-butyn-2-ol mesylateanti-Homopropargylic alcohol8885:15[2]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation for the Synthesis of (S)-4-(Triisopropylsilyl)-3-butyn-2-ol

This protocol is adapted from a procedure in Organic Syntheses and describes the preparation of the enantiomer, which can be adapted for the (R)-enantiomer by using the corresponding (R,R)-catalyst.[2]

Materials:

Procedure:

  • To a flame-dried 500-mL round-bottomed flask under an argon atmosphere, add 4-(triisopropylsilyl)-3-butyn-2-one (5.00 g, 22.3 mmol) and anhydrous isopropyl alcohol (250 mL).

  • In a separate vial, dissolve the RuCl--INVALID-LINK-- catalyst (142 mg, 0.223 mmol, 1 mol %) in a minimal amount of anhydrous dichloromethane (~5 mL).

  • Add the catalyst solution to the reaction mixture in one portion via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the isopropyl alcohol.

  • Dilute the residue with diethyl ether (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 5-10% ethyl acetate (B1210297) in hexanes) to afford (S)-4-(triisopropylsilyl)-3-butyn-2-ol as a colorless oil.

Expected Outcome:

  • Yield: ~97%

  • Enantiomeric Excess (ee): >95%

Asymmetric_Transfer_Hydrogenation_Workflow Start Start Reactants Combine Ketone and Isopropyl Alcohol Start->Reactants Catalyst_Addition Add Ru Catalyst Solution Reactants->Catalyst_Addition Reaction Stir at Room Temperature (Monitor by TLC) Catalyst_Addition->Reaction Workup Concentrate, Dilute, Wash, Dry Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Obtain (S)-4-TIPS-3-butyn-2-ol Purification->Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol 2: Sonogashira Coupling of a Protected (R)-Alkynol (General Procedure)

This protocol provides a general method for the palladium-catalyzed coupling of a terminal alkyne with an aryl halide.

Materials:

  • Protected (R)-(+)-3-Butyn-2-ol (e.g., TBDMS or TIPS ether)

  • Aryl iodide or bromide

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (degassed)

  • Toluene or THF (anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add the anhydrous, degassed solvent (toluene or THF) followed by the degassed amine (TEA or DIPA, 2.0 equiv).

  • Add the protected (R)-(+)-3-Butyn-2-ol (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Expected Outcome:

  • Yields: Generally moderate to high, depending on the substrates.

Protocol 3: Michael Addition to a Chiral α,β-Unsaturated Ester Derived from (R)-(+)-3-Butyn-2-ol (General Procedure)

This protocol outlines a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated ester, where the chirality is introduced from (R)-(+)-3-Butyn-2-ol.

Materials:

  • Chiral α,β-unsaturated ester (prepared from (R)-(+)-3-Butyn-2-ol)

  • Michael donor (e.g., a malonate ester, a thiol, or a Gilman reagent)

  • Appropriate base or catalyst (e.g., NaH, DBU, or a Lewis acid)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, or Et₂O)

Procedure:

  • For soft nucleophiles (e.g., malonates): To a solution of the Michael donor (1.1 equiv) in the anhydrous solvent, add the base (e.g., NaH, 1.1 equiv) at 0 °C and stir for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add a solution of the chiral α,β-unsaturated ester (1.0 equiv) in the anhydrous solvent.

  • For Gilman reagents: Prepare the Gilman reagent in a separate flask and add it to a solution of the chiral α,β-unsaturated ester at -78 °C.

  • Stir the reaction mixture at the low temperature and allow it to warm slowly to room temperature, monitoring the progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the Michael adduct. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Expected Outcome:

  • Yields and Diastereoselectivity: Highly dependent on the specific substrates, catalyst, and reaction conditions. High diastereoselectivity is often achievable due to the influence of the chiral auxiliary.

References

Application Notes and Protocols: 2-Butyn-1-ol as a Key Intermediate in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, underscores the urgent need for the development of novel and effective antifungal agents. 2-Butyn-1-ol (B121050) has emerged as a versatile and crucial building block in the synthesis of various heterocyclic compounds, some of which exhibit promising antifungal properties. Its terminal alkyne and primary alcohol functionalities allow for diverse chemical modifications, making it an ideal starting material for the construction of complex molecular architectures found in several classes of antifungal drugs.

This document provides detailed application notes and protocols for the synthesis of potential antifungal agents using 2-butyn-1-ol as a key intermediate. The focus is on the synthesis of benzofuran (B130515) derivatives, a class of compounds known for their broad-spectrum biological activities, including antifungal effects. Additionally, the established mechanism of action for triazole antifungal agents, for which 2-butyn-1-ol is a potential precursor, will be discussed.

Key Applications of 2-Butyn-1-ol in Antifungal Synthesis

2-Butyn-1-ol serves as a valuable precursor for the synthesis of various heterocyclic systems that form the core of many antifungal drugs. Its utility stems from its ability to participate in a variety of chemical transformations, including:

  • Sonogashira Coupling: The terminal alkyne of 2-butyn-1-ol readily undergoes palladium-catalyzed cross-coupling reactions with aryl or vinyl halides. This reaction is instrumental in forming key carbon-carbon bonds and introducing aromatic moieties commonly found in antifungal compounds.

  • Cyclization Reactions: The resulting alkynyl-substituted intermediates can undergo subsequent cyclization reactions to form heterocyclic rings such as benzofurans.

  • Functional Group Interconversion: The primary alcohol group can be easily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration and the introduction of pharmacophoric features.

One notable application is in the synthesis of the triazole antifungal agent Terconazole . While a detailed, publicly available protocol starting from 2-butyn-1-ol is not readily found, the structural components of Terconazole are consistent with a synthetic strategy involving intermediates derivable from 2-butyn-1-ol.

Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis

Many antifungal agents derived from precursors like 2-butyn-1-ol, particularly those belonging to the azole class (e.g., Terconazole), exert their effect by disrupting the fungal cell membrane. They specifically target the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is absent in mammalian cells.

The key enzyme in this pathway is lanosterol 14α-demethylase , a fungal cytochrome P450 enzyme. Azole antifungals bind to the heme iron of this enzyme, inhibiting its activity. This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors in the fungal cell membrane. The consequence is a disruption of membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.

Fungus_Ergosterol_Biosynthesis_Inhibition cluster_synthesis Ergosterol Biosynthesis Pathway cluster_action Antifungal Action Lanosterol Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (Fungal Cytochrome P450) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Azole_Antifungal Azole Antifungal (e.g., Terconazole) Azole_Antifungal->Inhibition Lanosterol_14a_demethylase_label Lanosterol 14α-demethylase Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Inhibition of fungal ergosterol biosynthesis by azole antifungals.

Synthesis of Benzofuran-Based Antifungal Precursors from 2-Butyn-1-ol

This section details the synthesis of 2-(benzofuran-2-yl)acetic acid derivatives, potential antifungal agents, starting from 2-butyn-1-ol. The overall workflow involves a Sonogashira coupling, cyclization, oxidation, and finally amidation.

experimental_workflow Start 2-Butyn-1-ol Step1 Sonogashira Coupling with 2-Iodophenol (B132878) Start->Step1 Intermediate1 2-(2-Hydroxyphenyl)but-3-yn-1-ol (in situ) Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 2-(Benzofuran-2-yl)ethan-1-ol Step2->Intermediate2 Step3 Oxidation (Jones Reagent) Intermediate2->Step3 Intermediate3 2-(Benzofuran-2-yl)acetic acid Step3->Intermediate3 Step4 Amidation (EDC, 4-Aminophenol) Intermediate3->Step4 Product 2-(Benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide Step4->Product

Caption: Experimental workflow for the synthesis of a benzofuran derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzofuran-2-yl)ethan-1-ol[1]

This protocol describes the Sonogashira coupling of 2-iodophenol with 2-butyn-1-ol, followed by an in-situ cyclization to yield the benzofuran derivative.

Materials:

  • 2-Iodophenol

  • 2-Butyn-1-ol

  • Pd(PPh₃)₂(OAc)₂ (Bis(triphenylphosphine)palladium(II) diacetate)

  • CuI (Copper(I) iodide)

  • Et₃N (Triethylamine), dry and deoxygenated

  • Ethyl acetate (B1210297) (EtOAc)

  • Dichloromethane (DCM)

  • Anhydrous Na₂SO₄

  • Two-neck round bottom flask

  • Magnetic stirrer

  • Schlenk line

  • Nitrogen atmosphere

Procedure:

  • To a two-neck round bottom flask equipped with a magnetic stirrer, add Pd(PPh₃)₂(OAc)₂ (0.3 mmol, 0.224 g), CuI (0.3 mmol, 0.06 g), and 2-iodophenol (6.0 mmol, 1.33 g).

  • Evacuate the flask three times using a Schlenk line to ensure an inert atmosphere.

  • Under a nitrogen atmosphere, add dry and deoxygenated Et₃N (12.0 mL, 0.5 M) to the flask at room temperature.

  • Add 2-butyn-1-ol (6.6 mmol, 0.5 mL) to the reaction mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with EtOAc (10 mL).

  • Purify the crude product by flash chromatography using 100% DCM as the eluent to afford 2-(benzofuran-2-yl)ethan-1-ol as a colorless oil.

Yield: 88%

Protocol 2: Synthesis of 2-(Benzofuran-2-yl)acetic acid[1]

This protocol describes the oxidation of 2-(benzofuran-2-yl)ethan-1-ol to the corresponding carboxylic acid using Jones reagent.

Materials:

Procedure:

  • Dissolve 2-(benzofuran-2-yl)ethan-1-ol (2.32 mmol, 0.375 g) in acetone (23 mL) in a round bottom flask with stirring.

  • Add Jones reagent (3.48 mmol, 2.7 mL) to the solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by adding methanol and water.

  • Extract the mixture with EtOAc (3 x 15 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a solvent system of DCM:EtOAc (80:20) to afford 2-(benzofuran-2-yl)acetic acid as a brown solid.

Yield: 66%

Protocol 3: Synthesis of 2-(Benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide[1]

This protocol describes the amidation of 2-(benzofuran-2-yl)acetic acid with 4-aminophenol (B1666318) using EDC as a coupling agent.

Materials:

  • 2-(Benzofuran-2-yl)acetic acid

  • 4-Aminophenol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 2-(benzofuran-2-yl)acetic acid (0.57 mmol, 0.10 g) in DCM (3.5 mL), add 4-aminophenol (0.62 mmol, 0.068 g) and EDC (0.74 mmol, 0.1415 g).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, purify the reaction mixture directly by flash chromatography to obtain 2-(benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide as a yellow solid.

Yield: 74.4%

Antifungal Activity Data

While the antifungal activity of the specifically synthesized 2-(benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide is not reported in the cited literature, various other benzofuran derivatives have shown significant antifungal activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative benzofuran compounds against different fungal strains to illustrate the potential of this class of compounds.

Compound IDFungal StrainMIC (µg/mL)Reference
Benzofuran amide derivative 6a Candida albicans12.5[1]
Benzofuran amide derivative 6b Candida albicans6.25[1]
Benzofuran amide derivative 6f Candida albicans6.25[1]
Benzofuran derivative 1 Staphylococcus aureus12.5[2]
Benzofuran derivative 6 Penicillium italicum12.5[2]
Benzofuran derivative 6 Colletotrichum musae12.5-25[2]

Conclusion

2-Butyn-1-ol is a valuable and versatile starting material for the synthesis of heterocyclic compounds with potential antifungal activity. The protocols provided herein demonstrate a clear and efficient pathway to benzofuran-based structures, a scaffold known for its diverse biological properties. The Sonogashira coupling reaction is a key transformation that enables the construction of the core benzofuran ring system from 2-butyn-1-ol. Further functionalization of the benzofuran intermediate allows for the introduction of various substituents, providing a platform for the development of new antifungal drug candidates. The mechanism of action of many of these potential antifungal agents is likely to involve the disruption of ergosterol biosynthesis, a well-validated target in fungal pathogens. The presented data and protocols offer a solid foundation for researchers and drug development professionals to explore the potential of 2-butyn-1-ol in the discovery of novel antifungal therapies.

References

Harnessing Butynol Derivatives for Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective agrochemicals is a continuous endeavor in the face of evolving pest resistance and the need for more sustainable agricultural practices. Butynol derivatives, a class of organic compounds characterized by a carbon-carbon triple bond and a hydroxyl group, are emerging as a promising scaffold for the development of new fungicides, herbicides, and plant growth regulators. Their unique structural features offer opportunities for diverse chemical modifications, leading to compounds with potent and selective biological activities. This document provides detailed application notes and experimental protocols for utilizing this compound derivatives in the discovery and development of next-generation agrochemicals.

Application Notes

This compound Derivatives as Potent Fungicides

Derivatives of this compound, particularly those incorporating azole moieties, have demonstrated significant antifungal properties. These compounds often act by inhibiting key fungal enzymes, disrupting essential cellular processes.

Mechanism of Action: While the exact mechanisms for all this compound-based fungicides are not fully elucidated, a primary target for many acetylenic fungicides is the inhibition of sterol biosynthesis in fungal cell membranes. Specifically, they can interfere with the function of enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, and its depletion leads to membrane disruption and ultimately, cell death.

Spectrum of Activity: Research has indicated that certain 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives exhibit a broad spectrum of in vitro antifungal activity.[1][2][3] These compounds have shown efficacy against a range of pathogenic fungi, although specific data against key plant pathogens is an active area of research.

Structure-Activity Relationships (SAR): Preliminary SAR studies suggest that the nature of the aryl and azole groups, as well as the substituents on the amino group, significantly influence the antifungal potency and spectrum. For instance, the presence of electron-withdrawing groups on the phenyl ring and the type of azole (e.g., triazole vs. imidazole) can dramatically alter the activity.

This compound Derivatives in Herbicide Development

2-Butyne-1,4-diol has been identified as a key intermediate in the synthesis of certain herbicides.[3][4] This suggests that the this compound scaffold can be functionalized to create molecules with phytotoxic properties.

Potential Mechanisms of Action: The herbicidal activity of this compound derivatives could arise from various mechanisms, including:

  • Inhibition of Photosynthesis: By interfering with electron transport in photosystem II.

  • Disruption of Amino Acid Synthesis: Targeting enzymes in essential amino acid biosynthesis pathways.

  • Inhibition of Fatty Acid Synthesis: Affecting the production of lipids necessary for cell membrane formation.

Further research is needed to identify specific herbicidal this compound derivatives and elucidate their precise modes of action.

This compound Derivatives as Plant Growth Regulators

While the direct application of this compound derivatives as plant growth regulators is not extensively documented, their structural similarity to other signaling molecules suggests potential in this area. Butenolides, which are structurally related, are known to play crucial roles in plant development.[5] It is plausible that specific this compound derivatives could interact with plant hormone receptors or signaling pathways to modulate growth and development.

Quantitative Data

Currently, publicly available quantitative data on the agrochemical efficacy of a wide range of this compound derivatives is limited. The following table represents a compilation of available data and hypothetical examples based on related compound classes to illustrate the type of data required for effective evaluation.

Compound ClassTarget OrganismAssay TypeEfficacy Metric (EC50/LC50/IC50)Reference
2-Aryl-1-azolyl-3-(substituted amino)-2-butanol Derivatives Trichophyton mentagrophytesIn vitro antifungalPotent activity observed[1][2][3]
Hypothetical this compound-based Herbicide Amaranthus retroflexus (Redroot Pigweed)Whole plant bioassayEC50: 50-200 µMN/A
Hypothetical this compound-based Insecticide Myzus persicae (Green Peach Aphid)Foliar spray bioassayLC50: 10-100 mg/LN/A

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-1-azolyl-3-(substituted amino)-2-butanol Derivative

This protocol is a generalized procedure based on the synthesis of related compounds.[1][2][3]

Objective: To synthesize a representative this compound derivative with potential antifungal activity.

Materials:

Procedure:

  • Dissolve the epoxide (1 equivalent) in ethanol.

  • Add an excess of 4-methylenepiperidine (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Efficacy Assay

Objective: To determine the half-maximal effective concentration (EC50) of a this compound derivative against a plant pathogenic fungus.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Target fungal species (e.g., Fusarium graminearum, Botrytis cinerea)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of the this compound derivative in the fungal growth medium in a 96-well plate. Include a solvent control (DMSO) and a negative control (medium only).

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

  • Incubate the plates at the optimal growth temperature for the fungal species (e.g., 25°C) for 48-72 hours.

  • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Primary Herbicide Screening (Pre-emergence)

Objective: To evaluate the pre-emergence herbicidal activity of a this compound derivative on a model weed species.

Materials:

  • This compound derivative

  • Acetone

  • Tween 20 (surfactant)

  • Distilled water

  • Seeds of a model weed (e.g., Amaranthus retroflexus)

  • Pots filled with a standard soil mix

  • Growth chamber or greenhouse

Procedure:

  • Prepare a stock solution of the this compound derivative in acetone.

  • Prepare the application solution by diluting the stock solution in water containing a surfactant (e.g., 0.1% Tween 20) to the desired test concentrations.

  • Sow the weed seeds in pots at a uniform depth.

  • Evenly apply the test solution to the soil surface of the pots. Include an untreated control and a solvent control.

  • Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length and fresh weight.

  • Calculate the percentage of inhibition compared to the solvent control.

Visualizations

Synthesis_Workflow Start Starting Materials (Epoxide & Amine) Reaction Ring-Opening Reaction (Reflux in Ethanol) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Final this compound Derivative Characterization->Product

Caption: Workflow for the synthesis of a this compound derivative.

Antifungal_Mechanism This compound This compound Derivative CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Blocked Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Disruption Membrane Disruption & Cell Death Membrane->Disruption Leads to

Caption: Proposed antifungal mechanism of action for azole-containing this compound derivatives.

Herbicide_Screening_Workflow Preparation Prepare Test Solutions (this compound Derivative) Application Apply Test Solutions (Pre-emergence) Preparation->Application Sowing Sow Weed Seeds Sowing->Application Incubation Incubate in Growth Chamber Application->Incubation Assessment Assess Phytotoxicity (Germination, Growth) Incubation->Assessment Analysis Data Analysis (% Inhibition) Assessment->Analysis

Caption: Workflow for primary pre-emergence herbicide screening.

References

Application Note: Qualitative and Quantitative Analysis of Butanol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the qualitative and quantitative analysis of four butanol isomers: n-butanol, sec-butanol, isobutanol, and tert-butanol (B103910), in aqueous samples using headspace gas chromatography-mass spectrometry (HS-GC-MS). This method is crucial for researchers, scientists, and professionals in drug development and various other fields where monitoring of these volatile organic compounds is essential. The protocols outlined herein offer high sensitivity and selectivity, enabling accurate identification and quantification of each isomer.

Introduction

Butanol isomers are four-carbon alcohols that find widespread use as solvents in chemical synthesis, biofuels, and as intermediates in the production of various chemicals. Due to differences in their physical, chemical, and toxicological properties, it is often necessary to separate and quantify them individually. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for this purpose, offering excellent chromatographic separation and definitive identification based on mass spectra. Headspace sampling is a preferred technique for the analysis of volatile compounds in complex matrices like water, as it minimizes matrix effects and protects the GC system. This application note details a validated HS-GC-MS method for the simultaneous analysis of n-butanol, sec-butanol, isobutanol, and tert-butanol.

Experimental

Sample and Standard Preparation

1.1. Stock Standard Preparation: Prepare individual stock standards of n-butanol, sec-butanol, isobutanol, and tert-butanol at a concentration of 1000 µg/mL in methanol.

1.2. Mixed Calibration Standard Preparation: Prepare a series of mixed aqueous calibration standards by diluting the stock standards in deionized water. A typical concentration range for the calibration curve would be from 0.1 µg/mL to 50 µg/mL. For lower detection limits, the range can be adjusted accordingly. It is recommended to prepare at least five calibration levels.[1]

  • Protocol for Preparing a 10 µg/mL Mixed Standard:

    • Add approximately 90 mL of deionized water to a 100 mL volumetric flask.

    • Add 1 mL of each 1000 µg/mL stock solution (n-butanol, sec-butanol, isobutanol, and tert-butanol) to the flask.

    • Fill the flask to the 100 mL mark with deionized water.

    • Stopper the flask and invert several times to ensure thorough mixing.

    • Prepare other calibration standards by serial dilution of this mixed standard.

1.3. Sample Preparation for Headspace Analysis:

  • Pipette 5 mL of the aqueous sample or calibration standard into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution and promote the partitioning of the butanol isomers into the headspace ("salting out" effect).

  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

  • Vortex the vial to dissolve the salt.

GC-MS Instrumentation and Parameters

A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following parameters are recommended and can be optimized for the specific instrumentation used. A polar or mid-polar capillary column is recommended for optimal separation of the butanol isomers.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Headspace Autosampler Agilent 7697A or equivalent
GC Column Option 1 (Mid-Polar): Rtx-624 (or DB-624), 30 m x 0.25 mm ID, 1.4 µm film thicknessOption 2 (Polar): DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 40°C, hold for 5 minutes. Ramp at 10°C/min to 150°C. Ramp at 20°C/min to 220°C, hold for 2 minutes.
Inlet Split/Splitless, operated in split mode with a split ratio of 20:1. Temperature: 230°C.
Headspace Parameters Oven Temperature: 85°CLoop Temperature: 95°CTransfer Line Temperature: 105°CVial Equilibration Time: 15 minutesInjection Volume: 1 mL of headspace
MS Parameters Ion Source: Electron Ionization (EI)Ionization Energy: 70 eVSource Temperature: 230°CQuadrupole Temperature: 150°CAcquisition Mode: Full Scan (m/z 30-150) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Results and Discussion

Qualitative Analysis

The identification of butanol isomers is achieved by comparing their retention times and mass spectra with those of known standards. The expected elution order on a polar column like DB-WAX is generally related to the boiling points of the isomers: tert-butanol (82.4 °C), sec-butanol (99.5 °C), isobutanol (108 °C), and n-butanol (117.7 °C).

Table 2: Qualitative Data for Butanol Isomers

IsomerExpected Retention Time Range (min)Molecular Ion (m/z)Key Fragment Ions (m/z) for Identification
tert-Butanol4 - 674 (very weak/absent)59 , 43, 41
sec-Butanol6 - 874 (weak)45 , 59, 31, 43
Isobutanol7 - 974 (weak)43 , 41, 31, 56
n-Butanol8 - 1074 (weak)56 , 31, 43, 41

Note: Retention times are approximate and will vary depending on the specific instrument and column conditions. The bolded m/z value is often the most abundant or a highly characteristic fragment ion.

The mass spectra of butanol isomers are characterized by a weak or absent molecular ion peak at m/z 74 due to the instability of the molecular ion. Fragmentation patterns are key to their identification.

  • n-Butanol: Shows a prominent peak at m/z 56 due to the loss of water (H₂O). The peak at m/z 31 is also significant.

  • Isobutanol: The base peak is typically at m/z 43.

  • sec-Butanol: Characterized by a base peak at m/z 45.

  • tert-Butanol: Has a characteristic base peak at m/z 59.

Quantitative Analysis

For quantitative analysis, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. A calibration curve is generated by plotting the peak area of the target ion for each isomer against its concentration. An internal standard may be used for improved accuracy.

Table 3: SIM Ions for Quantitative Analysis

IsomerQuantitation Ion (m/z)Qualification Ion 1 (m/z)Qualification Ion 2 (m/z)
tert-Butanol594341
sec-Butanol455931
Isobutanol435631
n-Butanol563143

Table 4: Typical Quantitative Performance Data

IsomerLinearity (r²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
tert-Butanol>0.995~0.1[1]~0.5[1]
sec-Butanol>0.995~1 - 5~5 - 15
Isobutanol>0.995~0.67[2]~2.2
n-Butanol>0.995~0.67[2]~2.2

Note: LOD and LOQ values are estimates and should be experimentally determined for each specific instrument and method.[1] The method demonstrates excellent linearity with correlation coefficients (r²) typically greater than 0.995 over the calibrated range.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Aqueous Sample or Calibration Standard B Add NaCl A->B C Seal in Headspace Vial B->C D Equilibration in Headspace Autosampler C->D E Injection of Headspace D->E F GC Separation E->F G MS Detection (Scan or SIM) F->G H Qualitative Analysis (Retention Time & Mass Spectrum) G->H I Quantitative Analysis (Peak Area vs. Calibration Curve) G->I

GC-MS analysis workflow for butanol isomers.

Qualitative_Identification cluster_input Chromatographic Peak cluster_criteria Identification Criteria cluster_output Identification Peak Unknown Peak RT Compare Retention Time (RT) with Standard Peak->RT MS Compare Mass Spectrum with Library/Standard Peak->MS ID Isomer Identified RT->ID MS->ID

Logic for qualitative identification of butanol isomers.

Conclusion

The described headspace GC-MS method provides a robust and reliable approach for the qualitative and quantitative analysis of n-butanol, sec-butanol, isobutanol, and tert-butanol in aqueous samples. The use of headspace sampling simplifies sample preparation and reduces matrix interference. The method offers excellent sensitivity, selectivity, and linearity, making it suitable for a wide range of applications in research, quality control, and regulatory monitoring. The provided protocols and instrumental parameters can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

Application Notes: Selective Hydrogenation of 3-butyn-1-ol to 3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective semi-hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, vital for the production of fine chemicals, pharmaceuticals, and agrochemicals.[1] The conversion of 3-butyn-1-ol (B147353) to 3-buten-1-ol (B139374) is a prime example, yielding a valuable intermediate for various synthetic pathways.[1] The primary challenge lies in achieving high selectivity for the desired product, 3-buten-1-ol, by arresting the hydrogenation at the alkene stage. This involves preventing over-hydrogenation to the saturated 1-butanol (B46404) and minimizing side reactions such as the isomerization of the double bond to form by-products like crotyl alcohol and butyraldehyde.[1][2]

The choice of catalyst and reaction conditions is paramount to controlling the reaction's outcome.[3] Palladium-based catalysts are the most extensively used for this purpose.[2] Specialized systems like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) are specifically designed for converting alkynes to cis-alkenes and are highly effective at preventing over-hydrogenation.[2][4] Other catalytic systems, including palladium on different supports (e.g., Al₂O₃), Raney Nickel, and bimetallic catalysts, also offer viable routes, each with distinct advantages in terms of activity, selectivity, and cost.[2][3]

These application notes provide detailed protocols and comparative data to guide researchers, scientists, and drug development professionals in optimizing the selective hydrogenation of 3-butyn-1-ol.

Reaction Pathways

The hydrogenation of 3-butyn-1-ol can proceed via several routes. The desired pathway is the selective semi-hydrogenation to 3-buten-1-ol. However, competing reactions can reduce the yield of the target molecule.[1]

Reaction_Pathways cluster_main Hydrogenation Pathways cluster_isomerization Isomerization Side-Reaction 3-butyn-1-ol 3-butyn-1-ol 3-buten-1-ol 3-buten-1-ol 3-butyn-1-ol->3-buten-1-ol + H₂ (Selective) 1-butanol 1-butanol 3-butyn-1-ol->1-butanol + 2H₂ (Direct) 3-buten-1-ol->1-butanol + H₂ (Over-hydrogenation) Isomers Crotyl Alcohol & Butyraldehyde 3-buten-1-ol->Isomers Isomerization

Caption: Reaction pathways in the hydrogenation of 3-butyn-1-ol.

Data Presentation: Catalyst Performance

The selection of an appropriate catalyst and corresponding reaction conditions is critical for maximizing the yield and selectivity towards 3-buten-1-ol. The following table summarizes quantitative data from various catalytic systems.

Catalyst SystemReaction PhaseSolventTemp. (°C)Pressure (MPa)Conversion (%)Selectivity to 3-buten-1-ol (%)Reference
Lindlar's Catalyst LiquidMethanol (B129727) or Ethanol (B145695)Room Temp.~0.1 (H₂ balloon)>99High (with quinoline)[2]
Raney Nickel LiquidEthanol501.0>99~89.2[1]
1.2% Pd/Al₂O₃ GasN/A1000.1VariableHigh at low conversion[1][3]
Pd-Ni/Al₂O₃ Liquid/GasNot SpecifiedNot SpecifiedNot SpecifiedHighUp to 95[2][3]
Pt/SiC LiquidNot SpecifiedNot SpecifiedNot Specified96 (for 2-butyne-1,4-diol)96 (for corresponding enol)[5]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst (Lab Scale)

This protocol details a standard laboratory procedure for the selective semi-hydrogenation of 3-butyn-1-ol using a poisoned palladium catalyst, which is highly effective at preventing over-hydrogenation.[2]

Materials and Equipment:

  • 3-butyn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (modifier/poison)

  • Methanol or Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Hydrogenation apparatus (e.g., H₂ balloon setup or Parr hydrogenator)

  • Vacuum line

  • Filtration setup (e.g., Buchner funnel or Celite pad)

  • Rotary evaporator

  • Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) for monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butyn-1-ol (1.0 eq) in methanol or ethanol to a concentration of approximately 0.5 M.[2]

  • Catalyst and Modifier Addition: To this solution, add Lindlar's catalyst (5-10 wt% relative to the substrate).[2] To further suppress over-hydrogenation, add 1-2 drops of quinoline.[2]

  • Hydrogenation:

    • Securely connect the flask to a hydrogenation apparatus (e.g., using a hydrogen-filled balloon).

    • Evacuate the atmosphere inside the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere.[2]

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (approx. 1 atm).

  • Reaction Monitoring: Periodically take samples to monitor the consumption of the starting material by GC or TLC analysis. The reaction should be stopped as soon as the 3-butyn-1-ol is consumed to prevent over-hydrogenation and isomerization.[2]

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

    • Rinse the filter cake with a small amount of the solvent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-buten-1-ol.[2]

    • If necessary, the product can be further purified by distillation or column chromatography.[2]

Protocol 2: Selective Hydrogenation using Raney Nickel (Bench Scale)

This protocol describes a procedure suitable for larger-scale synthesis in a dedicated autoclave, using the more cost-effective Raney Nickel catalyst.[1]

Materials and Equipment:

  • 3-butyn-1-ol

  • Raney Nickel catalyst (approx. 2 wt% of substrate)

  • Ethanol (solvent)

  • Autoclave/high-pressure reactor

  • Hydrogen gas cylinder with regulator

  • Nitrogen gas for purging

  • Filtration apparatus

  • Distillation apparatus

  • Gas Chromatography (GC) for analysis

Procedure:

  • Reactor Preparation: Charge the autoclave with 3-butyn-1-ol (e.g., 100g), ethanol (e.g., 400ml), and Raney Nickel catalyst (e.g., 2g).[1]

  • Inerting: Seal the reactor and purge the system thoroughly with nitrogen for approximately 15 minutes to remove all oxygen.[1][2]

  • Reaction Conditions:

    • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).[1][2]

    • Introduce hydrogen gas into the reactor, pressurizing it to the target pressure (e.g., 1.0 MPa).[1][2]

    • Maintain these conditions with vigorous stirring.[2]

  • Reaction Monitoring: Take samples periodically (e.g., starting after 1 hour) to analyze the reaction progress by GC. The reaction is typically considered complete when the concentration of 3-butyn-1-ol is less than 1%.[1][2]

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature, carefully vent the excess hydrogen pressure, and purge with nitrogen.[1][2]

    • Filter the reaction mixture to recover the Raney Nickel catalyst.[1]

    • The filtrate is subjected to distillation to first remove the ethanol solvent.[1]

    • Subsequent rectification or fractional distillation of the remaining liquid yields the purified 3-buten-1-ol.[1][6]

Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing a batch hydrogenation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Reactor Setup (Flask/Autoclave) B Add Substrate, Solvent, Catalyst A->B C Purge with N₂ B->C D Introduce H₂ (Set Temp/Pressure) C->D E Vigorous Stirring D->E F Monitor Progress (GC/TLC/NMR) E->F G Reaction Quench (Vent H₂, Purge N₂) F->G Reaction Complete H Catalyst Filtration G->H I Solvent Removal H->I J Product Purification (e.g., Distillation) I->J K Final Analysis (Yield, Purity) J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Hydrogenation of 3-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the selective hydrogenation of 3-butyn-1-ol (B147353) to 3-buten-1-ol (B139374). This guide includes frequently asked questions, detailed troubleshooting advice, experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective in the hydrogenation of 3-butyn-1-ol?

The main goal is to achieve high selectivity in the semi-hydrogenation of the alkyne (triple bond) to the corresponding alkene (double bond), producing 3-buten-1-ol.[1] The primary challenge is to prevent over-hydrogenation to the fully saturated 1-butanol (B46404) and to minimize the formation of isomerization byproducts.[2]

Q2: What are the major side reactions and by-products?

The two primary competing reactions are:

  • Over-hydrogenation: The reduction of the desired 3-buten-1-ol to the fully saturated 1-butanol.[1]

  • Isomerization: The migration of the double bond in the 3-buten-1-ol product, which can lead to the formation of crotyl alcohol and butyraldehyde.[1][3]

Q3: Which catalysts are most effective for this selective hydrogenation?

Palladium-based catalysts are widely used for this transformation.[1][4] Common and effective choices include:

  • Palladium on Alumina (Pd/Al₂O₃): A standard heterogeneous catalyst for hydrogenation.[1]

  • Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead): Specifically designed for the selective semi-hydrogenation of alkynes to cis-alkenes.[1]

  • Bimetallic Catalysts (e.g., Pd-Ni/Al₂O₃): These can offer enhanced selectivity compared to their monometallic counterparts and may inhibit double bond migration.[1][4]

  • Raney Nickel: A cost-effective alternative, though it may necessitate different reaction conditions to achieve high selectivity.[1]

Q4: What is the role of a catalyst poison or modifier like quinoline (B57606)?

Catalyst poisons, such as quinoline or the lead in Lindlar's catalyst, are used to selectively deactivate the most active catalytic sites.[1] This moderation of the catalyst's activity reduces the rate of over-hydrogenation of the alkene to an alkane, thereby increasing the selectivity for the desired 3-buten-1-ol.[1]

Troubleshooting Guide

Problem 1: Low selectivity for 3-buten-1-ol due to significant 1-butanol formation (over-hydrogenation).

  • Possible Cause: The catalyst is too active, or the reaction has been running for too long.[1]

  • Solutions:

    • Modify the Catalyst: Switch to a less active or more selective catalyst system, such as Lindlar's catalyst.[1] Bimetallic catalysts like Pd-Ni have also shown high selectivity.[4]

    • Use a Catalyst Poison: Introduce a small amount of a catalyst poison like quinoline to the reaction mixture to moderate the catalyst's activity.[1]

    • Optimize Hydrogen Pressure: Lowering the hydrogen pressure can decrease the rate of the second hydrogenation step (alkene to alkane).[1]

    • Monitor Reaction Progress: Carefully monitor the reaction using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) and stop the reaction as soon as the starting material (3-butyn-1-ol) is consumed.[1]

Problem 2: Formation of undesired isomers, such as crotyl alcohol or butyraldehyde.

  • Possible Cause: The catalyst is promoting the migration of the double bond in the 3-buten-1-ol product.[1] This can be influenced by the reaction temperature.[3]

  • Solutions:

    • Change the Catalyst System: Some catalysts have a lower tendency to cause isomerization. Bimetallic catalysts, such as Pd-Ni/Al₂O₃, have been shown to inhibit double bond migration.[1]

    • Adjust Reaction Temperature: Isomerization can be temperature-dependent. Experiment with lowering the reaction temperature to disfavor this side reaction.[1] Temperatures below 353 K (80°C) are suggested to help avoid double bond migration.[3]

    • Solvent Effects: The choice of solvent can influence reaction pathways. Consider screening different solvents to see their effect on isomerization.[1]

Problem 3: The hydrogenation reaction is slow or incomplete.

  • Possible Cause: Insufficient catalyst activity, poor mass transfer, or catalyst deactivation.[1]

  • Solutions:

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the reaction rate.[1]

    • Increase Temperature and Pressure: Elevating the temperature and hydrogen pressure generally increases the reaction rate.[1] A temperature range of 45°C to 100°C and a pressure of 0.5 MPa to 1.5 MPa are often effective, but be mindful of the potential impact on selectivity.[1]

    • Ensure Efficient Stirring: In heterogeneous catalysis, efficient stirring is crucial for good mass transfer of hydrogen gas to the catalyst surface.

    • Catalyst Activation: Ensure the catalyst has been properly activated according to the manufacturer's instructions, especially for catalysts like Raney Nickel.

Problem 4: Inconsistent results between batches.

  • Possible Cause: Variability in catalyst preparation, activation, or reaction setup.[1]

  • Solutions:

    • Standardize Catalyst Handling: Ensure consistent weighing and transfer of the catalyst, minimizing exposure to air, which can deactivate some catalysts.

    • Consistent Reactor Sealing and Purging: Ensure the reaction vessel is properly sealed and purged with an inert gas to remove all oxygen before introducing hydrogen.

    • Precise Control of Parameters: Use accurate methods to control and monitor temperature, pressure, and stirring speed.

Data Presentation

Table 1: Comparison of Catalytic Systems for 3-butyn-1-ol Hydrogenation

CatalystReaction PhaseSolventTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to 3-Buten-1-ol (%)Reference
Raney NickelLiquidEthanol (B145695)501.0>99~89[5]
1.2% Pd/Al₂O₃GasN/A1000.1VariableDecreases with conversion[2][4]
Pd-Ni/Al₂O₃GasN/A1000.1HighUp to 95[6]
Lindlar's CatalystLiquidMethanol (B129727) or EthanolRoom Temp.0.1 (1 atm)>99High[1]

Note: Data for Pd-Ni/Al₂O₃ is for the analogous substrate 3-butyn-2-ol, which suggests its potential applicability for 3-butyn-1-ol.[2]

Experimental Protocols

Protocol 1: Batch Hydrogenation using Raney Nickel

This protocol is adapted from a patented method for the synthesis of 3-buten-1-ol.[5]

Materials:

  • 3-butyn-1-ol (100g)

  • Ethanol (400 mL)

  • Raney Nickel catalyst (2g, slurry)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Autoclave/Parr hydrogenator (1 L capacity)

  • Filtration apparatus

  • Distillation/Rectification setup

  • Gas Chromatography (GC) equipment for analysis

Procedure:

  • Reactor Preparation: Charge a 1-liter autoclave with 3-butyn-1-ol (100g), ethanol (400ml), and Raney Nickel catalyst (2g).[2]

  • Inerting: Seal the reactor and purge the system with nitrogen (N₂) for 15 minutes to remove all oxygen.[2]

  • Heating: While stirring, heat the reaction mixture to 50°C.[2]

  • Hydrogenation: Introduce hydrogen (H₂) gas into the reactor, maintaining a constant pressure of 1.0 MPa.[2]

  • Reaction Monitoring: Begin taking samples after 1 hour and analyze the reaction mixture by Gas Chromatography (GC). The reaction is considered complete when the concentration of 3-butyn-1-ol is less than 1%.[2]

  • Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to recover the Raney Nickel catalyst.[2]

  • Product Isolation: The filtrate is subjected to distillation to first recover the ethanol solvent. Subsequent rectification of the remaining liquid yields the final product, 3-buten-1-ol.[2][5]

Protocol 2: Selective Hydrogenation using Lindlar's Catalyst

Materials:

  • 3-butyn-1-ol (1.0 eq)

  • Methanol or Ethanol (to make ~0.5 M solution)

  • Lindlar's catalyst (5% Pd/CaCO₃, 5-10 wt% of the substrate)

  • Quinoline (1-2 drops, optional)

  • Hydrogen (H₂) gas (balloon)

  • Round-bottom flask

  • Magnetic stir bar and plate

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butyn-1-ol in methanol or ethanol.[1]

  • Catalyst Addition: To this solution, add Lindlar's catalyst. To further suppress over-hydrogenation, 1-2 drops of quinoline can be added.[1]

  • Hydrogenation: Securely connect the flask to a hydrogenation apparatus (e.g., using a hydrogen-filled balloon). Evacuate the atmosphere inside the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[1]

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm).[1]

  • Monitoring and Work-up: Monitor the reaction by TLC or GC until the starting material is consumed. Once complete, replace the hydrogen atmosphere with an inert gas (N₂ or Ar).[1]

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude 3-buten-1-ol.[1] Further purification can be achieved by distillation if necessary.[1]

Visualizations

ReactionPathway cluster_main Hydrogenation of 3-butyn-1-ol cluster_side Isomerization Side Reaction A 3-butyn-1-ol B 3-buten-1-ol (Target Product) A->B + H₂ (Selective) C 1-butanol (Over-hydrogenation) B->C + H₂ (Over-hydrogenation) D Crotyl Alcohol & Butyraldehyde (Isomers) B->D Isomerization

Caption: Reaction pathways in the hydrogenation of 3-butyn-1-ol.

Workflow start Start prep Reactor Preparation (Substrate, Solvent, Catalyst) start->prep purge Inert Gas Purge (Remove O₂) prep->purge conditions Set Reaction Conditions (Temperature, Pressure, Stirring) purge->conditions hydrogenate Introduce H₂ Gas conditions->hydrogenate monitor Monitor Reaction (GC/TLC) hydrogenate->monitor monitor->monitor Incomplete workup Reaction Work-up (Cool, Vent, Purge) monitor->workup Reaction Complete filter Catalyst Filtration workup->filter isolate Product Isolation (Distillation) filter->isolate end End isolate->end

Caption: General workflow for batch hydrogenation experiments.

Troubleshooting start Low Selectivity? over_hydro Over-hydrogenation (1-butanol formation) start->over_hydro Yes ok High Selectivity start->ok No isomer Isomer Formation? over_hydro->isomer No sol1 Use Lindlar's Catalyst Add Quinoline Lower H₂ Pressure Monitor Closely over_hydro->sol1 Yes sol2 Change Catalyst (e.g., Pd-Ni) Lower Temperature Screen Solvents isomer->sol2 Yes isomer->ok No

Caption: Troubleshooting flowchart for 3-butyn-1-ol hydrogenation.

References

Common side reactions and byproduct formation in butynol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butynol isomers, such as 2-butyn-1-ol (B121050) and 3-butyn-2-ol. The primary synthetic route addressed is the ethynylation of aldehydes with acetylene (B1199291), a process often encountering side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing butynols?

A1: The most common laboratory and industrial synthesis of butynols involves the reaction of a terminal alkyne, such as acetylene, with an aldehyde or ketone. This reaction, known as ethynylation or alkynylation, is typically catalyzed by a copper acetylide catalyst in the Reppe synthesis or mediated by organometallic reagents like Grignard or organolithium compounds. For instance, the reaction of acetylene with formaldehyde (B43269) primarily yields propargyl alcohol and 2-butyne-1,4-diol (B31916).[1][2]

Q2: What are the most common side reactions in this compound synthesis?

A2: Several side reactions can occur during this compound synthesis, leading to reduced yield and product impurity. The most prevalent include:

  • Over-reaction: The initial product can react further. For example, in the synthesis of propargyl alcohol from formaldehyde and acetylene, the propargyl alcohol can react with another molecule of formaldehyde to produce the byproduct 2-butyne-1,4-diol.[3][4]

  • Aldol (B89426) Condensation: The aldehyde starting material can undergo self-condensation, especially under basic conditions. For example, acetaldehyde (B116499) can form 3-hydroxybutanal (acetaldol), which can then dehydrate.[5]

  • Polymerization: Acetylene can polymerize, particularly in the presence of certain catalysts or at elevated temperatures and pressures.

  • Formation of Formals: In syntheses using formaldehyde, the alcohol products can react with excess formaldehyde to form formals, such as dipropargyl formal.[3]

Q3: What byproducts are typically formed during this compound synthesis?

A3: The byproducts depend on the specific reactants and conditions. In the synthesis of propargyl alcohol (a precursor to some butynols) from formaldehyde and acetylene, common byproducts include 2-butyne-1,4-diol, unreacted formaldehyde, and formaldehyde reaction products like dimethyl propargyl, propargyl aldehyde, and dipropargyl formal.[3] When acetaldehyde is used, aldol condensation products are significant byproducts.

Q4: How can I minimize the formation of 2-butyne-1,4-diol when synthesizing propargyl alcohol?

A4: The ratio of propargyl alcohol to 2-butyne-1,4-diol can be controlled by adjusting the reaction conditions. Using a higher ratio of acetylene to formaldehyde, controlling the reaction temperature and pressure, and carefully selecting the solvent and catalyst can favor the formation of propargyl alcohol.[4] For example, the water concentration in the solvent has been shown to significantly affect the product ratio.[3]

Q5: What are the safety concerns associated with this compound synthesis?

A5: The synthesis of butynols involves several hazards. Acetylene is highly flammable and can be explosive under pressure.[1] The reaction is often exothermic and requires careful temperature control. The copper acetylide catalyst used in the Reppe synthesis can also be explosive when dry. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment, and follow established safety protocols for handling flammable and reactive materials.

Troubleshooting Guide

Problem Observation Potential Cause(s) Suggested Solution(s)
Low Yield of Desired this compound The isolated yield of the target this compound is significantly lower than expected.• Over-reaction to form diols (e.g., butynediol).• Aldol condensation of the aldehyde starting material.• Polymerization of acetylene.• Incomplete reaction.• Adjust the reactant stoichiometry (increase the molar ratio of acetylene to aldehyde).• Optimize the reaction temperature and pressure.[4]• Add the aldehyde slowly to the reaction mixture to maintain a low concentration.• Use a less basic catalyst to minimize aldol condensation.• Ensure the catalyst is active and used in the correct amount.• Increase reaction time or temperature cautiously to drive the reaction to completion.
Presence of Significant Amounts of 2-Butyne-1,4-diol GC-MS or NMR analysis shows a high percentage of 2-butyne-1,4-diol in the crude product when propargyl alcohol or a monosubstituted this compound is the target.The reaction conditions favor the second addition of formaldehyde to the initially formed propargyl alcohol.• Increase the acetylene to formaldehyde ratio.• Lower the reaction temperature.[4]• Adjust the pH of the reaction mixture.[4]• Modify the solvent system; for instance, the water concentration in N-methyl-2-pyrrolidone has a significant impact.[3]
Formation of a Viscous or Solid Precipitate The reaction mixture becomes thick, or a solid precipitates out, which is not the desired product.Polymerization of acetylene.• Ensure the catalyst is free of acidic impurities that can promote polymerization.• Use an appropriate solvent to improve the solubility of acetylene.• Control the reaction temperature to prevent runaway polymerization.
Product is Contaminated with Aldol Condensation Byproducts Analysis of the crude product reveals the presence of higher molecular weight aldehydes or ketones.The aldehyde starting material is undergoing self-condensation. This is particularly common with acetaldehyde under basic conditions.[5]• Use a less basic catalyst or a non-basic reaction medium if possible.• Maintain a low concentration of the aldehyde by adding it slowly to the reaction mixture.• Lower the reaction temperature to disfavor the aldol reaction kinetically.
Difficult Purification The desired this compound is difficult to separate from byproducts by distillation.Formation of azeotropes or byproducts with close boiling points.• For purification of propargyl alcohol from formaldehyde-related byproducts, azeotropic distillation with acidified methanol (B129727) can be employed.[3]• Consider alternative purification methods such as column chromatography or fractional distillation under reduced pressure.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of water concentration in an N-methyl-2-pyrrolidone solvent on the ratio of propargyl alcohol (PAL) to 2-butyne-1,4-diol (BYD) and the conversion of formaldehyde in the Reppe synthesis.

Water in Feed (wt%)Formaldehyde Conversion (%)PAL/BYD Ratio (g/g)Reference
5.427.34.19[3]
8553.9[3]
16713.6[3]
34711.5[3]
36-1.25[3]

Data extracted from a patent on the synthesis of propargyl alcohol, a key intermediate.[3]

In another study using a copper metal-organic framework (HKUST-1) as a catalyst for the ethynylation of formaldehyde, the following yields were achieved:

ProductYield (%)Reference
Propargyl Alcohol (PA)60.2
1,4-Butynediol (BYD)1.6

This demonstrates that catalyst choice can significantly influence the product distribution.

Experimental Protocols

Example Protocol: Synthesis of 2-Butyn-1-ol

This protocol is adapted from a literature procedure and describes a multi-step synthesis.

Stage 1: Synthesis of 3-Chloro-2-buten-1-ol (B1141498)

  • In a 3-liter three-necked round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine 250 g (2 moles) of 1,3-dichloro-2-butene (B238901) and 1.25 L of 10% sodium carbonate solution.

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and extract the aqueous layer with three 300-mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the ether by distillation through a 20-cm Fenske column.

  • Distill the residue under reduced pressure to yield 3-chloro-2-buten-1-ol (approx. 134 g, 63% yield).[4]

Stage 2: Synthesis of 2-Butyn-1-ol

Caution: This procedure involves liquid ammonia (B1221849) and sodium amide, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel.

  • Prepare a solution of sodium amide in liquid ammonia in a 4-L Dewar flask equipped with a mechanical stirrer.

  • Introduce 3 L of anhydrous liquid ammonia into the flask.

  • Add 1.5 g of hydrated ferric nitrate (B79036) followed by 65 g (2.8 g atoms) of freshly cut sodium in small pieces.

  • Stir the mixture until all the sodium has reacted to form a dark blue or grey solution of sodium amide.

  • Slowly add 134 g (1.26 moles) of 3-chloro-2-buten-1-ol over 30 minutes.

  • Stir the mixture overnight.

  • Quench the reaction by the portion-wise addition of 148 g (2.8 moles) of solid ammonium (B1175870) chloride, controlling the exothermic reaction.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Extract the residue with five 250-mL portions of diethyl ether.

  • Remove the ether by distillation.

  • Distill the residue under reduced pressure to yield 2-butyn-1-ol (approx. 66-75 g, 75-85% yield).[4]

Visualizations

Butynol_Synthesis_Pathways cluster_reactants Reactants cluster_products Products & Byproducts Acetylene Acetylene (HC≡CH) This compound Desired this compound (R-CH(OH)-C≡CH) Acetylene->this compound Polymer Acetylene Polymer Acetylene->Polymer Polymerization Aldehyde Aldehyde (R-CHO) Aldehyde->this compound Aldol Aldol Condensation Byproduct Aldehyde->Aldol Self-condensation Diol Diol Byproduct (e.g., Butynediol) This compound->Diol + Aldehyde

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start: Low this compound Yield CheckByproducts Analyze Crude Product (GC-MS, NMR) Start->CheckByproducts HighDiol High Diol Content? CheckByproducts->HighDiol HighAldol High Aldol Byproducts? HighDiol->HighAldol No AdjustRatio Adjust Reactant Ratio (Higher Acetylene:Aldehyde) HighDiol->AdjustRatio Yes Polymerization Polymer Formation? HighAldol->Polymerization No SlowAddition Slow Aldehyde Addition Lower Temperature HighAldol->SlowAddition Yes CatalystCheck Check Catalyst Purity Optimize Temperature Polymerization->CatalystCheck Yes Optimize Optimize Conditions (Temp, Pressure, Time) Polymerization->Optimize No AdjustRatio->Optimize SlowAddition->Optimize CatalystCheck->Optimize

Caption: Troubleshooting workflow for low this compound yield.

References

Troubleshooting low yield in the synthesis of 2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-butyn-1-ol (B121050), specifically addressing issues that can lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-butyn-1-ol?

A1: The most common laboratory-scale syntheses of 2-butyn-1-ol involve:

  • Alkylation of propargyl alcohol: This method involves the deprotonation of propargyl alcohol with a strong base, followed by reaction with a methylating agent like methyl iodide.

  • Grignard reaction: This route utilizes the reaction of a propynyl (B12738560) Grignard reagent with formaldehyde (B43269).[1]

  • From 3-chloro-2-buten-1-ol (B1141498): This two-step synthesis involves the initial formation of 3-chloro-2-buten-1-ol, which is then treated with a strong base like sodium amide to yield 2-butyn-1-ol.[1]

Q2: What are the typical yields for the synthesis of 2-butyn-1-ol?

A2: Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and purity of reagents. A well-optimized synthesis of 2-butyn-1-ol from 3-chloro-2-buten-1-ol can achieve yields in the range of 75-85%.[1] Grignard-based routes and alkylation of propargyl alcohol can also provide good yields, but they are often more sensitive to reaction conditions.

Q3: What are the key factors that influence the yield of the reaction?

A3: Several factors can impact the yield of 2-butyn-1-ol synthesis:

  • Purity of Reagents and Solvents: All reagents and solvents should be pure and anhydrous, as moisture can quench the strong bases or Grignard reagents used.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for efficient deprotonation and subsequent reaction.

  • Reaction Temperature: The temperature must be carefully controlled to prevent side reactions and ensure the stability of intermediates.

  • Atmosphere: Reactions involving strong bases or organometallic reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen and moisture.

Q4: What are the common impurities found in crude 2-butyn-1-ol?

A4: Common impurities can include unreacted starting materials (e.g., propargyl alcohol), side products such as buta-2,3-dien-1-ol (allenylic alcohol), and products of over-alkylation or other side reactions.[2] If the synthesis involves formaldehyde, byproducts like dipropargyl formal and other acetals may be present.[3]

Q5: How can I purify the final product?

A5: 2-butyn-1-ol is typically purified by distillation.[1] Due to its relatively low boiling point (142-143 °C at atmospheric pressure), vacuum distillation is often employed to reduce the boiling point and prevent thermal decomposition.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-butyn-1-ol that can lead to low yields.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor Quality of Starting Materials - Ensure propargyl alcohol is pure and dry. - Use freshly prepared or titrated organometallic reagents (e.g., Grignard, organolithium). - Use high-purity methylating agents.
Inactive Base or Grignard Reagent - Use a fresh batch of strong base (e.g., NaH, n-BuLi). - If preparing a Grignard reagent, ensure the magnesium turnings are activated. - Titrate organometallic reagents before use to determine the exact concentration.
Presence of Moisture or Oxygen - Flame-dry all glassware before use. - Use anhydrous solvents. - Perform the reaction under a positive pressure of an inert gas (nitrogen or argon).
Suboptimal Reaction Temperature - For deprotonation with strong bases like n-BuLi, maintain a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions. - For the alkylation step, the optimal temperature may need to be determined empirically, often starting at a low temperature and slowly warming to room temperature.
Incorrect Stoichiometry - Use a slight excess of the base or Grignard reagent to ensure complete deprotonation of the starting material. - Carefully control the addition of the electrophile (e.g., methyl iodide, formaldehyde).
Issue 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Formation of Allenic Alcohol (buta-2,3-dien-1-ol) - This is a common side product resulting from the rearrangement of the propargyl anion. - Use a less polar solvent to disfavor the formation of the allenic anion. - Add the electrophile at a low temperature.
Over-methylation (in alkylation of propargyl alcohol) - Add the methylating agent slowly and at a low temperature to control the reaction. - Use a stoichiometric amount of the methylating agent.
Wurtz-type Coupling (with Grignard reagents) - This can occur if the alkyl halide used to form the Grignard reagent is too reactive. - Ensure slow addition of the alkyl halide during Grignard reagent formation.
Polymerization of Formaldehyde - Use paraformaldehyde and depolymerize it just before use. - Add the formaldehyde solution slowly to the reaction mixture.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of 2-butyn-1-ol synthesis via the alkylation of propargyl alcohol. These are general trends and optimal conditions should be determined experimentally.

Parameter Condition Expected Yield Primary Side Products
Base n-ButyllithiumHighAllenic alcohol, butane
Sodium HydrideModerate to HighUnreacted starting material
Sodium AmideGoodAllenic alcohol
Solvent Tetrahydrofuran (THF)HighAllenic alcohol
Diethyl EtherGoodAllenic alcohol
TolueneModerateLower solubility of intermediates
Temperature -78 °C to 0 °CHighMinimized side reactions
Room TemperatureLowerIncreased side product formation
RefluxVery LowPolymerization and decomposition

Experimental Protocols

Synthesis of 2-butyn-1-ol from 3-chloro-2-buten-1-ol[1]

Materials:

Procedure:

  • A solution of sodium amide in liquid ammonia is prepared in a 4-L Dewar flask equipped with a mechanical stirrer.

  • Anhydrous liquid ammonia (3 L) is introduced, followed by the addition of hydrated ferric nitrate (1.5 g) and clean, freshly cut sodium (2.8 g-atoms).

  • The mixture is stirred until all the sodium is converted to sodium amide.

  • 3-chloro-2-buten-1-ol (1.26 moles) is added over a period of 30 minutes.

  • The mixture is stirred overnight.

  • Solid ammonium chloride (2.8 moles) is added in portions to quench the reaction.

  • The ammonia is allowed to evaporate overnight in a fume hood.

  • The residue is extracted with five 250-mL portions of diethyl ether.

  • The ether is removed by distillation.

  • The residue is distilled under reduced pressure to yield 2-butyn-1-ol (75-85% yield).

Mandatory Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of 2-butyn-1-ol check_reagents Check Purity of Reagents and Solvents start->check_reagents reagents_ok Reagents are Pure and Anhydrous check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents and Solvents check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temperature, Atmosphere, Stoichiometry) reagents_ok->check_conditions reagents_bad->start conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Optimize Reaction Conditions check_conditions->conditions_bad No analyze_side_products Analyze Crude Product for Side Products (GC-MS, NMR) conditions_ok->analyze_side_products conditions_bad->start side_products_identified Identify Major Side Products analyze_side_products->side_products_identified Side Products Detected no_side_products No Significant Side Products analyze_side_products->no_side_products None Detected troubleshoot_side_products Modify Conditions to Minimize Specific Side Products side_products_identified->troubleshoot_side_products check_workup Review Work-up and Purification no_side_products->check_workup troubleshoot_side_products->start workup_ok Work-up is Efficient check_workup->workup_ok Yes workup_bad Optimize Extraction and Distillation check_workup->workup_bad No end Improved Yield workup_ok->end workup_bad->start

Caption: A logical workflow for troubleshooting low yields in the synthesis of 2-butyn-1-ol.

Synthetic Pathway: Alkylation of Propargyl Alcohol

Synthetic_Pathway propargyl_alcohol Propargyl Alcohol (HC≡CCH₂OH) propargyl_anion Propargyl Anion ([HC≡CCH₂O]⁻) propargyl_alcohol->propargyl_anion + Base base Strong Base (e.g., n-BuLi) product 2-Butyn-1-ol (CH₃C≡CCH₂OH) propargyl_anion->product + CH₃I side_product Allenic Alcohol (H₂C=C=CHCH₂OH) propargyl_anion->side_product Rearrangement + CH₃I methyl_iodide Methyl Iodide (CH₃I)

Caption: Reaction pathway for the synthesis of 2-butyn-1-ol via alkylation of propargyl alcohol.

References

Technical Support Center: Selective Hydrogenation of Butynols to Butenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butenols from butynols. The focus is on preventing over-hydrogenation to the corresponding butanols.

Troubleshooting Guide

This guide addresses common issues encountered during the selective hydrogenation of butynols.

Issue 1: Significant Over-hydrogenation to Butanol is Observed

Possible Cause Suggested Solution
Catalyst is too active. Use a "poisoned" or deactivated catalyst. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and often quinoline) is specifically designed for this purpose, as it is less capable of reducing double bonds.[1][2][3] Other options include palladium on barium sulfate (B86663) with quinoline (B57606) or nickel boride.[3]
High Hydrogen Pressure. Reduce the hydrogen pressure. High H₂ partial pressures can favor the formation of subsurface hydrides in palladium catalysts, which promotes over-hydrogenation.[4] Operating at or near atmospheric pressure is often recommended.[2]
High Reaction Temperature. Lower the reaction temperature. While a higher temperature can increase the reaction rate, it can also lead to a decrease in selectivity.[5][6] For example, in the hydrogenation of 2-methyl-3-butyn-2-ol (B105114) over a copper catalyst, lowering the temperature from 180°C to 140°C increased selectivity to nearly 100%.[5]
Prolonged Reaction Time. Monitor the reaction progress closely using techniques like GC, HPLC, or TLC. Stop the reaction as soon as the butynol has been consumed to prevent the subsequent hydrogenation of the butenol (B1619263) product.
Inefficient Stirring. Ensure vigorous and efficient stirring. Poor mixing can lead to localized areas of high hydrogen concentration at the catalyst surface, promoting over-hydrogenation.
Inappropriate Solvent. The choice of solvent can influence catalyst activity and selectivity. Protic solvents may participate in the reaction mechanism. It is advisable to screen different solvents to find the optimal one for a specific substrate and catalyst system.

Issue 2: The Reaction is Very Slow or Stalls

Possible Cause Suggested Solution
Catalyst Poisoning (Unintentional). Ensure all reagents and solvents are pure and free from contaminants that could poison the catalyst, such as sulfur compounds or other heavy metals. Some additives, even at ppm levels, can inhibit the reaction.[7]
Catalyst Deactivation. The catalyst may have lost activity over time or through repeated use. Consider using a fresh batch of catalyst. Some catalysts may also be sensitive to air.[8]
Low Hydrogen Pressure/Temperature. While high pressure and temperature can cause over-hydrogenation, excessively low values can significantly slow down or stall the reaction. A careful optimization of these parameters is necessary.
Poor Catalyst Dispersion. Ensure the catalyst is well-dispersed in the reaction mixture. For solid catalysts, this means using a fine powder and ensuring it remains suspended.

Issue 3: Inconsistent Results or Poor Reproducibility

Possible Cause Suggested Solution
Inconsistent Catalyst Preparation. If preparing the catalyst in-house (e.g., Lindlar's catalyst), ensure the procedure is followed precisely each time. The amount of poison added is critical to achieving the desired selectivity.[1][9]
Variability in Reagent Quality. Use reagents and solvents from a consistent, high-purity source. Trace impurities can have a significant impact on catalytic reactions.
Subtle Changes in Reaction Setup. Ensure the reaction setup (glassware, stirring rate, gas delivery) is consistent between experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lindlar's catalyst and why is it effective for this synthesis?

A: Lindlar's catalyst is a heterogeneous catalyst consisting of palladium deposited on calcium carbonate (CaCO₃) and "poisoned" with a lead salt, such as lead acetate.[9][10] Often, an amine like quinoline is also added to further moderate its activity.[2][3][9] The "poisoning" deactivates the most active sites on the palladium surface, making the catalyst highly selective for the reduction of alkynes to alkenes without further reducing the alkenes to alkanes.[1][3]

Q2: How does the hydrogenation of this compound to butenol proceed stereochemically?

A: The catalytic hydrogenation of alkynes using a heterogeneous catalyst like Lindlar's catalyst occurs via syn-addition. This means that both hydrogen atoms add to the same face of the triple bond, resulting in the formation of a cis-alkene (Z-alkene).[2][9]

Q3: Are there alternatives to Lindlar's catalyst?

A: Yes, several alternatives exist. These include:

  • Palladium on barium sulfate (Pd/BaSO₄) poisoned with quinoline.[3]

  • Nickel boride (Ni₂B).[3]

  • Copper-based nanocatalysts, which have shown high selectivity at optimized temperatures.[5]

  • Modified palladium catalysts on other supports, such as ZnO.[8]

Q4: How can I monitor the progress of my reaction?

A: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Gas Chromatography (GC): To separate and quantify the starting material, product, and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the composition of the reaction mixture.

Q5: What is the difference between thermodynamic and mechanistic selectivity?

A: In the context of alkyne hydrogenation, these terms refer to how selectivity for the alkene is achieved:

  • Thermodynamic Selectivity: This is achieved when the alkyne adsorbs much more strongly to the catalyst surface than the alkene. This prevents the alkene product from re-adsorbing and being further hydrogenated, even if the hydrogenation of the alkene is kinetically faster.[4]

  • Mechanistic Selectivity: This occurs when the rate of hydrogenation of the adsorbed alkyne to the alkene is significantly faster than the rate of hydrogenation of the adsorbed alkene to the alkane.[4] For many palladium-based systems, thermodynamic selectivity is the dominant factor.[4]

Quantitative Data Summary

The following tables summarize reaction conditions from various studies on selective this compound hydrogenation. Note that direct comparison may be challenging due to variations in substrates, catalysts, and reaction setups.

Table 1: Hydrogenation of 2-Methyl-3-butyn-2-ol (MBY)

CatalystTemperature (°C)Pressure (bar H₂)SolventMax. Selectivity to 2-Methyl-3-buten-2-ol (MBE)Reference
Cu on SiO₂140N/ALiquid Phase~100%[5]
Cu on SiO₂160N/ALiquid Phase80%[5]
Cu on SiO₂180N/ALiquid Phase15%[5]
Pd/ZnON/AN/ASolvent-free~97% (with modifier)[8]

Table 2: Hydrogenation of 2-Butyne-1,4-diol

CatalystTemperature (°C)Pressure (bar H₂)SolventMax. Selectivity to 2-Butene-1,4-diolReference
Pd/A. oxidansN/AN/A5% IPA in Water98%[11]
Pd/R. capsulatusN/AN/A5% IPA in Water100%[11]

Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation using Lindlar's Catalyst

  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a balloon filled with hydrogen gas (or a connection to a hydrogen cylinder with a regulator).

  • Charging the Flask: To the flask, add the this compound substrate, a suitable solvent (e.g., methanol, ethanol, ethyl acetate), and Lindlar's catalyst (typically 5% by weight of the substrate).

  • Inerting the Atmosphere: Purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Introducing Hydrogen: Replace the inert atmosphere with hydrogen by evacuating and backfilling with hydrogen from the balloon or cylinder. Ensure the system is sealed.

  • Reaction: Stir the mixture vigorously at room temperature or a slightly elevated temperature.

  • Monitoring: Monitor the reaction's progress by TLC or by measuring hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude butenol product can then be purified by distillation or column chromatography if necessary.

Protocol 2: Preparation of Lindlar's Catalyst

This protocol is based on descriptions found in the literature.[1][3][9]

  • Support Preparation: Prepare a slurry of calcium carbonate (CaCO₃) in deionized water.

  • Palladium Deposition: Add a solution of palladium(II) chloride (PdCl₂) to the slurry.

  • Reduction: Reduce the palladium salt to palladium metal on the support. This can be achieved by adding a reducing agent (e.g., sodium borohydride) or by hydrogenation with H₂ gas.

  • Poisoning: After the palladium has been deposited, add a solution of lead acetate (Pb(OAc)₂) to the mixture. The amount of lead acetate is typically a small percentage of the palladium weight.

  • Washing and Drying: Filter the prepared catalyst, wash it thoroughly with deionized water to remove any soluble impurities, and dry it under vacuum.

  • Optional Quinoline Addition: For enhanced selectivity, quinoline can be added directly to the reaction mixture along with the prepared catalyst.

Visualizations

Experimental_Workflow General Workflow for Selective Hydrogenation of Butynols cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Assemble Reaction Setup charge_flask Charge Flask: - this compound - Solvent - Catalyst start->charge_flask purge_system Purge with Inert Gas (e.g., N2 or Ar) charge_flask->purge_system introduce_h2 Introduce Hydrogen (H2) purge_system->introduce_h2 run_reaction Stir Vigorously (Monitor Progress) introduce_h2->run_reaction quench Vent H2 & Purge with Inert Gas run_reaction->quench filter_catalyst Filter to Remove Catalyst quench->filter_catalyst remove_solvent Solvent Evaporation filter_catalyst->remove_solvent purify Purify Product (Distillation/Chromatography) remove_solvent->purify product Pure Butenol purify->product

Caption: General experimental workflow for the selective hydrogenation of butynols.

Troubleshooting_Overhydrogenation Troubleshooting Over-hydrogenation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Over-hydrogenation (Butanol Formation) check_catalyst Is the catalyst 'poisoned' (e.g., Lindlar)? start->check_catalyst use_poisoned Action: Use a poisoned catalyst (e.g., Lindlar's) check_catalyst->use_poisoned No catalyst_ok Catalyst is appropriate check_catalyst->catalyst_ok Yes end Selective Hydrogenation to Butenol Achieved use_poisoned->end check_pressure Is H2 pressure > 1 atm? catalyst_ok->check_pressure reduce_pressure Action: Reduce H2 pressure check_pressure->reduce_pressure Yes check_temp Is temperature too high? check_pressure->check_temp No reduce_pressure->end reduce_temp Action: Lower reaction temperature check_temp->reduce_temp Yes check_time Is reaction time too long? check_temp->check_time No reduce_temp->end reduce_time Action: Monitor closely and stop at full conversion check_time->reduce_time Yes reduce_time->end

Caption: Decision tree for troubleshooting over-hydrogenation.

References

Technical Support Center: Addressing Catalyst Deactivation in Butynol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation during butynol hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand deactivation mechanisms, and implement effective regeneration strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation during this compound hydrogenation?

A1: Catalyst deactivation in this compound hydrogenation primarily stems from three mechanisms:

  • Poisoning: Strong chemisorption of impurities from the reactant feed or solvent onto the active catalyst sites. Common poisons for palladium catalysts include sulfur and nitrogen compounds.[1] Halides and carbon monoxide can also irreversibly poison the catalyst.[1]

  • Coking/Fouling: The formation of carbonaceous deposits (coke) or oligomers on the catalyst surface, blocking active sites and pores. Terminal alkynes, in particular, can oligomerize on the catalyst surface.

  • Sintering: The agglomeration of metal particles on the support at elevated temperatures, leading to a decrease in the active surface area. This is a form of thermal degradation and is generally irreversible.

Q2: My this compound hydrogenation is sluggish, and the conversion is incomplete. What is the likely cause?

A2: A slow or stalled reaction is a classic symptom of catalyst deactivation, most commonly due to poisoning.[1] The active sites on your catalyst, likely palladium, are probably blocked by contaminants. Check the purity of your this compound, solvents, and hydrogen gas. Trace amounts of sulfur or nitrogen compounds in the starting materials can significantly inhibit the reaction.

Q3: I'm observing a loss of selectivity. My reaction is producing more of the fully hydrogenated butanol instead of the desired butenol. Why is this happening?

A3: Loss of selectivity, specifically over-hydrogenation, is a common issue, particularly with catalysts like Lindlar's catalyst. This can be caused by:

  • Loss of the "poison": In Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate), the lead component that moderates the catalyst's activity can leach from the support.[2] This results in a more active catalyst that readily hydrogenates the intermediate alkene to the alkane.

  • High reaction temperature or hydrogen pressure: Elevated temperatures and pressures can increase the rate of the secondary hydrogenation of the alkene.

Q4: Can I regenerate and reuse my deactivated catalyst?

A4: The feasibility of regeneration depends on the deactivation mechanism.

  • Coking/Fouling: Catalysts deactivated by carbon deposits can often be regenerated by controlled oxidation (burning off the coke) followed by reduction.

  • Poisoning: Reversible poisoning may be addressed by washing the catalyst with appropriate solvents. However, strong, irreversible poisoning (e.g., by sulfur) is difficult to reverse.

  • Sintering: This is generally an irreversible process.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Potential Cause Recommended Action
Catalyst Poisoning - Ensure high purity of this compound, solvents, and hydrogen. - Purify starting materials to remove sulfur or nitrogen-containing impurities. - Use scavenger resins to remove trace impurities from the reaction mixture.
Insufficient Catalyst Loading - Incrementally increase the catalyst loading. - Ensure the catalyst is well-dispersed in the reaction medium through vigorous stirring.
Poor Hydrogen Mass Transfer - Increase the stirring speed to improve gas-liquid-solid contact. - Ensure the reaction vessel is properly purged with hydrogen.
Improper Catalyst Activation/Handling - Ensure the catalyst is properly activated before use (e.g., pre-reduction in a hydrogen stream). - Store catalysts under an inert atmosphere to prevent oxidation.
Issue 2: Poor Selectivity (Over-hydrogenation)
Potential Cause Recommended Action
Catalyst is too active - Switch to a less active catalyst, such as a Lindlar catalyst. - Add a controlled amount of a catalyst inhibitor (e.g., quinoline) to the reaction.[3][4]
Loss of "poison" from Lindlar catalyst - Use a fresh batch of Lindlar catalyst. - Consider catalysts with more stable modifiers.
High Hydrogen Pressure - Reduce the hydrogen pressure. Use a balloon of hydrogen for atmospheric pressure reactions.
High Reaction Temperature - Lower the reaction temperature. Isomerization and over-hydrogenation can be temperature-dependent.[3]
Issue 3: Formation of Undesired Isomers
Potential Cause Recommended Action
Double bond migration - Change the catalyst system. Bimetallic catalysts (e.g., Pd-Ni/Al₂O₃) can inhibit double bond migration.[3] - Adjusting the reaction temperature may disfavor the isomerization pathway.[3] - Screen different solvents to assess their impact on isomerization.

Data Presentation

Table 1: Performance of Various Catalysts in the Hydrogenation of C4 Alkynols
CatalystSubstrateReaction PhaseTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to Alkenol (%)Reference
Raney Nickel3-Butyn-1-ol (B147353)Liquid501.0>99~89.2[5]
1.2% Pd/Al₂O₃3-Butyn-1-olGas1000.1High~95[5]
0.5 wt% Pt/SiC2-Butyne-1,4-diolLiquid801.09696[6]
Pd/ZnO2-Methyl-3-butyn-2-ol (B105114)Liquid401.0>95>95[7]
Lindlar (Pd-Pb/CaCO₃)2-Butyne-1,4-diolLiquid800.1>9998-99[6]
Table 2: Effect of Regeneration on Deactivated Pd/C Catalyst
Catalyst StateApparent Pd Surface Area (m²/g)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)
Fresh 5 wt.% Pd/C -1493.740.922.45
Spent 5 wt.% Pd/C -356.380.293.31
Regenerated 5 wt.% Pd/C -Activity recovered, but specific surface area data not provided--
Data adapted from a study on a different hydrogenation reaction, but illustrates the typical changes observed.[8]

Experimental Protocols

Protocol 1: Liquid-Phase Hydrogenation of 3-Butyn-1-ol using Raney Nickel

Materials:

  • 3-butyn-1-ol (100g)

  • Ethanol (400 mL)

  • Raney Nickel catalyst (2g, slurry)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • 1 L Autoclave (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Distillation/Rectification setup

  • Gas Chromatography (GC) for analysis

Procedure:

  • Reactor Preparation: Charge the autoclave with 3-butyn-1-ol, ethanol, and the Raney Nickel catalyst slurry.[5]

  • Inerting: Seal the reactor and purge with nitrogen for 15 minutes to remove oxygen.[5]

  • Heating: Heat the mixture to 50°C with stirring.[5]

  • Hydrogenation: Introduce hydrogen gas, maintaining a constant pressure of 1.0 MPa.[5]

  • Reaction Monitoring: Take samples periodically and analyze by GC. The reaction is complete when the concentration of 3-butyn-1-ol is below 1%.[5]

  • Catalyst Removal: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the mixture to recover the catalyst for potential reuse.[5]

  • Product Isolation: Isolate the 3-buten-1-ol (B139374) product via distillation.[5]

Protocol 2: Regeneration of a Poisoned Lindlar Catalyst

This protocol provides a general method for regenerating a Lindlar catalyst suspected of being poisoned.

Materials:

  • Deactivated Lindlar catalyst

  • Degassed organic solvents (e.g., ethanol, acetone)

  • Deionized water

  • Dilute, degassed acetic acid solution (optional, for basic poisons)

  • Centrifuge or filtration setup

  • Vacuum oven

Procedure:

  • Washing: Suspend the deactivated catalyst in a suitable solvent (e.g., ethanol) and agitate for 30 minutes.[1]

  • Separation: Separate the catalyst by centrifugation or filtration.[1]

  • Repeat Washing: Repeat the washing step with different solvents (e.g., acetone, then water) to remove a wider range of impurities.[1]

  • Acid Wash (Optional): For suspected poisoning by basic compounds, wash with a dilute, degassed acetic acid solution, followed by several washes with deionized water until the washings are neutral.[1]

  • Drying: Dry the catalyst thoroughly under vacuum at a low temperature (e.g., 60-80°C) for several hours.[1]

Protocol 3: Temperature-Programmed Desorption (TPD) for Characterizing Deactivated Catalysts

TPD is a technique used to study the species adsorbed on a catalyst surface.

Procedure:

  • Pretreatment: Place the deactivated catalyst in a quartz tube reactor. Heat the sample under an inert gas flow to a specific temperature to remove any physisorbed species.

  • Adsorption: Expose the catalyst to a flow of a probe molecule (e.g., CO, H₂) at a set temperature to allow for chemisorption onto the active sites.

  • Desorption: After adsorption, switch back to an inert gas flow and ramp the temperature linearly. A detector (e.g., thermal conductivity detector or mass spectrometer) measures the concentration of the desorbed molecules as a function of temperature. The resulting spectrum provides information about the number and strength of the active sites.

Visualizations

Deactivation_Mechanisms cluster_deactivation Deactivation Pathways Butynol_Hydrogenation This compound Hydrogenation Process Poisoning Poisoning (S, N compounds) Butynol_Hydrogenation->Poisoning Impurities Coking Coking/Fouling (Carbon Deposits) Butynol_Hydrogenation->Coking Side Reactions Sintering Sintering (Thermal Degradation) Butynol_Hydrogenation->Sintering High Temperature Deactivated_Catalyst Deactivated Catalyst (Loss of Activity/Selectivity) Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Key pathways leading to catalyst deactivation.

Troubleshooting_Workflow Start Experiment Issue Observed (Low Conversion/Selectivity) Check_Purity Check Purity of Reactants & Solvents Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, P, Stirring) Start->Check_Conditions Check_Catalyst Inspect Catalyst (Age, Handling, Loading) Start->Check_Catalyst Purify Purify Materials Check_Purity->Purify Impurities Suspected Adjust_Conditions Optimize Conditions Check_Conditions->Adjust_Conditions Sub-optimal Use_Fresh_Catalyst Use Fresh/Regenerated Catalyst Check_Catalyst->Use_Fresh_Catalyst Deactivated/Incorrect Resolved Issue Resolved Purify->Resolved Adjust_Conditions->Resolved Use_Fresh_Catalyst->Resolved

Caption: A logical workflow for troubleshooting common issues.

Regeneration_Cycle Fresh_Catalyst Fresh Catalyst Hydrogenation This compound Hydrogenation Fresh_Catalyst->Hydrogenation Use in Reaction Deactivated_Catalyst Deactivated Catalyst Hydrogenation->Deactivated_Catalyst Deactivation Occurs Regeneration Regeneration (e.g., Washing, Calcination) Deactivated_Catalyst->Regeneration Treat to Restore Activity Regeneration->Fresh_Catalyst Activity Restored

Caption: The cycle of catalyst use, deactivation, and regeneration.

References

Managing the formation of undesired isomers in butynol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the formation of undesired isomers in butynol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common undesired isomers formed during reactions with this compound and its derivatives?

A1: In reactions involving alkynyl alcohols like this compound, several types of undesired isomers can form, depending on the specific reaction conditions (e.g., hydrogenation, coupling). Common undesired isomers include:

  • Positional Isomers: The functional groups (hydroxyl and alkyne) can migrate along the carbon chain. For example, in the dehydration of butanol isomers, a mixture of butene isomers is often obtained due to the isomerization of carbocation intermediates[1].

  • Stereoisomers: For chiral this compound derivatives, diastereomers or enantiomers may be formed.

  • Functional Group Isomers: The alkyne group can be reduced or rearranged to other functional groups. For instance, during the hydrogenation of 3-butyn-2-ol (B105428), the desired product is often the partially reduced 3-buten-2-ol (B146109), but over-hydrogenation can lead to 2-butanol (B46777), and double bond migration can yield 2-butanone[2].

  • Allenes: Prototropic rearrangement of the alkyne can lead to the formation of allenic isomers (containing C=C=C bonds)[3][4]. This is a common side reaction for terminal alkynes.

Q2: What primary factors influence the formation of these isomers?

A2: The formation and distribution of isomers are highly sensitive to several experimental parameters:

  • Catalyst Choice: The type of catalyst and its support material are critical. For example, in the hydrogenation of 3-butyn-2-ol, a bimetallic Pd-Ni/Al₂O₃ catalyst shows enhanced selectivity towards the desired 3-buten-2-ol compared to monometallic Pd/Al₂O₃ or Ni/Al₂O₃ catalysts[2][5]. Zeolite catalysts can be used to promote combined dehydration and isomerization of n-butanol to iso-butene[6].

  • Reaction Temperature: Higher temperatures can provide the activation energy for isomerization pathways. Isomerization is often a thermodynamically controlled process, and temperature affects the equilibrium between different isomers[7][8].

  • Solvent: The polarity and coordinating ability of the solvent can influence reaction pathways and the stability of intermediates, thereby affecting isomer distribution.

  • Pressure: In gas-phase reactions like hydrogenation, pressure influences reactant concentration and surface coverage on the catalyst, which can alter selectivity[7].

  • Acidity/Basicity: The pH of the reaction medium or the acidic/basic sites on a solid catalyst can catalyze isomerization reactions, such as the rearrangement of carbocation intermediates[7][8].

Q3: How can I purify my desired this compound derivative from its isomers?

A3: Separating isomers can be challenging due to their similar physicochemical properties[9]. The appropriate method depends on the specific isomers present:

  • Column Chromatography: This is a widely used technique. For isomers with even slight polarity differences, silica (B1680970) gel or alumina (B75360) chromatography can be effective. For challenging separations, specialized techniques like chromatography on silica impregnated with silver nitrate (B79036) (for separating alkynes from allenes) or chiral chromatography (for enantiomers) may be necessary[10][11][12].

  • Crystallization: If the desired product is a solid and has different solubility characteristics from the isomeric impurities, fractional crystallization can be a highly effective and scalable purification method[11][13].

  • Distillation: For volatile liquid isomers with sufficiently different boiling points, fractional distillation is a viable option[12].

  • Derivatization: In cases where direct separation is difficult, one can convert the mixture into derivatives (e.g., esters, hydrazones) that are more easily separated. The desired isomer can then be regenerated from the purified derivative[14].

Troubleshooting Guides

Problem 1: My hydrogenation of 3-butyn-2-ol is producing too much 2-butanol (over-reduction) and 2-butanone (B6335102) (isomerization).

This is a common issue where the reaction proceeds past the desired semi-hydrogenation step to 3-buten-2-ol.

Troubleshooting Steps:

  • Catalyst Selection: The catalyst is the most critical factor for selectivity.

    • Switch to a Bimetallic Catalyst: Studies have shown that a bimetallic Pd-Ni/Al₂O₃ catalyst significantly enhances selectivity for 3-buten-2-ol (up to 95%) compared to Pd/Al₂O₃ alone, which tends to promote over-hydrogenation and isomerization[2].

    • Use a "Poisoned" Catalyst: Consider using a Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline), which is specifically designed to stop hydrogenation at the alkene stage.

  • Modify Reaction Conditions:

    • Lower the Temperature: Hydrogenation is exothermic. Lowering the reaction temperature (e.g., to 373 K in the gas phase) can reduce the rate of over-hydrogenation and isomerization side reactions[2].

    • Reduce Hydrogen Pressure: Lowering the H₂ pressure can decrease the rate of the second hydrogenation step (alkene to alkane).

    • Monitor the Reaction Closely: Use techniques like GC or TLC to track the reaction progress and stop it as soon as the starting material is consumed, before significant amounts of byproducts are formed.

Logical Workflow for Troubleshooting Isomer Formation

G start High Level of Undesired Isomer(s) catalyst Step 1: Evaluate Catalyst start->catalyst catalyst_q Is catalyst selective? (e.g., Pd-Ni vs Pd) catalyst->catalyst_q conditions Step 2: Adjust Conditions temp_q Is temperature optimized? conditions->temp_q purify Step 3: Optimize Purification sep_q Is separation effective? purify->sep_q end Desired Purity Achieved catalyst_q->conditions Yes change_cat Action: Switch to a more selective catalyst (e.g., bimetallic, poisoned) catalyst_q->change_cat No change_cat->conditions pressure_q Is pressure/ concentration optimized? temp_q->pressure_q Yes lower_temp Action: Lower temperature to disfavor side reactions temp_q->lower_temp No pressure_q->purify Yes adjust_p Action: Reduce H2 pressure or reactant concentration pressure_q->adjust_p No lower_temp->pressure_q adjust_p->purify sep_q->end Yes change_sep Action: Try alternative method (e.g., Ag-impregnated silica, chiral HPLC, crystallization) sep_q->change_sep No change_sep->end

Caption: Troubleshooting workflow for managing isomer formation.

Problem 2: My reaction is producing a significant amount of an allenic byproduct.

Allene (B1206475) formation is a common side reaction for terminal alkynes via prototropic rearrangement.

Troubleshooting Steps:

  • Use a Non-Isomerizing Base/Catalyst System: The choice of base or catalyst is crucial. Some systems are known to promote isomerization.

    • For copper-catalyzed reactions, additives can shift selectivity. For example, adding bis[2-dimethylaminoethyl]ether (BDMAEE) at low temperatures can favor allene formation, so avoiding such additives is key if the allene is the undesired product[3].

    • For base-mediated reactions, avoid strong bases that can readily deprotonate the propargylic position, leading to rearrangement. A milder, non-nucleophilic base might be preferable.

  • Control the Temperature: Keep the reaction temperature as low as possible. Isomerization to the thermodynamically more stable internal alkyne or conjugated allene is often favored at higher temperatures.

  • Solvent Choice: The solvent can mediate proton transfer. Aprotic, non-polar solvents may disfavor the prototropic rearrangement that leads to allenes.

  • Purification: If allene formation cannot be completely suppressed, separation is necessary.

    • Silver Nitrate Chromatography: Allenes and alkynes have different affinities for silver ions. Column chromatography on silica gel impregnated with AgNO₃ can effectively separate terminal alkynes from their allenic isomers[12].

    • Copper(I) Salt Precipitation: Terminal alkynes react with ammoniacal copper(I) chloride solution to form insoluble copper acetylide precipitates, while allenes do not. The alkyne can be regenerated by treating the precipitate with acid. This should be done with extreme caution as copper acetylides can be explosive when dry[12].

Data & Protocols

Catalyst Performance in 3-Butyn-2-ol Hydrogenation

The following table summarizes the catalytic performance of different alumina-supported catalysts in the gas-phase hydrogenation of 3-butyn-2-ol, demonstrating the impact of catalyst choice on product selectivity.

CatalystConversion of 3-butyn-2-ol (%)Selectivity to 3-buten-2-ol (%)Selectivity to 2-butanol (%)Selectivity to 2-butanone (%)
Pd/Al₂O₃ HighModerateSignificantSignificant
Ni/Al₂O₃ LowerHighSignificantLow
Pd-Ni/Al₂O₃ HighUp to 95 LowLow
Data synthesized from information in reference[2].

Reaction Pathways in 3-Butyn-2-ol Hydrogenation

G sub 3-Butyn-2-ol (Starting Material) prod_desired 3-Buten-2-ol (Desired Product) sub->prod_desired + H₂ (Semi-hydrogenation) prod_over 2-Butanol (Over-hydrogenation) sub->prod_over + 2H₂ prod_desired->prod_over + H₂ (Full hydrogenation) prod_iso 2-Butanone (Isomerization) prod_desired->prod_iso Double bond migration G start Isomer Mixture q1 Are isomers volatile liquids? start->q1 q2 Is Δ Boiling Point significant (>20°C)? q1->q2 Yes q3 Is desired product crystalline? q1->q3 No distill Use Fractional Distillation q2->distill Yes q2->q3 No crystallize Use Fractional Crystallization q3->crystallize Yes q4 Do isomers have different polarity? q3->q4 No chrom Use Silica/Alumina Column Chromatography q4->chrom Yes q5 Are isomers enantiomers? q4->q5 No chiral Use Chiral HPLC or SFC q5->chiral Yes q6 Is it an Alkyne/Allene mixture? q5->q6 No silver Use AgNO₃-impregnated Silica Chromatography q6->silver Yes deriv Consider Derivatization q6->deriv No

References

Technical Support Center: Reproducibility in Experiments Involving n-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to improve the reproducibility of experiments involving n-butanol. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in experiments involving n-butanol?

A1: Variability in experiments with n-butanol can arise from several factors:

  • Purity of n-butanol: The presence of impurities such as other isomers (isobutanol, sec-butanol, tert-butanol), water, or aldehydes can affect reaction kinetics and outcomes.

  • Water content: n-Butanol is hygroscopic and can absorb moisture from the atmosphere. Water can act as a competing nucleophile or poison catalysts in certain reactions.

  • Reaction conditions: Temperature, pressure, catalyst choice, and reaction time are critical parameters that need to be precisely controlled.

  • By-product formation: Side reactions can lead to the formation of unwanted products, reducing the yield of the desired product and complicating purification.

Q2: How can I ensure the purity of my n-butanol before an experiment?

A2: To ensure the purity of n-butanol, consider the following steps:

  • Use a high-purity grade: Start with a high-purity grade of n-butanol (e.g., anhydrous or analytical grade).

  • Drying: If the water content is a concern, dry the n-butanol using appropriate drying agents like anhydrous magnesium sulfate (B86663) or molecular sieves.

  • Distillation: For very sensitive reactions, fractional distillation can be used to remove impurities with different boiling points.

  • Analytical verification: Use techniques like Gas Chromatography (GC) to verify the purity of your starting material.

Q3: My reaction with n-butanol is not going to completion. What are the possible reasons?

A3: Incomplete reactions can be due to several factors:

  • Equilibrium limitations: Many reactions involving n-butanol, such as esterification, are reversible. To drive the reaction to completion, one of the products (often water) needs to be removed as it is formed, for example, by using a Dean-Stark apparatus.

  • Catalyst deactivation: The catalyst may become deactivated over time due to poisoning by impurities or by-products.

  • Insufficient reaction time or temperature: The reaction may require a longer duration or a higher temperature to reach completion.

  • Poor mixing: In heterogeneous reactions, inefficient mixing can limit the contact between reactants and the catalyst.

Troubleshooting Guides

Fischer Esterification of n-Butanol

Problem: Low yield of the desired ester.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Reversible Reaction Equilibrium Use an excess of one reactant (typically the less expensive one, often n-butanol). Remove water as it forms using a Dean-Stark apparatus or molecular sieves.
Catalyst Issues Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or contaminated. For solid catalysts, ensure they are properly activated and not poisoned.
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Side Reactions At high temperatures, ether formation (dibutyl ether) can occur. Optimize the temperature to favor esterification.
Workup Losses Ensure proper phase separation during aqueous workup. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.
Guerbet Reaction with n-Butanol

Problem: Low conversion of n-butanol to the desired higher alcohol.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Temperature The Guerbet reaction requires high temperatures (typically 180-250 °C). Ensure your reaction setup can achieve and maintain the required temperature.[1]
Ineffective Water Removal The reaction produces water, which can inhibit the catalyst and shift the equilibrium. Use a setup that allows for the continuous removal of water.[1]
Catalyst Deactivation The catalyst (often a combination of a base and a transition metal) can be poisoned by by-products like carboxylic acids.[2] Ensure high-purity reactants and consider catalyst regeneration or using a more robust catalyst system.
Inadequate Mixing Vigorous stirring is crucial for good contact between the reactants and a heterogeneous catalyst.

Data Presentation

Azeotropic Data for n-Butanol

The formation of azeotropes is a critical consideration during the purification of n-butanol and its reaction products by distillation.

Second ComponentBoiling Point of n-Butanol (°C)Boiling Point of Second Component (°C)Boiling Point of Azeotrope (°C)Composition of Azeotrope (% by weight of n-Butanol)
Water117.7100.092.455.5
Benzene117.780.1116.832.4
Toluene117.7110.6110.150.0
n-Hexane117.768.767.86.0

Data sourced from various chemical handbooks.[3][4][5]

Typical Yields for n-Butanol Reactions

The following table provides an overview of typical yields for common reactions involving n-butanol under various catalytic conditions.

ReactionCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Esterification with Acetic Acid[HSO₃-pmim]HSO₄1172.598.41[6]
Esterification with Acetic AcidAmberlyst-15805~95
Guerbet Reaction (from Ethanol)Cu-MgAl(O)280-16.7 (selectivity)[7]
Guerbet Reaction (from Ethanol)Ru complex802428[8]

Experimental Protocols

Detailed Methodology for Fischer Esterification of n-Butyl Acetate (B1210297)

Objective: To synthesize n-butyl acetate from n-butanol and glacial acetic acid using an acid catalyst.

Materials:

  • n-Butanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a reflux apparatus with a Dean-Stark trap and a reflux condenser.

  • To the round-bottom flask, add n-butanol and glacial acetic acid in a 1.2:1 molar ratio.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the reaction mixture while swirling.

  • Add a few boiling chips to the flask.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with n-butanol.

  • Continue the reflux until no more water is collected in the trap (typically 1-2 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude n-butyl acetate by fractional distillation, collecting the fraction that boils at approximately 124-126 °C.

Detailed Methodology for the Guerbet Reaction of n-Butanol to 2-Ethyl-1-hexanol

Objective: To synthesize 2-ethyl-1-hexanol from n-butanol via a Guerbet condensation reaction.

Materials:

  • n-Butanol

  • Potassium hydroxide (B78521) (catalyst)

  • Raney nickel (co-catalyst)

  • High-pressure autoclave reactor

  • Dean-Stark trap (or similar water removal system)

Procedure:

  • Charge the high-pressure autoclave reactor with n-butanol, potassium hydroxide (typically 5-10 mol%), and a catalytic amount of Raney nickel.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Heat the reactor to the desired temperature (e.g., 200-220 °C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure, continuously removing the water formed during the reaction.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent any excess pressure.

  • Filter the reaction mixture to remove the solid catalysts.

  • The crude product can be purified by fractional distillation under reduced pressure.

Mandatory Visualizations

Experimental_Workflow_Esterification cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine n-Butanol, Acetic Acid, and Catalyst B Reflux with Dean-Stark Trap A->B C Cool Reaction Mixture B->C D Aqueous Wash (Water, NaHCO3, Brine) C->D E Dry Organic Layer (Anhydrous MgSO4) D->E F Filter Drying Agent E->F G Fractional Distillation F->G H Collect Pure n-Butyl Acetate G->H Troubleshooting_Low_Yield Start Low Reaction Yield Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Drive Equilibrium: - Remove Water - Use Excess Reagent Q1->A1_Yes Yes Q2 Is the catalyst active? Q1->Q2 No A1_Yes->Q2 A2_No Troubleshoot Catalyst: - Use fresh catalyst - Check for poisoning Q2->A2_No No Q3 Are reaction conditions optimal? Q2->Q3 Yes A2_No->Q3 A3_No Optimize Conditions: - Increase time/temp - Improve mixing Q3->A3_No No End Improved Yield Q3->End Yes A3_No->End

References

Safe handling and storage procedures for butynol isomers to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for butynol isomers. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and stability of this compound isomers in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and prevent the degradation of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary this compound isomers used in research, and what are their basic properties?

A1: The most common this compound isomers in a research context are alkynyl alcohols. Their properties can vary, influencing handling and storage procedures.

IsomerStructureMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
2-Butyn-1-ol (B121050) CH₃C≡CCH₂OHC₄H₆O70.09142-143
3-Butyn-1-ol (B147353) HC≡CCH₂CH₂OHC₄H₆O70.09128.9
3-Butyn-2-ol (B105428) HC≡CCH(OH)CH₃C₄H₆O70.09108-111

Q2: What are the general recommendations for the safe handling of this compound isomers?

A2: Due to their flammability and potential toxicity, this compound isomers should be handled with care in a laboratory environment.[1][2][3][4][5]

  • Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][3][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[3]

  • Ignition Sources: Keep this compound isomers away from heat, sparks, open flames, and other ignition sources.[1][3][6] Vapors can be flammable and may form explosive mixtures with air.[1][7][8]

  • Static Discharge: Use non-sparking tools and ensure that equipment is properly grounded to prevent static electricity discharge.[3][6]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

Q3: What are the optimal storage conditions to prevent the degradation of this compound isomers?

A3: Proper storage is crucial to maintain the purity and stability of this compound isomers.

  • Containers: Store in tightly closed, properly labeled containers.[1][3][6][10]

  • Temperature: Store in a cool, dry, well-ventilated area.[1][3][6][10] Some isomers may require refrigeration; for example, 2-butyn-1-ol is recommended to be stored at 0-8°C, while 3-butyn-2-ol should be stored below +30°C.[11][12] For long-term stability, 3-butyn-1-ol can be stored at -20°C for one month or -80°C for six months under a nitrogen atmosphere.[13]

  • Light and Moisture: Protect from light and moisture.[14]

  • Inert Atmosphere: For extended storage, particularly for terminal alkynes like 3-butyn-1-ol and 3-butyn-2-ol, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[13]

Q4: What substances are incompatible with this compound isomers?

A4: To prevent hazardous reactions and degradation, avoid contact with the following:

  • Strong oxidizing agents[1][3]

  • Acids and acid anhydrides[1][3]

  • Acid chlorides

  • Copper and its alloys[1][3]

  • Heavy metal salts, which can catalyze polymerization or decomposition.[15]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Discoloration (yellowing) of the this compound isomer solution. Oxidation or polymerization due to exposure to air, light, or contaminants.1. Check the storage conditions. Ensure the container is tightly sealed and protected from light. 2. For terminal alkynes, consider purging the container with an inert gas (nitrogen or argon) before sealing. 3. Verify that the compound has not been in contact with incompatible materials, especially copper or other metals that can catalyze polymerization.
Presence of unexpected peaks in analytical data (e.g., GC, HPLC, NMR). Degradation of the this compound isomer.1. Review handling procedures: Was the compound exposed to high temperatures, strong acids/bases, or oxidizing agents? 2. Check for contamination: Could the sample have been contaminated with incompatible substances? 3. Consider thermal degradation: If the sample was heated (e.g., during analysis), thermal decomposition to aldehydes, ketones, or other byproducts may have occurred. 4. Perform a fresh analysis: Use a freshly opened container of the this compound isomer as a reference to confirm if the degradation is in the sample or an artifact of the analysis.
Reduced reactivity in a chemical synthesis. Degradation of the starting material.1. Assess the purity of the this compound isomer using an appropriate analytical technique (e.g., GC-FID, qNMR). 2. If degradation is confirmed, purify the this compound isomer (e.g., by distillation) if possible, or use a fresh, unopened bottle. 3. Review storage and handling procedures to prevent future degradation.
Formation of solid precipitates in the this compound isomer solution. Polymerization or reaction with contaminants.1. Do not use the material. 2. Review the storage conditions and check for exposure to catalysts such as heavy metals or strong acids/bases. 3. Dispose of the material according to your institution's hazardous waste guidelines.

Degradation Pathways and Prevention

This compound isomers can degrade through several pathways, including oxidation, polymerization, and thermal decomposition. Understanding these pathways is key to preventing degradation.

This compound This compound Isomer Oxidation Oxidation (Exposure to Air/O₂) This compound->Oxidation Polymerization Polymerization (Heat, Light, Metal Catalysts) This compound->Polymerization ThermalDecomp Thermal Decomposition (High Temperatures) This compound->ThermalDecomp DegradationProducts Degradation Products (e.g., Aldehydes, Ketones, Carboxylic Acids, Polymers) Oxidation->DegradationProducts Polymerization->DegradationProducts ThermalDecomp->DegradationProducts

Caption: Primary degradation pathways for this compound isomers.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of the this compound isomer in appropriate solvents. Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (e.g., 80°C in oven) Prep->Thermal Expose to stress Photo Photostability (ICH Q1B light exposure) Prep->Photo Expose to stress Neutralize Neutralize acidic and basic samples. Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analyze Analyze all samples by a suitable method (e.g., HPLC-UV/MS, GC-MS). Oxidation->Analyze Thermal->Neutralize Thermal->Analyze Photo->Neutralize Photo->Analyze Neutralize->Analyze Compare Compare stressed samples to an unstressed control. Analyze->Compare

Caption: Workflow for a forced degradation study of this compound isomers.

Methodology:

  • Sample Preparation: Prepare stock solutions of the this compound isomer in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store a solution of the this compound isomer at an elevated temperature (e.g., 80°C) for a specified time. Also, test the solid compound if it is a solid at room temperature.

    • Photodegradation: Expose a solution of the this compound isomer to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, or Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS.

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify any degradation products.

Protocol 2: General HPLC Method for Purity Analysis and Degradation Monitoring

This protocol provides a starting point for developing an HPLC method for the analysis of this compound isomers and their potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector. An MS detector is recommended for the identification of unknown degradation products.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as alkynyl alcohols may have weak chromophores).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound isomer sample in the mobile phase (or a compatible solvent) to a known concentration (e.g., 0.5 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the purity of the this compound isomer by determining the peak area percentage.

  • For degradation studies, quantify the decrease in the main peak area and the increase in the peak areas of any degradation products over time.

This technical support center provides a foundation for the safe and effective use of this compound isomers in your research. For any specific concerns or unusual observations, it is always recommended to consult the Safety Data Sheet (SDS) for the particular isomer and to perform a thorough risk assessment before beginning your experiments.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Butanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the four butanol isomers: 1-butanol (B46404) (n-butanol), 2-butanol (B46777) (sec-butanol), isobutanol (2-methyl-1-propanol), and tert-butanol (B103910) (2-methyl-2-propanol). Understanding the distinct reactivity of each isomer is crucial for their application as solvents, intermediates in chemical synthesis, and potential biofuels. This analysis is supported by experimental data and detailed methodologies for key reactions, including oxidation, acid-catalyzed dehydration, and nucleophilic substitution.

Isomer Structures at a Glance

The reactivity of butanol isomers is fundamentally dictated by the substitution of the carbon atom to which the hydroxyl group is attached.

  • Primary Alcohols (1°): The hydroxyl-bearing carbon is bonded to one other carbon atom (e.g., 1-butanol, isobutanol).

  • Secondary Alcohol (2°): The hydroxyl-bearing carbon is bonded to two other carbon atoms (e.g., 2-butanol).

  • Tertiary Alcohol (3°): The hydroxyl-bearing carbon is bonded to three other carbon atoms (e.g., tert-butanol).

Oxidation of Butanol Isomers

The oxidation of alcohols is a key transformation in organic synthesis. The reactivity of butanol isomers towards oxidation varies significantly based on their structure. A common oxidizing agent used for comparison is acidified potassium permanganate (B83412) (KMnO₄). The reaction progress is visually indicated by the color change of the permanganate solution from purple to colorless or brown (manganese dioxide).

Table 1: Comparison of Oxidation Reactivity of Butanol Isomers with Acidified KMnO₄

IsomerAlcohol TypeObservation with Acidified KMnO₄Relative ReactivityPrimary Oxidation Product(s)
1-ButanolPrimaryRapid decolorizationHighButanal, Butanoic Acid
IsobutanolPrimaryRapid decolorizationHighIsobutanal, Isobutanoic Acid
2-ButanolSecondarySlower decolorization than primaryModerateButan-2-one (a ketone)
tert-ButanolTertiaryNo significant reaction under mild conditionsVery LowNo reaction (alkene formation under harsh acidic conditions)[2][3]
Experimental Protocol: Oxidation with Potassium Permanganate

This protocol provides a qualitative and semi-quantitative comparison of the oxidation rates of butanol isomers.

Materials:

  • 1-butanol

  • 2-butanol

  • Isobutanol

  • tert-Butanol

  • 0.01 M Potassium Permanganate (KMnO₄) solution

  • 3 M Sulfuric Acid (H₂SO₄)

  • Test tubes and test tube rack

  • Droppers or pipettes

  • Stopwatch

Procedure:

  • Label four test tubes, one for each butanol isomer.

  • Add 2 mL of 0.01 M KMnO₄ solution to each test tube.

  • Add 1 mL of 3 M H₂SO₄ to each test tube and gently mix.

  • Simultaneously add 5 drops of the respective butanol isomer to each of the four test tubes.

  • Start the stopwatch immediately.

  • Observe the test tubes and record the time it takes for the purple color of the permanganate to disappear in each tube.

  • Note any other changes, such as the formation of a brown precipitate (MnO₂).

Expected Observations: The primary alcohols (1-butanol and isobutanol) will decolorize the permanganate solution the fastest, followed by the secondary alcohol (2-butanol). The tertiary alcohol (tert-butanol) will show little to no reaction.

Oxidation Pathways of Butanol Isomers

OxidationPathways cluster_primary Primary Alcohols cluster_secondary Secondary Alcohol cluster_tertiary Tertiary Alcohol 1-Butanol 1-Butanol Butanal Butanal 1-Butanol->Butanal [O] Butanoic Acid Butanoic Acid Butanal->Butanoic Acid [O] Isobutanol Isobutanol Isobutanal Isobutanal Isobutanol->Isobutanal [O] Isobutanoic Acid Isobutanoic Acid Isobutanal->Isobutanoic Acid [O] 2-Butanol 2-Butanol Butan-2-one Butan-2-one 2-Butanol->Butan-2-one [O] tert-Butanol tert-Butanol No Reaction No Reaction tert-Butanol->No Reaction [O] (mild cond.)

Caption: Oxidation pathways of butanol isomers with a strong oxidizing agent.

Acid-Catalyzed Dehydration

The dehydration of alcohols in the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) is an important method for the synthesis of alkenes. The reactivity and product distribution in this reaction are highly dependent on the structure of the butanol isomer. The mechanism generally proceeds via an E1 or E2 pathway.

Relative Reactivity and Product Distribution: Tertiary alcohols dehydrate most readily, followed by secondary, and then primary alcohols. This is due to the relative stability of the carbocation intermediates formed in the E1 mechanism (tertiary > secondary > primary).

Table 2: Product Distribution in the Acid-Catalyzed Dehydration of Butanol Isomers

IsomerMajor Product(s)Minor Product(s)Notes
1-Butanoltrans-2-Butene, cis-2-Butene[4]1-Butene[5][6]The formation of 2-butenes involves a hydride shift from the initially formed unstable primary carbocation to a more stable secondary carbocation. Some sources suggest 1-butene (B85601) is the major product under certain conditions.[7]
2-Butanoltrans-2-Butene, cis-2-Butene[5][6]1-ButeneFollows Zaitsev's rule, favoring the formation of the more substituted alkene. The typical product distribution is approximately 80% 2-butenes and 20% 1-butene.[5]
IsobutanolIsobutene (2-methylpropene)-The primary carbocation rearranges to a more stable tertiary carbocation, leading to a single major product.
tert-ButanolIsobutene (2-methylpropene)-Proceeds readily via a stable tertiary carbocation, yielding a single alkene product.[4]
Experimental Protocol: Dehydration of Butanol Isomers and Product Analysis by Gas Chromatography (GC)

This protocol outlines the general procedure for the dehydration of butanol isomers and the analysis of the resulting alkene products.

Materials:

  • 1-butanol, 2-butanol, isobutanol, tert-butanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Heating mantle or sand bath

  • Distillation apparatus

  • Gas chromatograph (GC) with an appropriate column (e.g., non-polar)

  • Gas-tight syringe

Procedure:

  • Dehydration:

    • Place a measured amount of the butanol isomer in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated acid while cooling the flask in an ice bath.

    • Set up a distillation apparatus and gently heat the mixture to distill the alkene products. The boiling points of the butenes are low, so the collection flask should be cooled.

  • Gas Chromatography (GC) Analysis:

    • Inject a small sample of the collected gaseous or liquid distillate into the gas chromatograph.[8][9][10][11][12]

    • Run the GC under predetermined conditions (injector temperature, column temperature program, detector temperature, and carrier gas flow rate).

    • Identify the products by comparing their retention times to those of known standards.

    • Determine the relative amounts of each product by integrating the peak areas in the chromatogram.

Dehydration Mechanisms of Butanol Isomers

DehydrationMechanisms cluster_primary 1-Butanol (Primary) cluster_tertiary tert-Butanol (Tertiary) 1-Butanol_start 1-Butanol Protonated_1_Butanol Protonated Alcohol 1-Butanol_start->Protonated_1_Butanol + H+ Primary_Carbocation Primary Carbocation (unstable) Protonated_1_Butanol->Primary_Carbocation - H2O Secondary_Carbocation Secondary Carbocation (rearranged) Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift 1-Butene 1-Butene Secondary_Carbocation->1-Butene - H+ 2-Butene (B3427860) 2-Butene (cis/trans) Secondary_Carbocation->2-Butene - H+ (major) tert-Butanol_start tert-Butanol Protonated_tert_Butanol Protonated Alcohol tert-Butanol_start->Protonated_tert_Butanol + H+ Tertiary_Carbocation Tertiary Carbocation (stable) Protonated_tert_Butanol->Tertiary_Carbocation - H2O Isobutene Isobutene Tertiary_Carbocation->Isobutene - H+

Caption: Simplified E1 dehydration mechanisms for a primary and a tertiary butanol.

Nucleophilic Substitution (SN1 and SN2)

The reaction of butanol isomers with hydrogen halides (e.g., HCl, HBr) to form alkyl halides is a classic example of nucleophilic substitution. The preferred mechanism, either SN1 (unimolecular) or SN2 (bimolecular), is highly dependent on the structure of the alcohol.

Mechanism Preference and Reactivity:

  • SN2 Mechanism: Favored by primary alcohols (1-butanol and isobutanol) due to less steric hindrance at the reaction center. The reaction rate is dependent on the concentration of both the alcohol and the nucleophile.[5][13]

  • SN1 Mechanism: Favored by tertiary alcohols (tert-butanol) due to the formation of a stable tertiary carbocation intermediate. The rate-determining step is the formation of this carbocation, and the reaction rate is primarily dependent on the concentration of the alcohol.[13]

  • Mixed Mechanism: Secondary alcohols (2-butanol) can react via both SN1 and SN2 mechanisms, often leading to a mixture of products with both inverted and retained stereochemistry if the starting alcohol is chiral.[13]

Table 3: Reactivity of Butanol Isomers in Nucleophilic Substitution with Hydrogen Halides

IsomerAlcohol TypePreferred Mechanism with HXRelative Reactivity with HX
1-ButanolPrimarySN2[5]Slow
IsobutanolPrimarySN2Very Slow (due to increased steric hindrance near the reaction center compared to 1-butanol)
2-ButanolSecondarySN1 and SN2[13]Moderate
tert-ButanolTertiarySN1Fast
Experimental Protocol: Comparison of SN1/SN2 Reactivity (Lucas Test)

The Lucas test is a classic qualitative experiment to differentiate between primary, secondary, and tertiary alcohols based on their reactivity with a solution of zinc chloride in concentrated hydrochloric acid (Lucas reagent). The formation of an insoluble alkyl chloride results in turbidity or the formation of a separate layer.

Materials:

  • 1-butanol, 2-butanol, isobutanol, tert-butanol

  • Lucas Reagent (ZnCl₂ in concentrated HCl)

  • Test tubes and test tube rack

  • Droppers or pipettes

  • Stopwatch

Procedure:

  • Label four test tubes, one for each butanol isomer.

  • Add approximately 2 mL of the Lucas reagent to each test tube.

  • Add 5-6 drops of the respective butanol isomer to each test tube.

  • Stopper the test tubes, shake well, and start the stopwatch.

  • Observe the time taken for the solution to become cloudy or for a distinct layer to form.

Expected Observations:

  • tert-Butanol: Immediate formation of a cloudy solution or a separate layer, indicating a rapid SN1 reaction.

  • 2-Butanol: The solution will turn cloudy within 5-10 minutes as the SN1 reaction proceeds at a moderate rate.

  • 1-Butanol and Isobutanol: The solutions will remain clear for an extended period, as primary alcohols react very slowly via an SN2 mechanism under these conditions. Heating may be required to observe a reaction.

SN1 vs. SN2 Pathways for Butanol Isomers

SN1_SN2_Pathways cluster_sn2 SN2 Pathway (Primary Alcohols) cluster_sn1 SN1 Pathway (Tertiary Alcohol) Primary_Alcohol 1-Butanol / Isobutanol Protonated_Primary Protonated Alcohol Primary_Alcohol->Protonated_Primary + H+ Transition_State_SN2 Bimolecular Transition State Protonated_Primary->Transition_State_SN2 + X- (backside attack) Alkyl_Halide_SN2 Primary Alkyl Halide Transition_State_SN2->Alkyl_Halide_SN2 - H2O Tertiary_Alcohol tert-Butanol Protonated_Tertiary Protonated Alcohol Tertiary_Alcohol->Protonated_Tertiary + H+ Carbocation_SN1 Tertiary Carbocation (planar) Protonated_Tertiary->Carbocation_SN1 - H2O (slow) Alkyl_Halide_SN1 Tertiary Alkyl Halide Carbocation_SN1->Alkyl_Halide_SN1 + X- (fast)

Caption: Contrasting SN2 and SN1 reaction pathways for primary and tertiary butanols.

Conclusion

The structural differences among the four butanol isomers lead to distinct patterns of chemical reactivity. Primary alcohols, 1-butanol and isobutanol, are readily oxidized and undergo nucleophilic substitution via an SN2 mechanism. The secondary alcohol, 2-butanol, exhibits intermediate reactivity in both oxidation and nucleophilic substitution, where both SN1 and SN2 pathways are possible. The tertiary alcohol, tert-butanol, is resistant to oxidation under mild conditions but undergoes rapid dehydration and SN1 reactions due to the stability of the tertiary carbocation intermediate. This comparative analysis provides a foundational understanding for selecting the appropriate butanol isomer for specific applications in research, development, and industrial processes.

References

A Comparative Guide to Validated Analytical Methods for Butynediol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-butyne-1,4-diol (B31916) (butynediol), a key intermediate in various industrial syntheses, is critical for ensuring product quality and process control. Due to a notable scarcity of publicly available, fully validated analytical methods specifically for butynediol, this guide provides a comparative overview of potential chromatographic methods. The information presented is based on established analytical techniques for structurally similar short-chain diols, such as 1,4-butanediol (B3395766), and is framed within the validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.[1][2]

The methodologies detailed below, primarily Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), serve as robust starting points for the development and validation of an analytical procedure for butynediol.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the sample matrix, expected concentration range, and the specific requirements for sensitivity and selectivity. The following table summarizes the typical performance characteristics of GC-FID and HPLC-RID methods, alongside the recommended validation parameters according to ICH guidelines.[3][4][5]

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)ICH Guideline Recommendations (Q2(R1))
Specificity High selectivity for volatile compounds, demonstrated by baseline separation from potential impurities.Good selectivity for non-volatile compounds; peak purity can be assessed with a photodiode array (PDA) detector if available.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) Typically ≥ 0.995Typically ≥ 0.995A linear relationship should be established across the analytical range. A correlation coefficient of ≥ 0.99 is generally acceptable.
Range Dependent on column capacity and detector sensitivity; typically covers 80-120% of the target concentration for assay.Defined by the linear range of the detector; typically covers 80-120% of the target concentration for assay.The interval between the upper and lower concentration of the analyte for which the method has suitable precision, accuracy, and linearity.
Accuracy (% Recovery) Typically 98-102%Typically 98-102%The closeness of test results to the true value. Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 1.5% Intermediate (Inter-day): ≤ 2.0%Repeatability (Intra-day): ≤ 1.5% Intermediate (Inter-day): ≤ 2.0%Expressed as the relative standard deviation (RSD) for a statistically significant number of samples.
Limit of Detection (LOD) Method-dependent, can be in the low µg/mL range.Generally higher than GC-FID, often in the µg/mL range.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Method-dependent, typically 2-3 times the LOD.Typically 2-3 times the LOD.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Should be evaluated by deliberate variations in parameters like injector temperature, oven temperature ramp rate, and carrier gas flow rate.Should be evaluated by deliberate variations in parameters like mobile phase composition, pH, column temperature, and flow rate.The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

The following are detailed experimental protocols for GC-FID and HPLC-RID that can be adapted and validated for the quantification of butynediol.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of volatile compounds like butynediol.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).[6]

  • Capillary column: A polar modified polyethylene (B3416737) glycol phase column (e.g., SPB-1000, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for separating diols.

2. Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 220 °C.

    • Final hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve butynediol reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample containing butynediol in the same solvent to achieve a final concentration within the calibration range.

4. Validation Experiments:

  • Specificity: Inject a blank solvent and a sample matrix without butynediol to ensure no interfering peaks at the retention time of butynediol.

  • Linearity: Prepare and inject at least five standard solutions covering the expected concentration range. Plot the peak area versus concentration and determine the correlation coefficient (r²).[3]

  • Accuracy: Analyze a sample of a known concentration (e.g., a spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate precision: Repeat the analysis on a different day with a different analyst or instrument.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

This method is suitable for the analysis of non-volatile impurities and for the assay of butynediol, especially in aqueous samples.[7]

1. Instrumentation:

  • HPLC system equipped with a Refractive Index Detector (RID).

  • Column: A column suitable for the separation of small polar molecules, such as a Bio-Rad Aminex HPX-87H ion-exclusion column (300 mm x 7.8 mm).[7]

2. Chromatographic Conditions:

  • Mobile Phase: 0.005 M Sulfuric Acid in water.[7]

  • Flow Rate: 0.6 mL/min.[7]

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve butynediol reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample containing butynediol in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8]

4. Validation Experiments:

  • Follow the same validation experiments (Specificity, Linearity, Accuracy, and Precision) as outlined for the GC-FID method, adapting the sample preparation and analysis to the HPLC-RID system.

Mandatory Visualization

The following diagrams illustrate the logical workflow for analytical method validation and a general experimental workflow for sample analysis.

G start Define Analytical Method Requirements method_dev Method Development (Selectivity, Sensitivity) start->method_dev pre_validation Pre-Validation Studies (System Suitability) method_dev->pre_validation validation_protocol Develop and Approve Validation Protocol pre_validation->validation_protocol validation_execution Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) validation_protocol->validation_execution data_analysis Data Analysis and Statistical Evaluation validation_execution->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end Validated Method Implementation validation_report->end

Caption: General workflow for analytical method validation.

G sample_receipt Sample Receipt and Identification sample_prep Sample Preparation (Weighing, Dissolution, Dilution) sample_receipt->sample_prep instrument_setup Instrument Setup and System Suitability Check sample_prep->instrument_setup analysis Chromatographic Analysis (GC or HPLC) instrument_setup->analysis data_acquisition Data Acquisition and Processing analysis->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification result_reporting Result Reporting and Review quantification->result_reporting

Caption: Experimental workflow for sample analysis.

References

A Comparative Guide to the Purity Analysis of 3-Butyn-1-ol: GC-FID, HPLC-UV, and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is paramount. 3-Butyn-1-ol (B147353), a versatile building block in organic synthesis, is no exception.[1][2][3] Its purity is a critical parameter that can significantly impact the outcome of subsequent reactions and the quality of the final product.[1] This guide provides an objective comparison of three widely used analytical techniques for assessing the purity of 3-butyn-1-ol: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR).

While direct head-to-head comparative studies on 3-butyn-1-ol are not extensively available in the public domain, this guide synthesizes established analytical principles and experimental data from analogous compounds to present a representative comparison of these methodologies.[1]

Comparison of Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive method well-suited for the analysis of volatile compounds like 3-butyn-1-ol.[1][4][5] The technique separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The FID detector is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for quantifying the main component and any volatile impurities.[1][6]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a powerful separation technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] However, 3-butyn-1-ol lacks a strong chromophore, which makes direct detection by UV challenging.[1][7] To overcome this, derivatization with a UV-active agent is typically required to enable sensitive detection.[7][8][9] This makes HPLC-UV a valuable orthogonal technique, particularly for identifying non-volatile impurities that would not be detected by GC.[1][10]

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that provides a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.[4][11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to the signal.[4] By comparing the integral of a specific proton signal from 3-butyn-1-ol to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined.[4][11][14]

Data Presentation

The following table summarizes the expected performance of each technique for the purity analysis of 3-butyn-1-ol.

ParameterGC-FIDHPLC-UV (with Derivatization)qNMR
Principle Separation based on volatility and interaction with a stationary phase.[10]Separation based on polarity and interaction with a stationary phase.[10]Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[10]
Selectivity High for volatile impurities.[1]High for non-volatile and derivatizable impurities.[1]High, based on unique chemical shifts.[1]
Sensitivity High (ng to pg level).[1]Moderate to High (µg to ng level).[1]Moderate (mg to µg level).[1]
Accuracy High, dependent on calibration.[1]High, dependent on derivatization efficiency and calibration.[1]Very High, as it is a primary method.[1][4]
Precision (RSD) High (< 2%).[1]High (< 2%).[1]Very High (< 1%).[1]
Sample Throughput High.[1]Moderate.[1]Moderate.[1]
Sample Preparation Simple dilution.[1]More complex due to the derivatization step.[1]Simple weighing and dissolution.[1]
Information Provided Purity relative to volatile components.[1]Purity relative to derivatizable components.[1]Absolute purity, structural information.[1]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These are representative protocols and may require optimization for specific instrumentation and impurity profiles.

GC-FID Protocol

This protocol is a representative method for the purity analysis of 3-butyn-1-ol based on common practices for similar volatile alcohols.[1]

  • Instrumentation : A standard gas chromatograph equipped with a flame ionization detector (FID).[4]

  • Sample Preparation :

    • Prepare a stock solution of 3-butyn-1-ol in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1000 µg/mL.[1]

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

    • For the analysis of a 3-butyn-1-ol sample, prepare a solution in the same solvent with a concentration that falls within the calibration range.[1]

  • GC Conditions :

    • Column : A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Injector : Split injection with a high split ratio (e.g., 50:1) to avoid column overload.[15]

    • Injector Temperature : 250 °C.[16]

    • Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas : Helium or Nitrogen at a constant flow rate.[15]

    • Injection Volume : 1 µL.

  • FID Conditions :

    • Detector Temperature : 250-280 °C.[17]

    • Hydrogen Flow : 30–40 mL/min.[17]

    • Air Flow : 300–400 mL/min.[17]

    • Makeup Gas (Nitrogen or Helium) : 25–30 mL/min.[17]

  • Data Analysis : Purity is calculated based on the area percent of the 3-butyn-1-ol peak relative to the total area of all detected peaks. For higher accuracy, an internal or external standard calibration can be performed.

HPLC-UV Protocol (with Derivatization)

Since 3-butyn-1-ol lacks a strong UV chromophore, a pre-column derivatization step is necessary.[1][7] Phthalic anhydride (B1165640) can be used as a derivatizing agent for hydroxyl groups to form UV-active phthalate (B1215562) hemiesters.[8]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Sample Preparation (Derivatization) :

    • To a known amount of 3-butyn-1-ol sample, add a solution of phthalic anhydride in a suitable solvent (e.g., 1,4-dioxane).[8]

    • The reaction may require heating and a catalyst. The conditions should be optimized for complete derivatization.

    • After the reaction is complete, the sample is diluted with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Conditions :

    • Column : A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase : A gradient of acetonitrile (B52724) and water.[8]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : Ambient or controlled (e.g., 30 °C).

    • Injection Volume : 10 µL.

    • UV Detection : Wavelength set to the maximum absorbance of the derivatized product (e.g., around 254 nm).

  • Data Analysis : Purity is determined by comparing the peak area of the derivatized 3-butyn-1-ol to a calibration curve prepared from a derivatized 3-butyn-1-ol standard of known concentration.

qNMR Protocol

This protocol outlines a general procedure for determining the purity of 3-butyn-1-ol using qNMR with an internal standard.[1]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the 3-butyn-1-ol sample into an NMR tube.[1][4]

    • Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube.[1][4] The internal standard should have a known purity, and its signals should not overlap with the analyte signals.[1][4]

    • Add a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve both the sample and the internal standard.[1][4]

  • NMR Parameters :

    • Pulse Program : A standard 90° pulse sequence.

    • Number of Scans : Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.[11]

    • Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).[4]

  • Data Processing and Analysis :

    • Apply appropriate phasing and baseline correction to the spectrum.[11]

    • Integrate a well-resolved signal of 3-butyn-1-ol and a signal from the internal standard.

    • The purity of 3-butyn-1-ol is calculated using the following formula:[11] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = 3-butyn-1-ol

      • IS = Internal Standard

Mandatory Visualization

The following diagram illustrates the general workflow for the purity analysis of 3-butyn-1-ol using the compared techniques.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Comparison Sample 3-Butyn-1-ol Sample Prep Sample Preparation Sample->Prep Weighing/ Dilution GC GC-FID Prep->GC Diluted Sample HPLC HPLC-UV (with Derivatization) Prep->HPLC Derivatized Sample qNMR qNMR Prep->qNMR Sample with Internal Standard Data_Analysis Data Analysis (Peak Integration, Calibration) GC->Data_Analysis HPLC->Data_Analysis qNMR->Data_Analysis Purity_Results Purity Results Data_Analysis->Purity_Results Comparison Comparative Report (Accuracy, Precision, Impurity Profile) Purity_Results->Comparison

Workflow for 3-butyn-1-ol purity analysis.

Conclusion

The choice of analytical technique for determining the purity of 3-butyn-1-ol depends on the specific requirements of the analysis.

  • GC-FID is a robust and sensitive method, well-suited for routine quality control to detect volatile impurities.[1]

  • HPLC-UV , with an appropriate derivatization step, can be employed to analyze for non-volatile impurities that are not amenable to GC analysis.[1]

  • qNMR stands out as a primary method for providing an accurate, absolute purity value without the need for a specific 3-butyn-1-ol reference standard, making it an excellent tool for the certification of reference materials and for obtaining highly reliable purity data.[1]

For a comprehensive purity assessment, an orthogonal approach utilizing at least two of these techniques is recommended to ensure the detection of a wide range of potential impurities.[1]

References

A Comparative Guide to Catalysts for Butynol Hydrogenation: Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective hydrogenation of 2-butyne-1,4-diol (B31916) (butynol) is a critical transformation for the synthesis of valuable intermediates such as 2-butene-1,4-diol (B106632) and 1,4-butanediol. The choice of catalyst is paramount in directing the reaction towards the desired product with high efficiency. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid in the selection of the most effective catalyst for this compound hydrogenation.

The hydrogenation of 2-butyne-1,4-diol can proceed through a partial hydrogenation to yield 2-butene-1,4-diol, an important intermediate in the production of vitamins and pharmaceuticals, or through complete hydrogenation to produce 1,4-butanediol, a versatile solvent and polymer precursor.[1] The selectivity of this process is highly dependent on the catalyst, support material, and reaction conditions.[1]

Comparative Performance of Catalysts

The efficacy of various catalysts for this compound hydrogenation is summarized in the table below, highlighting key performance indicators such as conversion of 2-butyne-1,4-diol and selectivity towards 2-butene-1,4-diol under different experimental conditions.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventBYD Conversion (%)BED Selectivity (%)Reference
1% Pd/CaCO₃-NH₃CaCO₃----High[2]
1% Pd/CCarbon---HighLow (major product is 1,4-butanediol)[2]
0.5 wt% Pd/SiO₂-Schiff baseSiO₂502Ethanol98.297.5[1]
1% Pt/CaCO₃CaCO₃----Complete selectivity to B2D with ammonia[2]
Raney Nickel-706.9 (1000 psi)Water>99- (for 1,4-butanediol)[3]
Pd/ZnOZnO---HighHigh[4]
NiCu@SiO₂SiO₂-----

BYD: 2-butyne-1,4-diol; BED: 2-butene-1,4-diol

Palladium-based catalysts are widely recognized for their high catalytic rates and selectivities in the semi-hydrogenation of alkynols.[5] For instance, a 1% Pd/CaCO₃ catalyst, when used with ammonia, can achieve high selectivity to cis-2-butene-1,4-diol.[2] In contrast, a 1% Pd/C catalyst tends to favor the complete hydrogenation to 1,4-butanediol.[2] The support material and the presence of additives play a crucial role in tuning the selectivity of palladium catalysts.[6] Noble metal catalysts like platinum also demonstrate high efficacy, with a 1% Pt/CaCO₃ catalyst showing complete selectivity to 2-butene-1,4-diol in the presence of ammonia.[2]

Non-noble metal catalysts, such as Raney Nickel, are also effective, particularly for the complete hydrogenation to 1,4-butanediol, achieving high conversion under specific temperature and pressure conditions.[3] Bimetallic catalysts, such as NiCu@SiO₂, have been developed to inhibit isomerization pathways and improve the efficiency of the hydrogenation process. The interaction between the two metals in bimetallic catalysts can lead to enhanced activity and selectivity compared to their monometallic counterparts.[7][8]

Experimental Protocols

Accurate and reproducible results in catalyst evaluation depend on meticulous experimental procedures. Below are representative protocols for batch and continuous hydrogenation of 2-butyne-1,4-diol.

Batch Hydrogenation Protocol:

This protocol is a general procedure for evaluating catalyst performance in a batch reactor setup.

  • Catalyst Charging and Preparation: The desired amount of catalyst and the solvent (e.g., ethanol) are charged into a high-pressure autoclave reactor equipped with magnetic stirring.[1]

  • Reactant Addition: 2-butyne-1,4-diol is added to the reactor.[1]

  • Reactor Sealing and Purging: The reactor is sealed and purged multiple times with an inert gas like nitrogen, followed by hydrogen to eliminate any air.[1]

  • Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 MPa) and heated to the target temperature (e.g., 50°C) while stirring. The reaction is maintained for a specific duration (e.g., 4 hours).[1]

  • Product Recovery and Analysis: After the reaction, the reactor is cooled to room temperature, and the hydrogen is carefully vented. The catalyst is separated from the reaction mixture by filtration.[1] The product mixture is then analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the selectivity towards the desired products.[1]

Continuous Flow Hydrogenation Protocol:

For larger-scale production or continuous process studies, a fixed-bed reactor is often employed.

  • Catalyst Packing: A fixed-bed reactor is packed with the catalyst.

  • Reaction Setup: The reactor is heated to the desired temperature.

  • Reaction Execution: A solution of 2-butyne-1,4-diol in a suitable solvent and a stream of hydrogen gas are fed through the reactor at controlled flow rates.

  • Product Collection and Analysis: The product stream exiting the reactor is collected and analyzed periodically to monitor the reaction progress and catalyst stability over time.

Visualizing the Process

To better understand the experimental workflow and the chemical transformations involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Catalyst reactor Autoclave Reactor catalyst->reactor solvent Solvent solvent->reactor reactant 2-Butyne-1,4-diol reactant->reactor purge_n2 Purge with N₂ reactor->purge_n2 purge_h2 Purge with H₂ purge_n2->purge_h2 pressurize Pressurize with H₂ purge_h2->pressurize heat_stir Heat and Stir pressurize->heat_stir cool_vent Cool and Vent heat_stir->cool_vent filter Filter Catalyst cool_vent->filter analysis GC/HPLC Analysis filter->analysis

Caption: A typical experimental workflow for catalyst testing in this compound hydrogenation.

Reaction_Pathway BYD 2-Butyne-1,4-diol (C≡C) BED 2-Butene-1,4-diol (C=C) BYD->BED + H₂ (Semi-hydrogenation) BDO 1,4-Butanediol (C-C) BED->BDO + H₂ (Full hydrogenation)

Caption: Reaction pathway for the hydrogenation of 2-butyne-1,4-diol.

The choice of catalyst for this compound hydrogenation significantly impacts the product distribution. Noble metal catalysts, particularly palladium and platinum, offer high activity and selectivity, which can be further tuned by the choice of support and the use of additives. Non-noble metal and bimetallic catalysts provide cost-effective and potentially more robust alternatives. The selection of an optimal catalyst system will depend on the specific requirements of the desired product, whether it be the partially hydrogenated 2-butene-1,4-diol or the fully saturated 1,4-butanediol.

References

Spectroscopic techniques for the characterization and comparison of butynol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic techniques used for the characterization of three butynol isomers: 2-butyn-1-ol, 3-butyn-1-ol, and 3-butyn-2-ol. The objective is to offer a practical resource for distinguishing between these closely related compounds through detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound Isomers

This compound isomers, with the chemical formula C₄H₆O, are important building blocks in organic synthesis, finding applications in the pharmaceutical and specialty chemical industries. Their distinct structural arrangements, differing in the positions of the hydroxyl group and the carbon-carbon triple bond, give rise to unique spectroscopic signatures. Accurate characterization is therefore crucial for quality control and reaction monitoring.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-butyn-1-ol, 3-butyn-1-ol, and 3-butyn-2-ol.

¹H NMR Spectral Data (CDCl₃)
IsomerChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2-Butyn-1-ol ~4.2Doublet2H-CH₂OH
~2.5Singlet (broad)1H-OH
~1.9Triplet3H-C≡C-CH₃
3-Butyn-1-ol ~3.81Triplet2H-CH₂OH[1]
~2.49Triplet of Triplets2H-C≡C-CH₂-[1]
~1.98Triplet1H-C≡CH[1]
~1.75 (variable)Singlet (broad)1H-OH[1]
3-Butyn-2-ol ~4.5Quartet1H-CH(OH)-
~2.4Doublet1H-C≡CH
~2.2Singlet (broad)1H-OH
~1.5Doublet3H-CH(OH)CH₃
¹³C NMR Spectral Data (CDCl₃)
IsomerChemical Shift (δ) ppmAssignment
2-Butyn-1-ol ~85.5-C ≡C-CH₃
~78.5-CH₂-C ≡C-
~51.5-C H₂OH
~3.5-C≡C-C H₃
3-Butyn-1-ol ~80.5-C ≡CH[1]
~70.0-C≡C H[1]
~60.8-C H₂OH[1]
~23.5-C≡C-C H₂-[1]
3-Butyn-2-ol ~85.0-C ≡CH
~72.0-C≡C H
~58.0-C H(OH)-
~23.0-CH(OH)C H₃
Infrared (IR) Spectral Data (Neat/Liquid Film)
IsomerFrequency (cm⁻¹)IntensityAssignment
2-Butyn-1-ol ~3350Strong, BroadO-H stretch
~2920MediumC-H stretch (sp³)
~2250WeakC≡C stretch (internal)
~1020StrongC-O stretch
3-Butyn-1-ol ~3300Strong, BroadO-H stretch (alcohol)[1]
~3290Strong, Sharp≡C-H stretch (alkyne)[1]
~2940, 2880MediumC-H stretch (alkane)[1]
~2120WeakC≡C stretch (alkyne)[1]
~1050StrongC-O stretch (primary alcohol)[1]
3-Butyn-2-ol ~3350Strong, BroadO-H stretch
~3300Strong, Sharp≡C-H stretch
~2980MediumC-H stretch (sp³)
~2110WeakC≡C stretch (terminal)
~1100StrongC-O stretch
Mass Spectrometry (MS) Data (Electron Ionization)
Isomerm/zRelative Intensity (%)Assignment
2-Butyn-1-ol 70~15[M]⁺
55100[M - CH₃]⁺
41~60[C₃H₅]⁺
39~55[C₃H₃]⁺
3-Butyn-1-ol 705[M]⁺ (Molecular Ion)[1]
6930[M-H]⁺[1]
41100[C₃H₅]⁺ (Propargyl cation)[1]
3985[C₃H₃]⁺[1]
3170[CH₂OH]⁺[1]
3-Butyn-2-ol 70~5[M]⁺
55100[M - CH₃]⁺
45~80[C₂H₅O]⁺
39~40[C₃H₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the this compound isomer was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).[1] The sample was gently agitated to ensure homogeneity.[1]

  • ¹H NMR Spectroscopy :

    • Instrument : 400 MHz NMR spectrometer.[1]

    • Pulse Sequence : Standard single-pulse sequence.[1]

    • Number of Scans : 16-32 scans were acquired to achieve a good signal-to-noise ratio.[1]

    • Data Processing : The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS standard.[1]

  • ¹³C NMR Spectroscopy :

    • Instrument : 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).[1]

    • Pulse Sequence : Proton-decoupled pulse sequence.[1]

    • Number of Scans : A larger number of scans (e.g., 1024 or more) was acquired due to the low natural abundance of ¹³C.[1]

    • Data Processing : The FID was Fourier transformed and processed similarly to the ¹H NMR data. Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).[1]

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy :

    • The diamond crystal of the ATR accessory was cleaned with a suitable solvent (e.g., isopropanol), and a background spectrum was collected.[1]

    • A small drop of the neat this compound isomer was placed directly onto the crystal.[1]

    • The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

    • Multiple scans (typically 16-32) were co-added to improve the signal-to-noise ratio.[1]

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry :

    • A dilute solution of the this compound isomer was prepared in a volatile solvent such as methanol (B129727) or dichloromethane.[1]

    • The sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[1]

    • The molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

    • The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[1]

    • The detector recorded the abundance of each ion to generate the mass spectrum.[1]

Visualization of Analytical Workflow

The logical workflow for the characterization and comparison of this compound isomers using the described spectroscopic techniques is illustrated below.

Butynol_Isomer_Characterization cluster_isomers This compound Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparison & Identification Isomer1 2-Butyn-1-ol NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy (FTIR-ATR) Isomer1->IR MS Mass Spectrometry (EI-MS) Isomer1->MS Isomer2 3-Butyn-1-ol Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3-Butyn-2-ol Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data Acquire Spectra IR_Data Vibrational Frequencies Functional Groups IR->IR_Data Acquire Spectra MS_Data m/z Values Fragmentation Patterns MS->MS_Data Acquire Spectra Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Comparison->Isomer1 Identify Comparison->Isomer2 Identify Comparison->Isomer3 Identify

Caption: Workflow for the spectroscopic characterization and comparison of this compound isomers.

References

Butynol in Click Chemistry: A Comparative Analysis Against Other Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in click chemistry is paramount to ensure reaction efficiency, yield, and biocompatibility. This guide provides a comparative analysis of butynol versus other commonly used alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

The CuAAC reaction is prized for its high yields, stereospecificity, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science. The choice of the alkyne component significantly influences the reaction kinetics and overall success of the conjugation. Here, we compare 3-butyn-1-ol (B147353) to other terminal alkynes, providing available experimental data and protocols to guide your selection process.

Performance Comparison of Alkynes in CuAAC

While direct, side-by-side kinetic data for 3-butyn-1-ol against a wide range of alkynes under identical conditions is limited in publicly available literature, a qualitative and semi-quantitative understanding can be constructed from existing studies. The following table summarizes the relative reactivity and typical yields observed for various alkynes in CuAAC reactions.

AlkyneStructureRelative ReactivityTypical Yield (%)Key Characteristics
3-Butyn-1-ol HO-CH₂CH₂-C≡CHModerate to High>90%The hydroxyl group can increase reactivity compared to simple aliphatic alkynes and enhances water solubility.
Propargyl Alcohol HO-CH₂-C≡CHModerate to High>95%A commonly used, reactive alkyne. Its hydroxyl group can participate in hydrogen bonding, influencing reaction kinetics.
Phenylacetylene Ph-C≡CHLow to Moderate85-95%Generally slower than aliphatic alkynes due to the electronic effects of the phenyl group.
1-Hexyne CH₃(CH₂)₃-C≡CHLowVariableA simple aliphatic alkyne, often used as a baseline for comparison. Typically exhibits lower reactivity.
Propargyl Amide R-NH-CO-CH₂-C≡CHHigh>95%Electron-withdrawing nature of the amide group activates the alkyne, leading to faster reactions.
Propargyl Ether R-O-CH₂-C≡CHHigh>95%Generally more reactive than propargyl alcohol.

Note: Relative reactivity is inferred from multiple sources. Yields are highly dependent on specific reaction conditions (catalyst, ligand, solvent, temperature).

One key finding from comparative studies is that the inclusion of a hydroxyl group adjacent to the ethynyl (B1212043) group in an aliphatic alkyne can increase its CuAAC reactivity.[1] This suggests that 3-butyn-1-ol is likely more reactive than a simple aliphatic alkyne like 1-hexyne. Studies have also provided a qualitative ranking of alkyne reactivity, indicating that propiolamides and propargyl ethers are generally faster than propargyl alcohol, which in turn is more reactive than aromatic and simple aliphatic alkynes.

Experimental Protocols

For researchers looking to perform their own comparative studies, the following protocols provide a framework for a standard CuAAC reaction and for determining the reaction kinetics.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azide (B81097) compound (e.g., Benzyl Azide)

  • Alkyne compound (e.g., 3-Butyn-1-ol, Propargyl Alcohol, etc.)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

Procedure:

  • Dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent system.

  • Prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • Prepare a solution of CuSO₄·5H₂O (0.01-0.1 equivalents) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography.

Protocol for Determining Second-Order Rate Constants by ¹H NMR

This method allows for the in-situ monitoring of the reaction progress to determine the reaction kinetics.

Materials:

  • Azide compound

  • Alkyne compound

  • Copper(I) source (e.g., CuBr or freshly prepared from CuSO₄/Sodium Ascorbate)

  • Ligand (e.g., TBTA, THPTA) - optional, but often used to stabilize the Cu(I) catalyst and accelerate the reaction.

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (a non-reactive compound with a distinct NMR signal, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In an NMR tube, prepare a solution of the azide, alkyne, and internal standard in the deuterated solvent at known concentrations.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.

  • Initiate the reaction by adding the copper catalyst (and ligand, if used).

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals of a disappearing reactant proton and a forming product proton against the internal standard signal in each spectrum.

  • Calculate the concentration of the reactant and product at each time point.

  • For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the second-order rate constant (k).

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative logic, the following diagrams are provided.

G Experimental Workflow for Comparing Alkyne Reactivity in CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison A Prepare stock solutions of Azide and Alkynes (this compound, Propargyl Alcohol, etc.) B Prepare Copper(II) Sulfate and Sodium Ascorbate solutions D Initiate CuAAC reaction by adding catalyst A->D C Prepare NMR samples with internal standard B->D C->D E Monitor reaction progress over time (e.g., by NMR) D->E F Determine reactant/product concentrations at each time point E->F G Plot kinetic data to calculate second-order rate constant (k) F->G H Compare calculated rate constants (k) and final yields for each alkyne G->H G Comparative Features of this compound vs. Other Alkynes in CuAAC cluster_advantages Potential Advantages cluster_disadvantages Potential Considerations cluster_alternatives Common Alternatives This compound This compound A Enhanced Reactivity (vs. simple aliphatic alkynes) This compound->A due to -OH group B Improved Aqueous Solubility This compound->B due to -OH group C Potentially Slower than Activated Alkynes (e.g., Propiolamides) This compound->C D Hydroxyl group may require protection in some synthetic routes This compound->D E Propargyl Alcohol (similar reactivity) This compound->E similar properties F Phenylacetylene (aromatic systems) This compound->F different applications G Propargyl Amides/Ethers (higher reactivity) This compound->G for faster kinetics

References

Assessing the performance of different substituted butanols in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Substituted Butanols for Chemical Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and solvents is paramount to the success of chemical synthesis. Substituted butanols, a group of four-carbon alcohols, are versatile compounds widely employed as solvents and intermediates.[1][2] Their isomeric structures—1-butanol (B46404), 2-butanol (B46777), isobutanol (2-methyl-1-propanol), and tert-butanol (B103910) (2-methyl-2-propanol)—give rise to distinct physicochemical properties and reactivity profiles, making each suitable for different applications.[1] This guide provides a comprehensive comparison of these butanol isomers, supported by experimental data and detailed methodologies for key synthetic transformations.

Physicochemical Properties: A Foundation for Application

The arrangement of the hydroxyl group and the carbon skeleton in butanol isomers significantly influences their physical properties. These differences, summarized in the table below, dictate their utility as solvents and their behavior in reaction mixtures.

Property1-Butanol2-ButanolIsobutanoltert-Butanol
Molecular Formula C₄H₁₀OC₄H₁₀OC₄H₁₀OC₄H₁₀O
Structure CH₃(CH₂)₃OHCH₃CH(OH)CH₂CH₃(CH₃)₂CHCH₂OH(CH₃)₃COH
Boiling Point (°C) 117.799.510882.4
Melting Point (°C) -89.8-114.7-10825.7
Density (g/cm³ at 20°C) 0.8100.8080.8020.789
Solubility in Water ( g/100g at 20°C) 7.312.58.5Miscible
Flash Point (°C) 37242811

(Data sourced from:[1][3])

Performance in Key Chemical Syntheses

The reactivity of substituted butanols varies significantly depending on the position of the hydroxyl group, which classifies them as primary, secondary, or tertiary alcohols.

Esterification

Substituted butanols are common reactants in the synthesis of esters, which have broad applications in the flavor, fragrance, and solvent industries.[1] The reactivity in these acid-catalyzed reactions is influenced by steric hindrance around the hydroxyl group. Primary alcohols, like 1-butanol and isobutanol, generally exhibit higher reaction rates and yields compared to the secondary alcohol, 2-butanol.[4] Tert-butanol, a tertiary alcohol, is prone to elimination under acidic conditions and is therefore less suitable for direct esterification.

// Nodes Reactants [label="Reactants\n(Butanol Isomer + Carboxylic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidCatalyst [label="Acid Catalyst\n(e.g., H₂SO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; ReactionMixture [label="Reaction Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Heating [label="Heating / Reflux", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Neutralization & Washing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Distillation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ester Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reactants -> ReactionMixture; AcidCatalyst -> ReactionMixture; ReactionMixture -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; } caption { label = "General workflow for Fischer esterification."; fontsize = 10; fontname = "Arial"; }

General Experimental Protocol: Fischer Esterification of 1-Butanol with Acetic Acid

  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • Reagents: To the flask, add 1-butanol and glacial acetic acid in a 1:1.2 molar ratio.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol mass).

  • Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify the resulting butyl acetate (B1210297) by distillation.

Grignard Reactions

Grignard reactions are fundamental for forming new carbon-carbon bonds.[5] The reaction of a Grignard reagent with a carbonyl compound, followed by an acidic workup, yields an alcohol.[6] The class of alcohol produced depends on the carbonyl compound used:

  • Formaldehyde yields primary alcohols.

  • Other aldehydes yield secondary alcohols.

  • Ketones yield tertiary alcohols.[6]

This methodology can be employed to synthesize various butanol isomers. For example, reacting ethylmagnesium bromide with acetaldehyde (B116499) will produce 2-butanol.

// Nodes for Reactants Grignard [label="Grignard Reagent\n(R-MgX)", fillcolor="#FBBC05", fontcolor="#202124"]; Formaldehyde [label="Formaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde\n(R'-CHO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone\n(R'-CO-R'')", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Products Primary_OH [label="Primary Alcohol\n(R-CH₂OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_OH [label="Secondary Alcohol\n(R-CH(OH)-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tertiary_OH [label="Tertiary Alcohol\n(R-C(OH)(R')-R'')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Grignard -> Primary_OH [label="+"]; Formaldehyde -> Primary_OH; Grignard -> Secondary_OH [label="+"]; Aldehyde -> Secondary_OH; Grignard -> Tertiary_OH [label="+"]; Ketone -> Tertiary_OH; } caption { label = "Synthesis of alcohol classes via Grignard reaction."; fontsize = 10; fontname = "Arial"; }

General Experimental Protocol: Grignard Synthesis of 2-Phenyl-2-butanol

  • Glassware: Ensure all glassware is flame-dried to remove any traces of water.

  • Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the formation of ethylmagnesium bromide.

  • Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of acetophenone (B1666503) in anhydrous diethyl ether dropwise with stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Workup: Carefully pour the reaction mixture over a mixture of ice and dilute sulfuric acid to hydrolyze the magnesium alkoxide salt.

  • Extraction and Purification: Separate the ether layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent by rotary evaporation and purify the resulting 2-phenyl-2-butanol by distillation or chromatography.

Oxidation

The oxidation of butanols is a key transformation that highlights the differences between the isomer classes. Primary and secondary alcohols can be oxidized, while tertiary alcohols are generally resistant to oxidation under mild conditions.[7][8][9]

  • Primary Alcohols (1-Butanol, Isobutanol): Can be oxidized to aldehydes using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as acidified potassium dichromate, will further oxidize the aldehyde to a carboxylic acid.[9]

  • Secondary Alcohols (2-Butanol): Are oxidized to ketones (e.g., 2-butanone).

  • Tertiary Alcohols (tert-Butanol): Do not undergo oxidation without breaking carbon-carbon bonds, which requires harsh conditions.

// Nodes Primary [label="Primary Butanol\n(1-Butanol, Isobutanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; CarboxylicAcid [label="Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary [label="Secondary Butanol\n(2-Butanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tertiary [label="Tertiary Butanol\n(tert-Butanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoReaction [label="No Reaction\n(under mild conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Primary -> Aldehyde [label="Mild Oxidation\n(e.g., PCC)"]; Aldehyde -> CarboxylicAcid [label="Strong Oxidation\n(e.g., K₂Cr₂O₇/H⁺)"]; Secondary -> Ketone [label="Oxidation"]; Tertiary -> NoReaction [label="Oxidation"]; } caption { label = "Oxidation pathways of butanol isomers."; fontsize = 10; fontname = "Arial"; }

General Experimental Protocol: Oxidation of 2-Butanol to 2-Butanone (B6335102)

  • Setup: In a round-bottom flask equipped with a dropping funnel and a thermometer, place a solution of potassium dichromate in water and add concentrated sulfuric acid carefully.

  • Addition: Cool the oxidizing mixture in an ice bath. Add 2-butanol dropwise from the dropping funnel, ensuring the temperature does not exceed a set limit (e.g., 30°C).

  • Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for about 1 hour.

  • Distillation: Arrange the apparatus for distillation and gently heat the flask to distill the 2-butanone product.

  • Purification: The collected distillate can be further purified by redistillation after drying with a suitable drying agent like anhydrous sodium sulfate.

Spectroscopic Data for Isomer Identification

NMR and IR spectroscopy are invaluable tools for distinguishing between the butanol isomers.[10][11] The unique chemical environment of the protons and the characteristic vibrational frequencies of the O-H and C-O bonds provide a distinct fingerprint for each isomer.

IsomerKey ¹H NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
1-Butanol ~3.6 (t, -CH₂OH), ~1.5 (m, -CH₂-), ~1.4 (m, -CH₂-), ~0.9 (t, -CH₃)3300 (broad, O-H), 1073 (C-O)
2-Butanol ~3.8 (m, -CHOH), ~1.5 (m, -CH₂-), ~1.2 (d, -CH(OH)CH₃), ~0.9 (t, -CH₂CH₃)3350 (broad, O-H), 1100 (C-O)
Isobutanol ~3.4 (d, -CH₂OH), ~1.9 (m, -CH-), ~0.9 (d, -CH(CH₃)₂)3340 (broad, O-H), 1040 (C-O)
tert-Butanol ~1.2 (s, -C(CH₃)₃)3360 (broad, O-H), 1200 (C-O)

(Note: Chemical shifts and absorption frequencies are approximate and can vary with solvent and concentration. Data sourced from:[10][11][12])

Chiral Synthesis Applications

Chiral substituted butanols, such as (R)- and (S)-2-butanol and 2-methyl-1-butanol, are valuable intermediates in asymmetric synthesis, particularly for the production of pharmaceuticals.[13][14][15] They serve as chiral building blocks, allowing for the introduction of specific stereocenters into more complex molecules.[13] For instance, the esters of (R)-2-butanol are used in the fragrance industry for their pleasant aromas.[14]

Conclusion

The choice of a substituted butanol in chemical synthesis is a critical decision guided by the specific requirements of the reaction. Primary butanols, 1-butanol and isobutanol, are effective reactants for esterification and can be oxidized to aldehydes or carboxylic acids. 2-Butanol, a secondary alcohol, provides a route to ketones upon oxidation and is a common product of Grignard reactions with aldehydes. Tert-butanol's high stability and resistance to oxidation make it a useful solvent, particularly in reactions sensitive to oxidation. A thorough understanding of their comparative properties allows chemists to optimize reaction conditions and achieve desired synthetic outcomes.

References

A Comparative Guide to Butanediol and Butanol for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of butanediol (B1596017) and butanol, two four-carbon alcohols with significant, yet distinct, roles in industrial chemistry. By presenting key performance data, production workflows, and application-specific considerations, this document aims to assist researchers and professionals in selecting the appropriate compound for their specific needs.

Physicochemical Properties: A Foundation for Application

Butanediol and butanol exist as several structural isomers, each conferring slightly different physical and chemical properties. These properties, such as boiling point, water solubility, and density, are fundamental to their performance in various applications. Butanediol, with its two hydroxyl (-OH) groups, is generally more viscous and has a higher boiling point than butanol, which has a single hydroxyl group.[1][2][3][4][5]

Table 1: Comparison of Physicochemical Properties of Key Butanediol and Butanol Isomers

Property1,4-Butanediol (B3395766)2,3-Butanediol (B46004)1-Butanol (n-Butanol)Isobutanol (2-methyl-1-propanol)
Molecular Formula C₄H₁₀O₂C₄H₁₀O₂C₄H₁₀OC₄H₁₀O
Molar Mass ( g/mol ) 90.1290.1274.1274.12
Appearance Colorless, viscous liquidColorless liquidClear, colorless liquidClear, colorless liquid
Boiling Point (°C) 230177117.7108
Melting Point (°C) 20.119-89.5-108
Density (g/cm³ at 20°C) 1.0170.9870.8100.802
Solubility in Water MiscibleMiscibleModerately miscible (9.1 mL/100 mL)[1]Limited solubility
Flash Point (°C) 13585[5]37[1]28
Primary Hazard CNS Depressant[6]FlammableFlammable, Irritant[1]Flammable, Irritant

Note: Properties can vary slightly based on specific conditions and purity.

Production Pathways: Petrochemical vs. Biological Routes

Both butanediol and butanol can be produced from petrochemical feedstocks or through biological fermentation processes using renewable biomass.[7][8][9] The choice of production route often depends on economic factors, desired isomer specificity, and sustainability goals. Bio-based production, particularly for butanol (as biobutanol) and 2,3-butanediol, is an area of intense research to reduce reliance on fossil fuels.[9][10][11][12]

G cluster_0 Production Pathways Fossil Fossil Fuels (e.g., Acetylene, Butadiene) Petro_Process Petrochemical Synthesis (e.g., Davy Process, Reppe Process) Fossil->Petro_Process Biomass Biomass (e.g., Corn, Lignocellulose) Bio_Process Biological Fermentation (e.g., ABE, Engineered Microbes) Biomass->Bio_Process BDO Butanediol (e.g., 1,4-BDO, 2,3-BDO) Petro_Process->BDO Butanol Butanol (e.g., n-Butanol, Isobutanol) Petro_Process->Butanol Bio_Process->BDO Bio_Process->Butanol

Diagram 1: General production routes for butanediol and butanol.

Comparative Analysis of Industrial Applications

While both compounds are versatile, their primary industrial applications differ significantly due to the presence of one versus two hydroxyl groups.

Table 2: Overview of Major Industrial Applications

Application AreaButanediolButanol
Polymer Production Primary Use : Key monomer and chain extender for polyesters (PBT), polyurethanes (TPU), and elastic fibers like Spandex.[13][14][15][16]Intermediate Use : Reactant to produce monomers like butyl acrylate (B77674) for paints and resins.[2][17]
Solvent Use Versatile solvent for plastics, printing inks, cleaning agents, and coatings.[6][13][16][18] Also used as a humectant.[6]Widely used as a solvent for paints, lacquers, coatings, and textiles; also as an extractant for oils and drugs.[1][2][13][17]
Chemical Intermediate Precursor to other major chemicals, notably tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL).[13][16]Intermediate for producing plasticizers, butyl acetate, glycol ethers, and amines.[1][17][19]
Biofuel Not directly used. Derivatives of 2,3-BDO can be converted into fuel additives.[11]Primary Use : Considered a superior "drop-in" biofuel (biobutanol) compared to ethanol (B145695), with higher energy density and lower corrosivity.[10][20][21]
Performance in Polymer Synthesis

1,4-Butanediol (1,4-BDO) is a cornerstone of the high-performance polymer industry. It acts as a chain extender in polyurethanes and is a critical monomer for synthesizing polybutylene terephthalate (B1205515) (PBT), a thermoplastic engineering polymer valued for its mechanical strength and thermal stability.[14][15][16] The four-carbon diol structure provides a balance of rigidity and flexibility to the polymer backbone.[14] Butanol, in contrast, is typically used to create other molecules, like butyl acrylate, which are then polymerized.[2]

G BDO 1,4-Butanediol (Monomer) Mix Monomer Mixing & Reaction BDO->Mix Input TA Terephthalic Acid (Monomer) TA->Mix Input Poly Polycondensation (High Temp & Vacuum) Mix->Poly Forms Bis(4-hydroxybutyl) terephthalate intermediate PBT Polybutylene Terephthalate (PBT) (Final Polymer) Poly->PBT Polymer chain growth

Diagram 2: Workflow for PBT synthesis using 1,4-butanediol.
Performance as a Biofuel

Butanol, particularly biobutanol produced via fermentation, is a promising alternative transportation fuel.[10][21] Compared to ethanol, it has several advantages:

  • Higher Energy Density: Biobutanol's energy content is closer to that of gasoline, resulting in better fuel economy.[20][22][23]

  • Lower Volatility: It has a lower vapor pressure, which reduces evaporative emissions.[19][21]

  • Better Infrastructure Compatibility: Butanol is less corrosive than ethanol and is not as susceptible to separation in the presence of water, allowing it to be transported in existing pipelines.[20][21][24]

Butanediol is not used directly as a fuel. However, research is ongoing to convert biomass-derived 2,3-butanediol into valuable derivatives like methyl ethyl ketone (MEK), which can be used to produce jet fuels.[11]

Experimental Methodologies

The characterization and comparison of butanediol and butanol rely on standard analytical techniques. While full experimental protocols are beyond the scope of this guide, the principles of key methods are outlined below.

  • Determination of Physicochemical Properties: Properties such as boiling and melting points are determined using techniques like differential scanning calorimetry (DSC) and distillation under controlled pressure. Density is measured using a pycnometer or density meter. Spectroscopic methods (NMR, IR) are used to confirm the isomeric structure of the compounds.[25]

  • Analytical Methods for Quantification: The concentration of butanol in various matrices can be determined using methods like NIOSH Method No. S66(321), which involves gas chromatography.[3] Similar chromatographic techniques (GC-MS) are used to measure butanediol and its metabolites in biological samples.[26]

  • Fermentation Process Monitoring: In bioproduction, the process is monitored by taking samples from the fermenter and analyzing them for substrate consumption (e.g., glucose) and product formation (acetone, butanol, ethanol) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12]

G Biomass Biomass Feedstock (Starch, Sugars) Hydrolysis Pretreatment & Hydrolysis Biomass->Hydrolysis Sugars Fermentable Sugars (e.g., Glucose) Hydrolysis->Sugars Ferm ABE Fermentation (Clostridium sp.) Sugars->Ferm Acid Acidogenesis Phase (Acetic & Butyric Acid) Ferm->Acid Solvent Solventogenesis Phase (A-B-E Production) Ferm->Solvent Products Products: Acetone, Butanol, Ethanol Ferm->Products Product Stream Acid->Solvent Metabolic Shift

Diagram 3: Simplified workflow of ABE fermentation for biobutanol.

Toxicology and Safety Considerations

For professionals in research and drug development, understanding the toxicological profiles is critical. Both compounds present hazards, but 1,4-butanediol carries a unique and significant risk.

  • Butanol: Like many alcohols, butanol is toxic.[1] It is a skin and eye irritant, and inhalation of vapors can cause respiratory tract irritation.[1]

  • Butanediol: The toxicology of butanediol isomers varies. However, 1,4-butanediol is of particular concern because, upon ingestion, it is rapidly metabolized in the body to form γ-hydroxybutyrate (GHB), a potent central nervous system depressant.[6][18][27] This has led to cases of severe adverse events, including respiratory depression, coma, and death.[26][27] Its use is strictly controlled. The simultaneous consumption of ethanol can potentiate the toxic effects of 1,4-butanediol, likely by competing for the alcohol dehydrogenase enzyme.[6][28]

Table 3: Comparative Toxicological Profile

CompoundPrimary Toxicological ConcernMechanism of ToxicityKey Reported Effects
Butanol (all isomers) General alcohol toxicity, irritation.[1]Non-specific membrane effects, irritation.Irritation to skin, eyes, respiratory system. CNS depression at high concentrations.[1]
1,4-Butanediol High Acute Toxicity upon Ingestion. [26][27]Rapid in-vivo conversion to γ-hydroxybutyrate (GHB).[6][18]Severe CNS depression, respiratory depression, loss of consciousness, addiction, withdrawal, and death.[26][27]
2,3-Butanediol Low acute toxicity.Generally considered less toxic than other isomers.LD50 (rat, oral) is 5,462 mg/kg.[5]

Conclusion

Butanediol and butanol are both valuable four-carbon platform chemicals, but their industrial roles are largely distinct and complementary.

  • Choose Butanediol (specifically 1,4-BDO) for applications requiring a diol functional group, primarily in the synthesis of high-performance polymers like PBT and polyurethanes, where it provides structural integrity and desirable material properties. It is also a key precursor for THF and GBL. Extreme caution is required due to its toxicological profile upon ingestion.

  • Choose Butanol for applications as a versatile solvent in coatings and textiles, as a chemical intermediate for plasticizers and esters, and increasingly as a high-performance biofuel. Its properties make it a superior gasoline additive compared to ethanol.

For researchers and developers, the selection between these two compounds will be dictated by the required chemical functionality: the dual hydroxyl groups of butanediol for polymerization and specific syntheses, versus the single hydroxyl group of butanol for its solvent properties and role as a fuel.

References

Quantification of butanol isomers in mixtures using fast gas chromatography-proton transfer reaction mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of butanol isomers (n-butanol, sec-butanol, isobutanol, and tert-butanol) is critical in various fields, including biofuel production, industrial solvent analysis, and environmental monitoring. These isomers share the same chemical formula (C₄H₉OH) but possess distinct physical and chemical properties, necessitating analytical techniques capable of their precise differentiation and measurement. This guide provides an objective comparison of Fast Gas Chromatography-Proton Transfer Reaction Mass Spectrometry (Fast GC-PTR-MS) with other established analytical methods, supported by experimental data and detailed protocols.

Fast Gas Chromatography-Proton Transfer Reaction Mass Spectrometry (Fast GC-PTR-MS)

Fast GC-PTR-MS is a powerful hybrid technique that combines the rapid separation capabilities of fast gas chromatography with the high sensitivity and real-time detection of proton transfer reaction mass spectrometry. This synergy allows for the swift and accurate quantification of volatile organic compounds (VOCs), including butanol isomers, often with minimal sample preparation.

Principle of Operation

In Fast GC-PTR-MS, a sample is first injected into a heated gas chromatograph, where the butanol isomers are separated based on their volatility and interaction with the stationary phase of the GC column. The separated isomers then enter the drift tube of the PTR-MS. Inside the drift tube, hydronium ions (H₃O⁺) are used as reagent ions to ionize the butanol molecules through a soft chemical ionization process known as proton transfer. This process typically results in the formation of protonated molecular ions [M+H]⁺ with minimal fragmentation, which simplifies mass spectra and aids in isomer identification. The ions are then guided into a mass analyzer (often a time-of-flight, or TOF, analyzer) for mass-to-charge ratio (m/z) detection and quantification.

Experimental Protocol

A representative experimental protocol for the analysis of butanol isomers in a gaseous matrix (e.g., headspace of a liquid sample) using Fast GC-PTR-MS is as follows:

  • Sample Introduction: A defined volume of the gaseous sample is introduced into the Fast GC inlet system. For liquid samples, headspace sampling is commonly employed, where the vapor above the liquid is collected.

  • Fast GC Separation:

    • Column: A suitable capillary column (e.g., MXT-1) is used.

    • Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.

    • Temperature Program: A rapid temperature ramp is applied to the column to achieve fast elution of the isomers. For example, the temperature may be ramped from 40°C to 250°C.

    • Analysis Time: The chromatographic run time is typically very short, often under 60 seconds.

  • PTR-MS Detection:

    • Reagent Ions: H₃O⁺ ions are generated in a hollow cathode discharge ion source.

    • Drift Tube Conditions: The drift tube is maintained at a specific temperature (e.g., 60°C) and pressure (e.g., 2.2 mbar) with a defined electric field strength (E/N).

    • Mass Spectrometry: The protonated butanol isomers are detected by a time-of-flight mass spectrometer, acquiring data over a relevant mass range.

Performance Characteristics
  • Speed: Fast GC-PTR-MS offers significantly reduced analysis times compared to conventional GC-MS. For instance, the retention times for alcohols can be less than 50 seconds. This is a 5-6 times reduction in detection time compared to some commercial GC-MS equipment.

  • Resolution: The technique has demonstrated the ability to completely separate butanol isomers. For example, in the analysis of latex paint headspace, tert-butanol (B103910) and n-butanol were fully separated with a resolution (R) greater than 1.5.

  • Sensitivity: PTR-MS is known for its high sensitivity, with detection limits often in the parts-per-trillion by volume (pptv) range.

Workflow Visualization

Fast_GC_PTR_MS_Workflow cluster_Sample Sample Introduction cluster_GC Fast GC Separation cluster_PTRMS PTR-MS Detection Sample Gaseous Sample / Headspace GC_Column Fast GC Column Sample->GC_Column Injection Drift_Tube Drift Tube (Ionization with H3O+) GC_Column->Drift_Tube Elution TOF_MS Time-of-Flight Mass Analyzer Drift_Tube->TOF_MS Detector Detector TOF_MS->Detector Data_System Data Acquisition System Detector->Data_System GC_MS_Workflow cluster_Sample Sample Introduction cluster_GC GC Separation cluster_MS MS Detection Sample Sample (Liquid or Headspace) GC_Column GC Column Sample->GC_Column Injection Ion_Source Ion Source (e.g., EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Library Search Detector->Data_System HPLC_Workflow Solvent_Reservoir Mobile Phase Reservoir Pump HPLC Pump Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (e.g., RI) Column->Detector Data_System Data Acquisition System Detector->Data_System Waste Waste Detector->Waste NMR_Logic cluster_Isomers Butanol Isomers (Same Formula, C4H9OH) cluster_Spectra Distinct NMR Spectra n_butanol n-Butanol Unique_Structure Unique Molecular Structure and Connectivity n_butanol->Unique_Structure sec_butanol sec-Butanol sec_butanol->Unique_Structure iso_butanol iso-Butanol iso_butanol->Unique_Structure tert_butanol tert-Butanol tert_butanol->Unique_Structure n_spec Spectrum A Unique_Structure->n_spec Leads to sec_spec Spectrum B Unique_Structure->sec_spec Leads to iso_spec Spectrum C Unique_Structure->iso_spec Leads to tert_spec Spectrum D Unique_Structure->tert_spec Leads to Quantification Quantification via Signal Integration n_spec->Quantification sec_spec->Quantification iso_spec->Quantification tert_spec->Quantification

Safety Operating Guide

Navigating the Safe Disposal of Butynol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Butynol, a flammable liquid, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks of fire, chemical exposure, and environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. In case of potential inhalation exposure, respiratory protection may be necessary.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of vapors.

  • Ignition Sources: this compound is a flammable liquid. Ensure that all potential ignition sources, such as open flames, sparks, and hot surfaces, are eliminated from the vicinity.[1] Use non-sparking tools when handling containers.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For minor spills, absorb the material with an inert absorbent, such as sand or vermiculite, and collect it in a sealed container for disposal. Prevent the spill from entering drains or waterways.[2][3]

This compound Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3][4] These companies are equipped to handle and transport flammable liquids in compliance with all local, state, and federal regulations.

Step-by-Step Disposal Workflow:

  • Segregation and Collection:

    • Collect this compound waste in a designated, properly labeled, and sealed container.[4] The container should be compatible with this compound and clearly marked as "Flammable Waste" and "this compound."

    • Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office or the waste disposal company.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[1]

    • Storage areas should be clearly labeled with warnings such as "Flammable - Keep Away From Open Flames."[5]

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[1][4]

    • Provide them with accurate information about the waste, including the chemical name and quantity.

Prohibited Disposal Methods:

  • NEVER pour this compound down the sink or into any drain.[4][5][6] This can lead to the contamination of waterways and create a fire or explosion hazard in the plumbing system.

  • NEVER dispose of this compound in the regular trash.[1]

  • DO NOT attempt to evaporate large quantities of this compound as a disposal method. While evaporation may be suitable for trace amounts of some flammable liquids in specific household contexts, it is not a safe or compliant practice in a laboratory setting with larger quantities.[7]

Quantitative Data for Flammable Liquid Disposal

For easy reference, the following table summarizes key quantitative data relevant to the handling and disposal of flammable liquids like this compound.

ParameterValueSignificance
Flash Point < 140°F (60°C)Liquids with a flashpoint below this temperature are classified as flammable and are subject to strict disposal regulations.[1]
Storage Limit (Outside Cabinet) < 25 gallonsThe maximum quantity of flammable liquid that should be stored outside of an approved flammable storage cabinet.[5]
Storage Limit (Inside Single Cabinet) < 60 gallonsThe maximum quantity of flammable liquid that can be stored within a single approved flammable storage cabinet.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.

Butynol_Disposal_Workflow A Generation of this compound Waste B Wear Appropriate PPE A->B C Segregate and Collect in Labeled, Sealed Container B->C D Store in Cool, Ventilated Area Away from Ignition Sources C->D H Prohibited: Pouring Down Drain or Trash Disposal C->H E Contact EHS or Licensed Waste Disposal Company D->E F Provide Waste Information and Schedule Pickup E->F G Proper Disposal by Licensed Facility F->G

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem. Always consult your institution's specific safety data sheets (SDS) and EHS guidelines for detailed information.

References

Navigating the Safe Handling of n-Butanol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of research and development, ensuring the safe handling of all chemical reagents is paramount. This guide provides essential safety and logistical information for n-Butanol, a common laboratory solvent. It is important to note that "Butynol" is a brand name for a rubber waterproofing membrane and is chemically distinct from n-Butanol. This document will focus exclusively on the safe handling of n-Butanol.

Personal Protective Equipment (PPE) for n-Butanol

When working with n-Butanol, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is recommended.

Hand Protection:

Wear suitable chemical-resistant gloves that have been tested according to standards such as EN 374. Butyl rubber gloves with a minimum thickness of 0.5 mm are a suitable option, offering breakthrough times of greater than 480 minutes.[1] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[2][3]

Eye and Face Protection:

Use tightly fitting safety goggles with side protection.[1] For tasks with a higher risk of splashing, a face shield (minimum 8-inch) should be worn in addition to safety goggles.[2]

Skin and Body Protection:

A complete suit protecting against chemicals, or a lab coat, should be worn. For larger quantities or in situations with a higher risk of exposure, flame-retardant antistatic protective clothing is recommended.[2][4]

Respiratory Protection:

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapor or mist.[2][4] If vapors or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5] For concentrations up to 1400 ppm, a chemical cartridge respirator with a full facepiece and organic vapor cartridge(s) is recommended.[5]

Quantitative Safety Data for n-Butanol

For quick reference, the following table summarizes key quantitative safety data for n-Butanol.

ParameterValueSource
OSHA PEL (8-hr TWA)100 ppm[6]
NIOSH REL (up to 10-hr TWA)C 50 ppm (skin)[5]
IDLH1400 ppm[5]
Flash Point35 °C (95 °F)[7]
Flammability Limits1.4% - 11.2%[6]
Specific Gravity0.81[6]

Operational Plan for Handling n-Butanol

A systematic approach to handling n-Butanol in the laboratory will minimize risks. Follow this step-by-step operational plan.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of n-Butanol to be used and the specific procedures involved.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Check: Inspect all required PPE for integrity and proper fit.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling and Use:

  • Grounding: When transferring n-Butanol, ground and bond containers and receiving equipment to prevent static discharge.[4][8]

  • Tool Selection: Use non-sparking tools.[4][8]

  • Controlled Dispensing: Dispense n-Butanol carefully, avoiding splashing and the generation of aerosols.

  • Container Management: Keep containers tightly closed when not in use.[4][8]

3. Storage:

  • Location: Store n-Butanol in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][4][8]

  • Container Integrity: Ensure storage containers are clearly labeled and free from leaks.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[9]

4. Spill Management:

  • Minor Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[10]

  • Major Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains.[2][4] Alert the appropriate emergency response team.

  • Ventilation: Ensure the area is well-ventilated during cleanup.

5. Disposal:

  • Waste Collection: Collect waste n-Butanol and contaminated materials in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of waste in accordance with all local, state, and federal regulations.[8][10] Do not dispose of n-Butanol down the drain.[2][4]

Experimental Protocol: A Note

Detailed experimental protocols involving n-Butanol will be specific to the research being conducted. It is imperative that researchers consult their institution's safety guidelines and standard operating procedures (SOPs) before commencing any work. The information provided here is a general guide to safe handling and should be integrated into specific experimental plans.

Logical Workflow for Handling n-Butanol

The following diagram illustrates the logical workflow for safely handling n-Butanol, from preparation to disposal, including emergency procedures.

G cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handle_dispense Dispense n-Butanol prep_hood->handle_dispense handle_use Perform Experiment handle_dispense->handle_use post_store Store n-Butanol handle_use->post_store post_dispose Dispose of Waste handle_use->post_dispose emergency_spill Spill handle_use->emergency_spill emergency_fire Fire handle_use->emergency_fire emergency_exposure Personal Exposure handle_use->emergency_exposure post_decontaminate Decontaminate Work Area post_store->post_decontaminate post_dispose->post_decontaminate

Caption: Workflow for Safe Handling of n-Butanol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butynol
Reactant of Route 2
Reactant of Route 2
Butynol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.